Pentaethylene glycol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFNLZLINWHATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027579 | |
| Record name | Pentaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [OECD SIDS - Pentaethylene Glycol] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaethylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11529 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4792-15-8, 113894-92-1 | |
| Record name | Pentaethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amylopectin, phosphate, 2-hydroxypropyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pentaethylene glycol chemical properties and structure
Pentaethylene Glycol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PEG-5) is a member of the polyethylene glycol (PEG) family, a class of polyether compounds with a wide range of applications in the biomedical, pharmaceutical, and industrial fields.[1] It is a clear, colorless, and odorless liquid that is miscible with water.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies of this compound, with a particular focus on its applications in drug development and research.
Chemical Structure
This compound is a polymer composed of five repeating ethylene glycol units, with hydroxyl groups at both ends.[4] Its structure imparts hydrophilicity and biocompatibility, making it a valuable building block in various chemical syntheses.[1]
-
IUPAC Name: 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
-
Synonyms: 3,6,9,12-Tetraoxatetradecane-1,14-diol, Pentaglycol
-
Molecular Formula: C10H22O6
-
Chemical Class: Poly(ethylene glycol)
Below is a 2D representation of the chemical structure of this compound.
Chemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | |
| Density | 1.126 g/mL at 25 °C | |
| Melting Point | -8.6 °C | |
| Boiling Point | 184 °C at 2 mmHg | |
| 338 - 340 °C | ||
| Flash Point | > 110 °C (> 230 °F) | |
| Water Solubility | Miscible | |
| Solubility in other solvents | Slightly soluble in Chloroform and Ethyl Acetate | |
| Refractive Index (n20/D) | 1.462 | |
| Vapor Pressure | 1.68E-06 mmHg at 25 °C | |
| pKa (Predicted) | 14.06 ± 0.10 |
Stability and Reactivity: this compound is stable under normal conditions. It is combustible and incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.
Experimental Protocols
General Synthesis of Polyethylene Glycols
Polyethylene glycols are typically synthesized through the anionic ring-opening polymerization of ethylene oxide. A general procedure is outlined below.
Materials:
-
Initiator (e.g., sodium hydroxide, potassium hydroxide, or a low molecular weight PEG)
-
Ethylene oxide
-
Inert solvent (optional)
-
Nitrogen atmosphere
Procedure:
-
The initiator is charged into a reaction vessel equipped with a stirrer, thermometer, and an inlet for ethylene oxide.
-
The reactor is purged with nitrogen to remove air and moisture.
-
The initiator is heated to the desired reaction temperature.
-
Ethylene oxide is introduced into the reactor at a controlled rate to maintain the desired pressure and temperature.
-
The reaction is allowed to proceed until the desired molecular weight is achieved, which can be monitored by the decrease in reactor pressure.
-
The reaction is terminated by neutralizing the catalyst with an acid.
-
The resulting polyethylene glycol is then purified.
The synthesis of monodisperse PEGs can be achieved through a stepwise solid-phase synthesis, which involves the sequential addition of protected PEG monomers to a solid support. This method allows for precise control over the chain length and avoids extensive purification steps.
Purification
Purification of polyethylene glycols can be achieved through various methods depending on the desired purity and the nature of the impurities. Common techniques include:
-
Solvent Extraction: To remove non-polar impurities.
-
Chromatography: Techniques such as hydrophobic interaction chromatography can be used for purification.
-
Filtration: To remove particulate matter.
Applications in Research and Drug Development
This compound and other PEGs are extensively used in the pharmaceutical and biotechnology industries due to their biocompatibility, solubility, and low toxicity.
PEGylation
PEGylation is the process of covalently attaching PEG chains to proteins, peptides, or small molecule drugs. This modification can improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent by:
-
Increasing drug solubility and stability.
-
Prolonging the circulation half-life by reducing renal clearance and enzymatic degradation.
-
Reducing immunogenicity.
-
Enhancing tumor targeting through the enhanced permeability and retention (EPR) effect.
Linkers in PROTACs
This compound is used as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The PEG linker provides the necessary length and flexibility for the PROTAC to simultaneously bind to both the target protein and the E3 ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.
Safety and Handling
This compound is considered to have low toxicity. However, it can cause skin and eye irritation. Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.
Conclusion
This compound is a versatile and valuable chemical with well-defined properties and structure. Its biocompatibility and hydrophilicity make it an important component in various applications, particularly in the field of drug development and delivery. Understanding its chemical properties and the methodologies for its synthesis and purification is essential for its effective utilization in research and industry.
References
A Technical Guide to the Physical Properties of Pentaethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol (PEG-5) is a member of the polyethylene glycol (PEG) family, characterized by five repeating ethylene oxide units with terminal hydroxyl groups.[1][2] Its chemical structure imparts properties that make it a valuable component in various scientific and industrial applications, including as a synthetic intermediate, a solvent, and a plasticizer.[1][3] In the context of drug development, its hydrophilicity and biocompatibility are of particular interest, often utilized to enhance the solubility and bioavailability of therapeutic agents.[2] This guide provides a detailed overview of the core physical properties of this compound, standardized experimental protocols for their measurement, and a conceptual map of their interdependencies.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized below. These values are critical for its application in chemical synthesis, formulation, and material science.
| Physical Property | Value | Conditions |
| Molecular Formula | C₁₀H₂₂O₆ | |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Melting Point | -8.6 °C | |
| Boiling Point | 184 °C | at 2 mmHg |
| Density | 1.126 g/mL | at 25 °C |
| Refractive Index (n_D) | 1.462 | at 20 °C |
| Flash Point | >110 °C (>230 °F) | |
| Water Solubility | Miscible | |
| Organic Solvent Solubility | Slightly soluble in Chloroform and Ethyl Acetate |
Interrelation of Physical Properties
The physical properties of this compound are not isolated values but are interconnected and influenced by molecular structure and external conditions such as temperature. The following diagram illustrates these fundamental relationships.
Caption: Logical relationships between intrinsic and macroscopic physical properties of this compound.
Experimental Protocols
Accurate and reproducible measurement of physical properties is paramount in scientific research. The following sections detail standard laboratory protocols for determining the key physical properties of liquid samples like this compound.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the substance transitions from a solid to a liquid. For substances like this compound that are liquid at room temperature, this requires sub-ambient temperature control.
-
Principle: A small, frozen sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range. Pure compounds exhibit a sharp melting point.
-
Apparatus: Melting point apparatus with cooling capability (or a Thiele tube with a cooling bath), capillary tubes, and a calibrated thermometer.
-
Procedure:
-
Sample Preparation: Introduce a small amount of liquid this compound into a capillary tube, ensuring a sample height of 2-3 mm.
-
Freezing: Flash-freeze the sample within the capillary tube using a suitable cooling medium (e.g., liquid nitrogen or a dry ice/acetone bath).
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus, which has been pre-cooled to a temperature well below the expected melting point.
-
Set the apparatus to heat at a controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the last crystal of the solid phase disappears (completion of melting).
-
-
Reporting: The melting point is reported as the range between the onset and completion temperatures.
-
Boiling Point Determination (Thiele Tube Method under Reduced Pressure)
Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically measured under reduced pressure (vacuum) to prevent thermal decomposition.
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. In a Thiele tube, a small sample is heated, and the boiling point is observed when a continuous stream of vapor bubbles emerges from an inverted capillary and the liquid is subsequently drawn into the capillary upon cooling.
-
Apparatus: Thiele tube, heat-resistant mineral oil, micro test tube, capillary tube (sealed at one end), calibrated thermometer, heat source (e.g., Bunsen burner), and a vacuum distillation setup.
-
Procedure:
-
Setup: Place approximately 0.5 mL of this compound into the micro test tube. Insert a capillary tube (sealed end up) into the liquid.
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube filled with mineral oil. Connect the Thiele tube to a vacuum source and manometer to establish and monitor the desired pressure (e.g., 2 mmHg).
-
Observation: Gently heat the side arm of the Thiele tube. Observe for an initial expulsion of air, followed by a rapid and continuous stream of bubbles from the inverted capillary's tip.
-
Measurement: Once a steady stream of bubbles is observed, remove the heat. The boiling point is the temperature recorded the instant the bubbling stops and the liquid begins to be drawn into the capillary tube.
-
Reporting: Report the boiling point along with the pressure at which it was measured (e.g., 184 °C at 2 mmHg).
-
Density Determination (Pycnometer Method)
Density is the mass per unit volume of a substance. The pycnometer method offers high precision for liquid density measurements.
-
Principle: The density of a liquid is determined by accurately measuring the mass of a precisely known volume of the liquid. A pycnometer is a glass flask with a specific, calibrated volume.
-
Apparatus: Pycnometer (specific gravity bottle) with a capillary stopper, analytical balance (±0.0001 g), and a constant-temperature water bath.
-
Procedure:
-
Calibration (Volume Determination):
-
Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer (m₀).
-
Fill the pycnometer with deionized, degassed water and insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a constant-temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium.
-
Remove the pycnometer, carefully dry the exterior, and weigh it (m₁).
-
Calculate the pycnometer's volume (V) using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water.
-
-
Sample Measurement:
-
Empty and dry the pycnometer.
-
Fill it with this compound, equilibrate to the same temperature (25.0 °C) in the water bath, dry the exterior, and weigh it (m₂).
-
-
Calculation: Calculate the density of the this compound (ρ_sample) using the formula: ρ_sample = (m₂ - m₀) / V.
-
Refractive Index Determination (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment.
-
Principle: An Abbe refractometer measures the critical angle of a thin film of liquid placed between two prisms. This critical angle is directly related to the liquid's refractive index.
-
Apparatus: Abbe refractometer, constant-temperature water bath connected to the refractometer prisms, light source (typically sodium D-line, 589 nm), and a pipette.
-
Procedure:
-
Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).
-
Temperature Control: Turn on the circulating water bath set to the desired temperature (e.g., 20.0 °C) and allow the refractometer prisms to equilibrate.
-
Sample Application: Open the prisms and place 2-3 drops of this compound onto the surface of the measuring prism. Gently close the prisms.
-
Measurement:
-
Switch on the light source.
-
Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
-
Adjust the compensator dial to eliminate any color fringe and sharpen the borderline between the fields.
-
Use the fine adjustment knob to center the borderline exactly on the crosshairs of the reticle.
-
-
Reading: Depress the display switch to illuminate the scale and read the refractive index value. Record the temperature.
-
Kinematic Viscosity Determination (Ubbelohde Viscometer)
Viscosity measures a fluid's resistance to flow. For transparent liquids like this compound, a glass capillary viscometer provides accurate kinematic viscosity data, from which dynamic viscosity can be calculated.
-
Principle: The kinematic viscosity is determined by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary. The Ubbelohde "suspended-level" design ensures that the driving head is independent of the total sample volume.
-
Apparatus: Ubbelohde glass capillary viscometer (select a size appropriate for the expected viscosity range), constant-temperature viscosity bath, stopwatch, and a pipette. The procedure is standardized by ASTM D445 and ISO 3104.
-
Procedure:
-
Sample Preparation: Filter the this compound sample to remove any particulate matter.
-
Loading: Introduce the sample into the viscometer's filling tube.
-
Equilibration: Place the viscometer vertically in the constant-temperature bath and allow at least 15-20 minutes for the sample to reach thermal equilibrium.
-
Measurement:
-
Apply suction to the venting tube to draw the liquid up into the measuring bulb, slightly above the upper timing mark.
-
Release the suction and allow the liquid to flow freely down the capillary.
-
Start the stopwatch precisely as the liquid meniscus passes the upper timing mark.
-
Stop the stopwatch precisely as the meniscus passes the lower timing mark.
-
-
Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where 't' is the measured flow time in seconds and 'C' is the calibration constant of the viscometer. The dynamic viscosity (η) can be found by multiplying the kinematic viscosity by the density (η = ν * ρ).
-
Solubility Determination
Solubility is qualitatively and quantitatively assessed to understand a compound's behavior in various solvent systems.
-
Principle: A specified amount of solute is mixed with a specified amount of solvent to determine if a homogeneous solution is formed.
-
Apparatus: Small test tubes, vortex mixer, graduated pipettes.
-
Procedure (Qualitative):
-
Water Solubility: Add 0.2 mL of this compound to a test tube containing 3 mL of deionized water.
-
Mixing: Vigorously shake or vortex the test tube for 1-2 minutes.
-
Observation: Observe the mixture. If it forms a single, clear phase, the substance is considered miscible or soluble. If two distinct layers remain or the solution is cloudy, it is immiscible or insoluble.
-
Organic Solvents: Repeat the procedure using various organic solvents (e.g., chloroform, ethyl acetate, ethanol, diethyl ether) to determine its solubility profile.
-
Reporting: Report results as miscible, soluble, partially soluble, or insoluble for each solvent tested.
-
References
Pentaethylene Glycol (CAS 4792-15-8): A Technical Guide for Scientific and Pharmaceutical Applications
Pentaethylene glycol (PEG-5), identified by the CAS number 4792-15-8, is a distinct oligomer of ethylene glycol.[1][2] As a member of the polyethylene glycol (PEG) family, it is a non-ionic hydrophilic polymer characterized by five repeating ethylene oxide units capped with hydroxyl groups.[2][3] Its unique properties, including excellent water solubility, low toxicity, and biocompatibility, make it a valuable compound in diverse scientific fields. This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, applications in drug development, and relevant experimental protocols for researchers and scientists.
Physicochemical and General Properties
This compound is a colorless to light yellow, slightly viscous liquid that is miscible with water and many organic solvents. Its structure and properties make it a versatile intermediate and functional ingredient in numerous applications.
| Property | Value | Source(s) |
| CAS Number | 4792-15-8 | |
| Molecular Formula | C₁₀H₂₂O₆ | |
| Molecular Weight | 238.28 g/mol | |
| Synonyms | 3,6,9,12-Tetraoxatetradecane-1,14-diol, Pentaglycol, HO-PEG5-OH | |
| Appearance | Colorless to yellow liquid | |
| Density | 1.126 g/mL at 25 °C | |
| Boiling Point | 184 °C at 2 mmHg | |
| Refractive Index | n20/D 1.462 | |
| Water Solubility | Miscible | |
| Storage Temperature | Room Temperature or 2-8 °C; -20°C for long-term |
Synthesis and Manufacturing
While not typically manufactured in its pure form in the US, this compound is produced as a byproduct during the distillation of lower-order ethylene glycols. The general production of polyethylene glycols involves the reaction of ethylene oxide with water, ethylene glycol, or a lower molecular weight PEG as an initiator. This process is typically catalyzed by an alkaline catalyst like sodium hydroxide or potassium hydroxide.
A more controlled, stepwise synthesis can be achieved using solid-phase techniques, which is particularly relevant for creating monodisperse PEG derivatives for research and pharmaceutical applications.
Applications in Research and Drug Development
This compound's defined structure and physicochemical properties make it highly valuable for the scientific community, especially in pharmacology and biotechnology.
Drug Delivery and PEGylation
PEGylation, the process of covalently attaching PEG chains to therapeutic molecules like proteins, peptides, or small drugs, is a cornerstone of modern drug development. This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. This compound, as a short-chain PEG, is a crucial building block for creating these PEG linkers.
Key benefits of PEGylation include:
-
Increased Solubility : The hydrophilic PEG chain enhances the water solubility of hydrophobic drugs, improving their bioavailability.
-
Extended Half-Life : The increased hydrodynamic volume of the PEGylated drug reduces its clearance by the kidneys, prolonging its circulation time in the body.
-
Reduced Immunogenicity : PEG chains can mask antigenic sites on protein drugs, reducing immune responses.
-
Enhanced Stability : PEG can protect drugs from enzymatic degradation.
PROTAC Linkers
This compound is used as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG linker's length and flexibility are critical for orienting the two ends of the PROTAC for effective ternary complex formation.
Additional Research Applications
-
Synthetic Intermediate : It serves as a fundamental building block for synthesizing more complex molecules, such as macrocyclic polyethers (crown ethers) and other polymers.
-
Biotechnology : In biotechnology, it is used in aqueous two-phase systems with polymers like dextran for the purification of proteins and other biological materials. It also aids in the crystallization of proteins and nucleic acids.
-
Solvents and Reagents : It can act as a solvent or a phase-transfer catalyst in certain organic reactions.
-
Industrial Uses : Beyond the lab, it is found in functional fluids, viscosity adjustors, brake fluids, and as a component in cement grinding.
Experimental Protocols
Solid-Phase Synthesis of a PEG Derivative
This protocol is a generalized methodology based on the principles of solid-phase synthesis for creating well-defined PEG chains.
-
Resin Preparation : Start with a suitable solid support, such as Wang resin, which contains hydroxyl groups.
-
Deprotonation : Treat the resin with a strong base (e.g., potassium tert-butoxide) to deprotonate the surface hydroxyl groups, making them nucleophilic.
-
Coupling : Introduce a protected this compound monomer. One end of the monomer should have a good leaving group (like a tosyl group), and the other end should have a protecting group (like a dimethoxytrityl group). The deprotonated resin attacks the monomer in a Williamson ether synthesis reaction.
-
Washing : Thoroughly wash the resin to remove excess monomer and byproducts.
-
Deprotection : Remove the protecting group from the newly added PEG unit to expose a new hydroxyl group for the next cycle.
-
Iteration : Repeat the deprotonation and coupling steps to extend the PEG chain to the desired length.
-
Cleavage : Once the synthesis is complete, cleave the final PEG product from the solid support using an acid, such as trifluoroacetic acid.
Glycol Extraction from Aqueous Samples via SPE
For analytical purposes, extracting glycols from aqueous matrices is often necessary. Direct aqueous injection into a gas chromatograph can be problematic. Solid Phase Extraction (SPE) offers a robust alternative.
-
Cartridge Selection : Use a specialized carbon adsorbent cartridge capable of retaining highly hydrophilic compounds like glycols from water.
-
Sample Preparation : Prepare aqueous samples, which can be spiked with a known concentration of this compound for recovery analysis. Seawater or samples containing hydrocarbon contaminants can also be used to test method robustness.
-
Extraction : Pass the aqueous sample through the SPE cartridge. The glycol analytes will be retained by the carbon adsorbent.
-
Elution : Elute the retained glycols from the cartridge using a suitable organic solvent (e.g., methanol).
-
Analysis : Analyze the eluate using Gas Chromatography with Flame Ionization Detection (GC-FID) or another appropriate analytical technique. Quantify against a calibration curve prepared from standards in the elution solvent.
Toxicology and Safety Information
While PEGs are generally considered to have low toxicity, proper handling is essential in a laboratory setting. As molecular weight increases in the ethylene glycol category, the potential for systemic, reproductive, and developmental toxicity decreases.
| Hazard Type | Description | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Adverse Effects | In animal studies (26-week oral studies in rats), it has been shown to cause liver and male reproductive effects. It is classified as an occupational hepatotoxin and a reproductive toxin. | |
| Incompatibilities | Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. | |
| Handling Precautions | Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. | |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | |
| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice. |
References
Synthesis of Monodisperse Pentaethylene Glycol: A Technical Guide for Researchers
Introduction
Pentaethylene glycol (PEG5), a monodisperse polyethylene glycol, is a crucial component in modern drug development and biomedical research. Unlike polydisperse PEGs, which consist of a mixture of molecules with varying chain lengths, monodisperse PEGs offer a precise molecular weight, enabling greater control over the physicochemical properties of conjugated drugs and biomolecules. This technical guide provides an in-depth overview of the synthesis, purification, and application of monodisperse this compound, with a focus on its role as a linker in advanced drug delivery systems.
Core Synthesis: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers, and it is well-suited for the stepwise synthesis of monodisperse oligoethylene glycols like this compound. The strategy involves the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester. For the synthesis of this compound, a common approach is the coupling of two smaller, readily available ethylene glycol derivatives.
A representative synthesis can be achieved by reacting diethylene glycol with 2-(2-chloroethoxy)ethanol in the presence of a strong base. To ensure monodispersity, a protecting group strategy is often employed to prevent polymerization, followed by deprotection. An alternative and more controlled stepwise approach involves the use of a monoprotected triethylene glycol and a monoactivated diethylene glycol.
Experimental Protocol: Synthesis of Monodisperse this compound
This protocol describes a representative Williamson ether synthesis for this compound.
Materials:
-
Triethylene glycol monomethyl ether (for tosylation)
-
Diethylene glycol
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dry tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M
Procedure:
Step 1: Tosylation of Triethylene Glycol Monomethyl Ether
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol monomethyl ether (1.0 eq) in a minimal amount of dry pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylated product.
Step 2: Williamson Ether Synthesis
-
In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in dry THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of diethylene glycol (1.5 eq) in dry THF to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the alkoxide solution back to 0 °C.
-
Add a solution of the tosylated triethylene glycol monomethyl ether (1.0 eq) in dry THF dropwise to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monomethyl ether of this compound.
Step 3: Demethylation (if necessary)
For some applications, the terminal hydroxyl group is required. The methyl ether can be cleaved using various methods, such as treatment with boron tribromide (BBr₃). This step should be performed with caution due to the corrosive nature of the reagent.
Quantitative Data Summary for Synthesis
| Parameter | Value | Notes |
| Reactants (Step 1) | ||
| Triethylene glycol monomethyl ether | 1.0 eq | |
| p-Toluenesulfonyl chloride | 1.1 eq | |
| Pyridine | Solvent | |
| Reaction Conditions (Step 1) | ||
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 13-17 hours | |
| Reactants (Step 2) | ||
| Diethylene glycol | 1.5 eq | |
| Sodium Hydride | 1.2 eq | |
| Tosylated Triethylene Glycol | 1.0 eq | |
| Dry THF | Solvent | |
| Reaction Conditions (Step 2) | ||
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 24-48 hours | [1] |
| Typical Yield (Overall) | 50-70% | Yield can vary based on reaction scale and purification efficiency.[1] |
| Purity (after purification) | >95% | Determined by NMR and Mass Spectrometry. |
Purification of Monodisperse this compound
Purification of the synthesized this compound is critical to achieve the desired monodispersity. A combination of extraction and chromatographic techniques is typically employed.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Work-up: Perform an aqueous work-up as described in the synthesis protocol to remove most of the inorganic salts and water-soluble impurities.
-
Column Chromatography: a. Prepare a silica gel column using a suitable slurry packing method. b. Dissolve the crude product in a minimal amount of the initial eluent. c. Load the sample onto the column. d. Elute the column with a gradient of increasing polarity (e.g., starting with a low percentage of methanol in dichloromethane and gradually increasing the methanol concentration). e. Collect fractions and monitor the separation using TLC. f. Combine the fractions containing the pure product. g. Remove the solvent under reduced pressure to obtain the purified monodisperse this compound.
-
Fractional Distillation (Optional): For further purification, especially for larger quantities, fractional distillation under reduced pressure can be employed. This method separates compounds based on their boiling points.
Quantitative Data Summary for Purification
| Parameter | Value/Description | Notes |
| Chromatography Type | Silica Gel Column Chromatography | |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | |
| Mobile Phase | Gradient elution, typically Dichloromethane/Methanol or Ethyl Acetate/Hexane. | The exact gradient depends on the specific impurities. |
| Monitoring | Thin-Layer Chromatography (TLC) | |
| Alternative Method | Fractional Distillation under Reduced Pressure | Useful for removing volatile impurities and separating oligomers of different lengths.[2][3][4] |
| Expected Purity | >95% |
Visualizing the Process: Synthesis and Purification Workflows
Caption: Workflow for the synthesis of monodisperse this compound.
Caption: Purification workflow for monodisperse this compound.
Application in Drug Development: The PROTAC Linker
Monodisperse this compound is extensively used as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The PEG5 linker serves to connect the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The hydrophilic nature of the PEG linker also improves the solubility and pharmacokinetic properties of the PROTAC molecule.
Caption: Mechanism of action of a PROTAC with a this compound linker.
The synthesis of monodisperse this compound, primarily through the Williamson ether synthesis, provides a well-defined and highly pure building block essential for advanced applications in drug development and research. Its role as a flexible and hydrophilic linker in PROTACs highlights the importance of precise chemical structures in designing next-generation therapeutics. The detailed protocols and workflows presented in this guide offer a comprehensive resource for scientists and researchers working in this dynamic field.
References
Pentaethylene Glycol: A Core Component in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pentaethylene glycol (PEG5) is a member of the polyethylene glycol (PEG) family, a class of polymers widely utilized in the biomedical and pharmaceutical fields. Its unique physicochemical properties, including hydrophilicity and biocompatibility, make it a crucial building block in advanced therapeutic modalities. This guide provides a detailed overview of the molecular characteristics of this compound and its application in the cutting-edge field of targeted protein degradation.
Core Molecular and Physical Properties
This compound is a distinct oligo(ethylene glycol) with a defined molecular structure. Its key properties are summarized in the table below, providing a quantitative basis for its application in chemical synthesis and drug formulation.
| Property | Value | Reference |
| Molecular Formula | C10H22O6 | [1][2][3] |
| Molecular Weight | 238.28 g/mol | [1][3] |
| Alternate Molecular Weight | 238.2781 g/mol | |
| Linear Formula | HO(CH2CH2O)5H | |
| CAS Number | 4792-15-8 | |
| Appearance | Colorless liquid | |
| Density | 1.126 g/mL at 25 °C | |
| Boiling Point | 184 °C at 2 mmHg | |
| Melting Point | -8.6 °C | |
| Refractive Index | n20/D 1.462 | |
| Water Solubility | Miscible |
Application in PROTAC Synthesis: Experimental Strategies
This compound is a frequently employed linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The this compound linker serves to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, enhancing solubility and optimizing the spatial orientation for efficient ternary complex formation.
While specific protocols are highly dependent on the target protein and E3 ligase ligands, the following outlines a generalized experimental strategy for the synthesis of a PROTAC incorporating a this compound linker.
General Synthetic Principles:
The synthesis is typically modular, involving the separate preparation of the target protein ligand (warhead), the E3 ligase ligand, and a bifunctionalized this compound linker. These components are then coupled using high-efficiency chemical reactions.
Key Synthetic Methodologies:
-
Amide Bond Formation: This is a common strategy for connecting the linker to the ligands. It typically involves activating a carboxylic acid group on one component (e.g., the ligand or the terminus of the linker) and reacting it with an amine group on the other. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are frequently used.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful and widely used method. This approach requires one component to be functionalized with an azide and the other with an alkyne. This compound can be readily bifunctionalized with these groups. For instance, a common precursor is azide-terminated PEG, which can be synthesized from mesylate-activated PEG.
Exemplary Protocol for Azide Functionalization of this compound:
This protocol describes the conversion of a hydroxyl-terminated this compound to an azide-terminated linker, a key step for subsequent "click" chemistry reactions.
-
Mesylation: The hydroxyl groups of this compound are first converted to mesylates. This is typically achieved by reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) in an appropriate solvent such as dichloromethane (CH2Cl2) at a reduced temperature (e.g., 0 °C to -10 °C).
-
Azidation: The resulting mesylated intermediate is then reacted with an azide source, such as sodium azide (NaN3), in a polar solvent like ethanol or dimethylformamide (DMF). The reaction is typically heated to drive the substitution of the mesylate group with the azide group.
-
Purification: The final azide-functionalized this compound linker is then purified, often using column chromatography, to remove any remaining reagents and byproducts.
The resulting bifunctional linker is then ready for sequential or convergent coupling with the warhead and E3 ligase ligand to assemble the final PROTAC molecule.
Visualization of the PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC, where this compound acts as the flexible linker connecting the two active domains.
Caption: Workflow of PROTAC-mediated protein degradation.
References
Spectroscopic Analysis of Pentaethylene Glycol: A Technical Guide
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for pentaethylene glycol. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction to this compound
This compound is an oligomer of ethylene glycol with the chemical formula HO(CH₂CH₂O)₅H. As a member of the polyethylene glycol (PEG) family, it is a hydrophilic and biocompatible molecule. Its well-defined structure and properties make it a valuable component in various applications, including as a linker in bioconjugation, a solvent, and a plasticizer. Spectroscopic analysis is crucial for confirming its identity, purity, and for studying its interactions in different chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the hydroxyl protons and the protons of the ethylene glycol repeating units. The chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| HO-CH₂ - | ~3.72 | Triplet | Protons on the terminal ethylene units adjacent to the hydroxyl group. |
| -OCH₂ CH₂ O- | ~3.65 | Singlet/Multiplet | Protons of the internal ethylene glycol repeating units. This often appears as a large, broad singlet due to the overlapping signals.[1] |
| HO - | Variable | Singlet (broad) | The chemical shift of the hydroxyl proton is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. |
Note: Data is compiled based on typical values for polyethylene glycols and specific data for this compound in CDCl₃.[1]
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| HO-C H₂- | ~61.5 |
| -O-C H₂-C H₂-O- (internal) | ~70.5 |
| HO-CH₂-C H₂-O- | ~72.6 |
Note: Chemical shifts are typical for polyethylene glycols and are based on data from similar structures.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 2950-2850 | C-H stretch (aliphatic) | Strong |
| 1465 | C-H bend (scissoring) | Medium |
| 1350 | C-H bend (wagging) | Medium |
| ~1100 | C-O-C stretch (ether linkage) | Very Strong |
| 1060 | C-O stretch (alcohol) | Strong |
Note: The C-O-C ether stretch is often the most prominent peak in the IR spectrum of polyethylene glycols.[3][4]
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of this compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O) in an NMR tube.
-
Instrumentation: Utilize a nuclear magnetic resonance spectrometer, for example, a Bruker AMX300 operating at 300 MHz for ¹H NMR.
-
Data Acquisition:
-
Acquire ¹H NMR spectra using a standard single-pulse experiment.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).
-
Sample Preparation: As this compound is a viscous liquid at room temperature, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vertex 70.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR and IR spectroscopic analysis of this compound.
References
Pentaethylene Glycol (PEG-5): A Technical Guide for Drug Development and Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol (PEG-5) is a discrete poly(ethylene glycol), often abbreviated as dPEG®. It is a monodisperse compound consisting of five ethylene glycol units, terminating with hydroxyl groups at both ends[1][2]. Unlike traditional polydisperse PEGs, which are a mixture of different chain lengths, every molecule of PEG-5 is identical in molecular weight and structure[3]. This precise nature makes it an invaluable tool in drug development, bioconjugation, and nanotechnology, where well-defined stoichiometry and simplified analytical characterization are critical.
This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, applications in drug delivery, and relevant experimental methodologies for its use.
Physicochemical Properties
This compound is a colorless, odorless, and slightly viscous liquid that is miscible with water in all proportions[1][4]. Its defined structure provides consistent and predictable physical and chemical characteristics.
Table 1: Physicochemical Properties of this compound (PEG-5)
| Property | Value | References |
|---|---|---|
| Chemical Formula | C₁₀H₂₂O₆ | |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Clear, colorless to yellow liquid | |
| Density | 1.126 g/mL at 25 °C | |
| Melting Point | -8.6 °C | |
| Boiling Point | 184 °C at 2 mmHg | |
| Flash Point | >110 °C (>230 °F) | |
| Refractive Index (n20/D) | 1.462 | |
| Water Solubility | Miscible | |
| Other Solubilities | Slightly soluble in Chloroform and Ethyl Acetate |
| CAS Number | 4792-15-8 | |
Core Applications in Drug Development
The unique properties of PEG-5 make it a versatile component in modern therapeutics. Its monodispersity is a key advantage over traditional, polydisperse PEG polymers, leading to more homogeneous conjugates that are easier to characterize and purify.
Table 2: Comparison of Discrete PEG (PEG-5) vs. Polydisperse PEG
| Feature | Discrete PEG (e.g., PEG-5) | Polydisperse PEG |
|---|---|---|
| Composition | Single molecular weight and structure | Mixture of different chain lengths |
| Purity | High, well-defined | Averages with a distribution (PDI > 1) |
| Characterization | Simplified (e.g., via MS, NMR) | Complex, yielding average values |
| Conjugate Stoichiometry | Precise and controlled | Heterogeneous, leading to mixed products |
| Reproducibility | High batch-to-batch consistency | Variable |
| Regulatory Path | Potentially simpler due to homogeneity | More complex due to heterogeneity |
PEGylation of Therapeutic Proteins and Peptides
PEGylation is the process of covalently attaching PEG chains to therapeutic molecules. This technique is widely used to improve the pharmacological properties of protein and peptide drugs.
Key advantages of PEGylation include:
-
Increased Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces its clearance rate by the kidneys.
-
Reduced Immunogenicity: The PEG chain can "mask" the therapeutic protein from the host's immune system, reducing antibody formation.
-
Enhanced Solubility: PEGylation can significantly increase the water solubility of hydrophobic drugs and proteins.
-
Improved Stability: The polymer chain can protect the drug from proteolytic degradation.
Using a discrete linker like PEG-5 ensures that the resulting PEGylated protein is a single, well-defined entity rather than a complex mixture, which greatly simplifies downstream analysis and quality control.
Linkers in Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker is a critical component that connects the antibody and the drug. PEG linkers, including those derived from PEG-5, are widely used in modern ADC design.
The role of PEG-5 as a linker includes:
-
Increasing Hydrophilicity: Many cytotoxic payloads are hydrophobic. Incorporating a PEG linker improves the overall water solubility of the ADC, preventing aggregation.
-
Improving Pharmacokinetics: The linker can influence the stability and circulation half-life of the ADC.
-
Providing Spatial Separation: The linker ensures the cytotoxic drug does not interfere with the antibody's ability to bind to its target antigen.
Nanoparticle Functionalization
PEG-5 and its derivatives are used to functionalize the surface of nanoparticles (NPs) for drug delivery applications. This surface modification, or "PEGylation," creates a hydrophilic protective layer around the nanoparticle.
This "stealth" coating provides several benefits:
-
Reduces Opsonization: It inhibits the adsorption of plasma proteins (opsonins) that mark the nanoparticles for clearance by the immune system.
-
Prolongs Circulation Time: By evading the mononuclear phagocyte system, the nanoparticles can circulate in the bloodstream for longer, increasing the probability of reaching the target tissue.
-
Improves Stability: The hydrophilic surface prevents nanoparticle aggregation in biological fluids.
The length of the PEG chain is a critical parameter; shorter, discrete chains like PEG-5 can provide sufficient shielding without overly inhibiting cellular uptake, a phenomenon known as the "PEG dilemma".
Experimental Protocols
The following sections outline generalized protocols for the use and characterization of PEG-5 in a research setting. These are intended as a starting point and require optimization for specific applications.
Protocol: General PEGylation of a Protein with Activated PEG-5
This protocol describes a common method for conjugating an amine-reactive PEG-5 (e.g., PEG-5-NHS ester) to lysine residues on a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4). Buffer should be amine-free (e.g., no Tris).
-
Amine-reactive PEG-5 (e.g., PEG-5-NHS ester), stored under inert gas and desiccated.
-
Reaction quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer).
Methodology:
-
Preparation:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the activated PEG-5 in a dry, aprotic solvent (e.g., DMSO, DMF) immediately before use.
-
-
Conjugation Reaction:
-
Add the activated PEG-5 solution to the protein solution. A molar excess of PEG (e.g., 5- to 20-fold) is typically used. The optimal ratio must be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. Reaction kinetics depend on the protein's reactivity and buffer conditions.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in Tris will react with any remaining activated PEG-5.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and other byproducts by SEC or IEX.
-
SEC separates molecules based on hydrodynamic radius, effectively separating the larger PEGylated protein from the smaller, unreacted PEG.
-
IEX separates based on charge. PEGylation often changes the surface charge of a protein, allowing for separation from the unmodified species.
-
-
Characterization:
-
Analyze the purified fractions using SDS-PAGE to visualize the increase in molecular weight.
-
Use Mass Spectrometry (MS) to confirm the mass of the conjugate and determine the degree of PEGylation.
-
Use HPLC to assess the purity of the final product.
-
Protocol: Characterization by Mass Spectrometry
Mass spectrometry is a primary tool for characterizing PEGylated proteins. The use of monodisperse PEG-5 greatly simplifies spectral analysis compared to polydisperse PEGs, which produce complex, overlapping peak clusters.
Instrumentation:
-
MALDI-TOF or ESI-MS (e.g., Q-TOF, Orbitrap).
Methodology (General ESI-MS):
-
Sample Preparation:
-
Desalt the purified PEGylated protein sample using a suitable method (e.g., buffer exchange, reversed-phase cleanup) to remove non-volatile salts.
-
Dilute the sample in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Infusion and Data Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum over a mass range appropriate for the expected size of the PEGylated protein.
-
-
Data Analysis:
-
The raw spectrum will show a series of peaks corresponding to the protein with different charge states.
-
Deconvolute the raw spectrum to obtain the zero-charge mass of the protein.
-
Because PEG-5 has a precise mass (238.28 Da), the number of attached PEG units can be determined by the mass shift from the unmodified protein. For example, a protein with one PEG-5 attached will show a mass increase of 238.28 Da. Multiple PEGylations will result in integer multiples of this mass addition.
-
Protocol: Characterization by ¹H NMR
Proton NMR is useful for characterizing PEG-5 derivatives and confirming successful end-group modification, though it is less common for analyzing the final large protein conjugate.
Key Observation:
-
When dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), the terminal hydroxyl protons of PEG-5 produce a distinct peak around 4.56 ppm. This peak's position is stable and does not shift significantly with changes in concentration or water content.
-
When the hydroxyl group is modified (e.g., converted to an NHS ester), this peak will disappear or shift, providing direct evidence of a successful chemical reaction.
Methodology:
-
Sample Preparation: Dissolve the PEG-5 starting material or its activated derivative in DMSO-d₆.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the spectrum of the starting material to the product. The disappearance or significant shift of the hydroxyl proton signal at ~4.56 ppm confirms the modification of the terminal groups.
Safety and Handling
This compound is considered to have low toxicity. However, as with any laboratory chemical, appropriate safety precautions should be taken.
-
Irritation: It can cause skin, eye, and respiratory tract irritation.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and biotechnology. Its monodisperse nature overcomes many of the challenges associated with traditional polydisperse PEGs, enabling the creation of more homogeneous, well-defined, and reproducible bioconjugates, ADCs, and nanoparticle systems. The detailed understanding of its properties and the application of robust experimental protocols are key to leveraging its full potential in creating next-generation therapeutics.
References
A Technical Guide to Commercial Pentaethylene Glycol: Sources, Purity, and Analytical Protocols
For researchers, scientists, and professionals in drug development, the selection of high-purity reagents is a critical factor in ensuring the reliability and reproducibility of experimental outcomes. Pentaethylene glycol (PEG-5), a discrete polyethylene glycol, is a versatile molecule utilized in various applications, including as a linker in antibody-drug conjugates and as an excipient in pharmaceutical formulations. This technical guide provides an in-depth overview of the commercial sources of this compound, its available purity levels, and detailed methodologies for its analysis.
Commercial Sources and Purity
This compound is commercially available from a range of chemical suppliers, with purity levels typically suitable for research and development purposes. High-purity grades are essential for applications in drug development to minimize the impact of impurities on biological systems and to ensure batch-to-batch consistency. The purity of commercially available this compound is predominantly determined by Gas Chromatography (GC).
Below is a summary of representative commercial sources and their stated purity levels. It is important to note that specifications can vary by lot, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.
| Supplier | Stated Purity | Analytical Method |
| MedChemExpress | 99.58%[1] | Gas Chromatography (GC)[1] |
| Sigma-Aldrich | 98% | Not specified |
| Otto Chemie Pvt. Ltd. | 98%+[2] | Not specified |
| J&K Scientific LLC | 98% | Not specified |
Potential Impurities:
While specific impurity profiles for this compound are not always detailed by suppliers, common impurities in polyethylene glycols can include:
-
Lower and Higher Ethylene Glycol Oligomers: Such as tetraethylene glycol and hexaethylene glycol, which can arise from the manufacturing process.
-
Ethylene Glycol and Diethylene Glycol: These are known toxic impurities and their levels are often strictly controlled in pharmaceutical-grade PEGs.
-
Water: As a hygroscopic material, this compound can absorb atmospheric moisture. Water content is often determined by Karl Fischer (KF) titration, with a typical specification being ≤ 0.5%. A certificate of analysis from MedChemExpress reported a water content of 0.21%.
-
Residual Catalysts and Solvents: From the synthesis process.
Experimental Protocols for Purity Assessment
The primary method for determining the purity of this compound is Gas Chromatography (GC). The following protocol is a general guideline based on established methods for glycol analysis.
Gas Chromatography (GC) Method for Purity of this compound
Objective: To determine the purity of this compound and identify the presence of related impurities.
Principle: The sample is vaporized and separated into its individual components based on their differential partitioning between a stationary phase in a capillary column and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for detection.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC Column: A polar, modified polyethylene glycol phase column (e.g., SPB-1000) or a mid-polar column (e.g., Rtx-624, SPB®-624) is recommended for the analysis of glycols.
-
Example Column Dimensions: 30 m length x 0.32 mm internal diameter x 1.8 µm film thickness.
-
-
Data Acquisition and Processing System
Reagents:
-
This compound Sample
-
High-Purity Helium or Nitrogen (Carrier Gas)
-
High-Purity Hydrogen and Air (for FID)
-
Reference Standards (e.g., tetraethylene glycol, hexaethylene glycol, ethylene glycol, diethylene glycol) for impurity identification.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or dichloromethane). Mix thoroughly.
-
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
Detector Temperature (FID): 300 °C
-
-
Analysis:
-
Inject the prepared sample solution into the GC system.
-
Record the chromatogram.
-
Identify the main peak corresponding to this compound.
-
Identify any impurity peaks by comparing their retention times with those of the reference standards.
-
-
Calculation of Purity:
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Logical Workflow for Supplier Selection
The selection of a suitable commercial source of this compound for research, particularly in drug development, requires a systematic approach. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting a commercial source of this compound.
References
Pentaethylene Glycol: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety, handling, and toxicological profile of pentaethylene glycol (CAS No. 4792-15-8). The information is intended to support researchers, scientists, and drug development professionals in the safe application and management of this compound in a laboratory setting. All quantitative data is summarized for clarity, and relevant experimental methodologies are detailed.
Chemical Identification and Physicochemical Properties
This compound is a member of the polyethylene glycol (PEG) family, characterized by five ethylene glycol units.[1] It is a colorless, odorless, and slightly viscous liquid that is miscible with water.[1][2] Its properties make it a useful synthetic intermediate and solvent in various research and development applications.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4792-15-8 | |
| Molecular Formula | C₁₀H₂₂O₆ | |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Clear, colorless to yellow liquid | |
| Melting Point | -8.6°C | |
| Boiling Point | 184°C @ 2 mmHg | |
| Flash Point | >110°C (>230°F) | |
| Density | 1.126 g/mL at 25°C | |
| Vapor Pressure | 1.68E-06 mmHg at 25°C | |
| Water Solubility | Miscible | |
| Refractive Index | n20/D 1.462 | |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. |
Toxicological Profile and Hazard Identification
This compound is classified as an irritant. The primary hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation. As part of the broader ethylene glycols category, its potential for systemic, reproductive, and developmental toxicity is noted to decrease as molecular weight increases. Effects observed in animal studies, such as renal toxicity with lower molecular weight glycols, are not expected with this compound.
Table 2: Toxicological Summary of this compound
| Endpoint | Result | Classification & Precautionary Statements | Reference(s) |
| Acute Oral Toxicity | LD50: Not available. Estimated to be >2000 mg/kg/day (rat). | Not Classified | |
| Acute Dermal Toxicity | May be harmful if absorbed through the skin. | Not Classified | |
| Acute Inhalation Toxicity | May be harmful if inhaled. | Not Classified | |
| Skin Corrosion/Irritation | Causes skin irritation. | GHS: H315 - Causes skin irritation. P-Statements: P264, P280, P302+P352, P332+P317, P362+P364. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | GHS: H319 - Causes serious eye irritation. P-Statements: P280, P305+P351+P338, P337+P317. | |
| Respiratory Irritation | May cause respiratory irritation. | GHS: H335 - May cause respiratory irritation. P-Statements: P261, P271, P304+P340, P319. | |
| Repeated Dose Toxicity | NOAEL >2000 mg/kg/day (oral, rat). Causes liver and male reproductive effects in 26-week intermittent oral studies of rats. | Not Classified | |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | Not Classified |
Safe Handling, Storage, and Exposure Controls
Proper handling and storage are critical to minimize risks associated with this compound.
Handling
-
Avoid contact with skin and eyes.
-
Avoid breathing vapor, mist, or gas.
-
Use only in well-ventilated areas, such as a chemical fume hood.
-
Wash hands and any exposed skin thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.
Storage
-
Store in a cool, dry, well-ventilated place.
-
Keep containers tightly closed when not in use.
-
Store away from heat and sources of ignition.
-
Aqueous solutions of polyethylene glycols are generally stable, but aging can be accelerated by heat, light, and oxygen. For long-term stability of solutions, consider storing refrigerated or frozen and purging containers with an inert gas like argon.
Exposure Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower. Use adequate ventilation to maintain low airborne concentrations.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
First Aid and Accidental Release Measures
First Aid Procedures
Immediate medical attention is recommended in all cases of significant exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: Get medical aid. Wash mouth out with water. Do not induce vomiting.
Caption: General workflow for first aid response to chemical exposure.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment as specified in Section 3.3. Evacuate unnecessary personnel from the area.
-
Environmental Precautions: Prevent spills from entering drains, sewers, or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite. Place the absorbed material into a suitable, labeled container for disposal.
References
The Biodegradation of Pentaethylene Glycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaethylene glycol (PEG-5), a low-molecular-weight oligomer of ethylene glycol, is utilized in various industrial and pharmaceutical applications. Its environmental fate and biodegradability are of significant interest. This technical guide provides a comprehensive overview of the microbial degradation of this compound, detailing the metabolic pathways, key enzymatic players, and the microorganisms involved under both aerobic and anaerobic conditions. Experimental protocols for studying its biodegradation and quantitative data on degradation rates are also presented to facilitate further research in this area.
Introduction
This compound, with the chemical structure HO(CH₂CH₂O)₅H, belongs to the family of polyethylene glycols (PEGs). While PEGs are generally considered biocompatible and are used in numerous applications, their environmental persistence and the mechanisms of their biodegradation are crucial for assessing their overall lifecycle. The biodegradability of PEGs is known to be dependent on their molecular weight, with lower-molecular-weight PEGs like this compound being more readily biodegradable.[1] This document synthesizes the current understanding of this compound biodegradation.
Aerobic Biodegradation of this compound
Under aerobic conditions, the biodegradation of this compound is primarily an oxidative process initiated by the oxidation of a terminal alcohol group. This process is often carried out by a symbiotic association of different bacterial species, such as Pseudomonas and Flavobacterium.[2]
Metabolic Pathway
The aerobic degradation of this compound proceeds through a series of enzymatic steps:
-
Oxidation to Aldehyde: The terminal alcohol group of this compound is oxidized to an aldehyde, forming this compound aldehyde. This reaction is catalyzed by a PEG dehydrogenase.[3][4]
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid, this compound monocarboxylic acid, by a PEG-aldehyde dehydrogenase.[2]
-
Ether Bond Cleavage: The ether linkage is then cleaved by a PEG-carboxylate dehydrogenase (an ether-cleaving enzyme), releasing a shorter glycol molecule (tetraethylene glycol) and glyoxylate.
-
Further Degradation: The shorter glycol molecule re-enters the same pathway, and the process repeats until the oligomer is completely broken down into ethylene glycol units. Ethylene glycol is then metabolized to glycolate and subsequently to glyoxylate, which can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.
A key aspect of this pathway is the symbiotic relationship between different bacteria. For instance, Flavobacterium species can possess the enzymes for PEG degradation but may be inhibited by the produced glyoxylate. Pseudomonas species, on the other hand, can efficiently metabolize glyoxylate, thus removing the inhibitory product and allowing the degradation process to continue.
Key Enzymes and Microorganisms
Several microorganisms have been identified that can degrade PEGs, and it is highly probable that they can also degrade this compound.
-
Pseudomonas species: These bacteria are often involved in the degradation of a wide range of organic compounds, including PEGs. Some strains of Pseudomonas aeruginosa and Pseudomonas stutzeri have been shown to degrade PEGs.
-
Flavobacterium species: These bacteria are known to produce the initial enzymes for PEG degradation, including PEG dehydrogenase.
-
Symbiotic cultures: Mixed cultures of Flavobacterium and Pseudomonas species have demonstrated efficient degradation of high-molecular-weight PEGs, a process that neither species can perform alone.
The key enzymes in the aerobic pathway are:
-
PEG Dehydrogenase: An enzyme that catalyzes the initial oxidation of the terminal alcohol group of the PEG molecule.
-
PEG-Aldehyde Dehydrogenase: This enzyme is responsible for the oxidation of the aldehyde intermediate to a carboxylic acid.
-
PEG-Carboxylate Dehydrogenase (Ether-cleaving enzyme): This enzyme cleaves the ether bond, which is a critical step in the breakdown of the polymer chain.
Anaerobic Biodegradation of this compound
In the absence of oxygen, the biodegradation of this compound follows a different metabolic route. This process is carried out by strictly anaerobic bacteria, such as Pelobacter venetianus and Bacteroides species.
Metabolic Pathway
The anaerobic degradation of short-chain PEGs like this compound involves a non-hydrolytic cleavage of the ether bond.
-
Intracellular Cleavage: The PEG molecule is taken into the bacterial cell.
-
Acetaldehyde Formation: A key enzymatic step involves the cleavage of the C-O ether bond to yield acetaldehyde. This reaction is catalyzed by a PEG acetaldehyde lyase.
-
Fermentation of Acetaldehyde: The acetaldehyde is then fermented to acetate and ethanol. In the presence of methanogens, the end products can be further converted to acetate and methane.
Key Enzymes and Microorganisms
The anaerobic degradation of PEGs is carried out by a different set of microorganisms compared to the aerobic process.
-
Pelobacter venetianus: This strictly anaerobic bacterium is known to ferment ethylene glycol and short-chain PEGs.
-
Bacteroides species: Certain strains of Bacteroides can metabolize PEGs up to a high molecular weight.
-
Desulfovibrio desulfuricans: This sulfate-reducing bacterium can metabolize ethylene glycol and its shorter oligomers.
-
Methanogenic consortia: In environments like sewage sludge, a consortium of bacteria, including methanogens, can completely degrade PEGs to methane and carbon dioxide.
The key enzyme in the anaerobic pathway is:
-
PEG Acetaldehyde Lyase: This oxygen-sensitive enzyme is responsible for the cleavage of the ether bond in PEGs to produce acetaldehyde.
Quantitative Data on Biodegradation
The following tables summarize quantitative data on the biodegradation of low-molecular-weight PEGs, which can be considered indicative of the behavior of this compound.
Table 1: Aerobic Biodegradation Rates of PEGs
| PEG Molecular Weight | Microorganism/System | Degradation Rate/Time | Conditions | Reference |
| 600 | Sludge microbes | ~80% in 5 days | Shake flask, organic model wastewater | |
| 400, 600, 1000 | Mixed culture (Flavobacterium & Pseudomonas spp.) | 100% in 4 days (for a mixture of PEGs) | 28°C, reciprocal shaking | |
| 400 | Pseudomonas stutzeri | 2 g/L in < 24 h | Pure culture, sole carbon source |
Table 2: Anaerobic Biodegradation Rates of PEGs
| PEG Molecular Weight | Microorganism/System | Degradation Rate/Time | Conditions | Reference |
| 600 | Sludge microbes | ~50% in 9 days | Sealed flask, organic model wastewater | |
| 400 | Methanogenic consortia | 0.84 mM ethylene oxide units/h | Sewage sludge enrichment | |
| 400, 600, 1000 | Adapted inoculum | 85-90% removal | Anaerobic treatment, 18-20 days retention | |
| PEG with 8 ethylene oxide units | Marine sediments | Half-life of 18 days | Anaerobic, 30°C |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biodegradation.
Culturing of PEG-Degrading Microorganisms
Objective: To isolate and cultivate microorganisms capable of degrading this compound.
Materials:
-
Basal salt medium (e.g., per liter: 1.6 g KH₂PO₄, 0.4 g K₂HPO₄, 0.2 g MgSO₄·7H₂O, 25 mg CaCl₂·2H₂O, 2.3 mg FeCl₃·6H₂O, 0.82 g (NH₄)₂SO₄).
-
This compound (as sole carbon source, e.g., 0.1% - 1.0% w/v).
-
Yeast extract (optional, as a growth supplement, e.g., 0.05% w/v).
-
Agar (for solid media).
-
Environmental sample for inoculation (e.g., soil, sewage sludge).
-
Sterile culture flasks and petri dishes.
-
Incubator/shaker.
Protocol:
-
Prepare the basal salt medium and sterilize by autoclaving.
-
After cooling, add a filter-sterilized solution of this compound to the desired final concentration.
-
For enrichment culture, inoculate a flask of the liquid medium with the environmental sample.
-
Incubate at a suitable temperature (e.g., 25-30°C) with shaking for aerobic cultures. For anaerobic cultures, use sealed vessels with an anaerobic atmosphere.
-
After observing growth (turbidity), transfer an aliquot to a fresh medium for further enrichment.
-
To isolate pure cultures, streak samples from the enrichment culture onto solid agar plates containing the same medium.
-
Incubate the plates until colonies appear.
-
Pick individual colonies and re-streak to ensure purity.
Analysis of this compound Degradation by HPLC
Objective: To quantify the disappearance of this compound and the appearance of its metabolites over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.
-
Reversed-phase column (e.g., PLRP-S 100Å).
-
Mobile phase: Acetonitrile and water gradient.
-
This compound standard solutions.
-
Samples from the biodegradation culture at different time points.
-
Syringe filters (0.22 µm).
Protocol:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Collect samples from the biodegradation culture at regular intervals.
-
Centrifuge the samples to remove microbial cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered sample into the HPLC system.
-
Run the HPLC with a suitable gradient program (e.g., 10-30% acetonitrile in water over 12 minutes).
-
Detect the peaks using ELSD or RI detector.
-
Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.
Identification of Metabolites by GC-MS
Objective: To identify the intermediate and final products of this compound biodegradation.
Materials:
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Appropriate GC column for separating glycols and their derivatives.
-
Derivatization agent (if necessary, to increase volatility).
-
Solvent for extraction (e.g., benzene).
-
Samples from the biodegradation culture.
-
Standards of expected metabolites (if available).
Protocol:
-
Collect samples from the biodegradation culture.
-
Centrifuge to remove cells.
-
Extract the supernatant with a suitable solvent.
-
Concentrate the extract.
-
If necessary, derivatize the analytes to make them more volatile for GC analysis.
-
Inject the prepared sample into the GC-MS system.
-
Separate the components on the GC column using an appropriate temperature program.
-
Analyze the eluted compounds by mass spectrometry.
-
Identify the metabolites by comparing their mass spectra with spectral libraries and, if available, with the spectra of authentic standards.
Conclusion
The biodegradation of this compound is a feasible process under both aerobic and anaerobic conditions, mediated by a variety of microorganisms. The metabolic pathways involve initial enzymatic attacks on the terminal alcohol groups or the ether linkages, leading to the stepwise shortening of the oligomer chain. While the general principles of PEG biodegradation are well-established, further research specifically targeting this compound would be beneficial to elucidate the precise kinetics and microbial players involved. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for a thorough environmental risk assessment and for the development of bioremediation strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Biodegradation of polyethylene glycol by symbiotic mixed culture (obligate mutualism) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial oxidation of polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial oxidation of polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pentaethylene Glycol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pentaethylene Glycol in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the body's own cellular machinery for protein degradation.[1][2][3] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties. The linker is a critical element that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.[3]
Among the various types of linkers used in PROTAC design, polyethylene glycol (PEG) linkers have gained significant prominence.[4] this compound, a PEG linker with five ethylene glycol units, offers several advantages in PROTAC synthesis:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the this compound chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which can in turn enhance cell permeability and bioavailability.
-
Optimal Length and Flexibility: The length of the linker is crucial for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility of the this compound chain allows for the necessary spatial orientation of the two ligands to facilitate this interaction.
-
Synthetic Tractability: this compound is a readily available and synthetically versatile building block that can be functionalized with various reactive groups to enable straightforward conjugation to the protein-targeting and E3 ligase-recruiting ligands.
This document provides detailed application notes and experimental protocols for the use of this compound as a linker in PROTAC synthesis.
Data Presentation: Physicochemical and Biological Properties
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical-PROTAC-1 | BRD4 | Pomalidomide | This compound | 15 | >90 | 22Rv1 |
| Hypothetical-PROTAC-2 | BTK | Pomalidomide | This compound | 5 | >95 | Ramos |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The synthesis of a PROTAC using a this compound linker can be achieved through various chemical strategies. The most common methods involve amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid-functionalized protein-targeting ligand to an amine-functionalized E3 ligase ligand using a bifunctional this compound linker.
Step 1: Synthesis of Amine-Functionalized this compound Linker
This step involves the modification of this compound to introduce an amine group at one end and a protected amine or other functional group at the other. Commercially available mono-Boc-protected diamino-pentaethylene glycol is a convenient starting material.
Step 2: Coupling of the Protein-Targeting Ligand to the Linker
-
Reagents and Materials:
-
Protein-targeting ligand with a carboxylic acid group (1.0 eq)
-
Mono-Boc-protected diamino-pentaethylene glycol (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the protein-targeting ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the mono-Boc-protected diamino-pentaethylene glycol to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Step 3: Deprotection of the Linker
-
Reagents and Materials:
-
Boc-protected intermediate from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used in the next step without further purification.
-
Step 4: Coupling of the E3 Ligase Ligand
-
Reagents and Materials:
-
E3 ligase ligand with a carboxylic acid group (1.0 eq)
-
Amine-functionalized intermediate from Step 3 (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the procedure outlined in Step 2, using the E3 ligase ligand and the deprotected linker intermediate as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Protocol 2: Synthesis of a PROTAC via Click Chemistry
This protocol outlines the synthesis of a PROTAC by coupling an alkyne-functionalized protein-targeting ligand with an azide-functionalized E3 ligase ligand, using a this compound linker functionalized with the complementary azide or alkyne group. A commercially available product like Pomalidomide-PEG5-Azide can be a convenient starting material for the E3 ligase-linker component.
Step 1: Functionalization of Ligands
Ensure that the protein-targeting ligand contains a terminal alkyne group and the E3 ligase ligand (or vice versa) is attached to a this compound linker with a terminal azide group.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents and Materials:
-
Alkyne-functionalized protein-targeting ligand (1.0 eq)
-
Azide-functionalized E3 ligase-pentaethylene glycol linker (e.g., Pomalidomide-PEG5-Azide) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve the alkyne-functionalized protein-targeting ligand and the azide-functionalized E3 ligase-linker in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Synthesis and Evaluation
References
Surface Functionalization with Pentaethylene Glycol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with pentaethylene glycol (PEG5) is a critical technique for modifying the interface of materials to control biological interactions. The hydrophilic and flexible nature of the PEG5 chain effectively prevents the non-specific adsorption of proteins, which in turn reduces cell adhesion and biofouling.[1][2] This "stealth" property is highly valuable in a range of biomedical applications, including drug delivery systems, medical implants, biosensors, and tissue engineering scaffolds.[3][4][5] By minimizing unwanted biological interactions, PEG5 functionalization can enhance the biocompatibility and efficacy of medical devices and therapies.
These application notes provide detailed protocols for the covalent immobilization of this compound onto common substrates such as gold and silicon. Additionally, standard procedures for characterizing these functionalized surfaces are described, including methods to assess surface wettability, protein adsorption, and cell adhesion.
Key Applications
-
Drug Delivery Systems: Modifying nanoparticles and other drug carriers with PEG5 can increase their systemic circulation time and improve stability by reducing uptake by the reticulo-endothelial system.
-
Biomedical Implants: Coating implants such as stents and catheters with PEG5 can reduce the risk of thrombosis and foreign body response.
-
Biosensors: Functionalizing sensor surfaces with PEG5 minimizes non-specific binding of biomolecules, thereby enhancing the signal-to-noise ratio and sensitivity of diagnostic assays.
-
Tissue Engineering: PEG5-functionalized scaffolds can be used to create "blank slate" surfaces that can then be selectively modified with bioactive molecules to direct cell behavior.
Experimental Protocols
Protocol 1: Formation of a this compound-Terminated Self-Assembled Monolayer (SAM) on Gold Surfaces
This protocol describes the formation of a well-ordered monolayer of this compound-terminated alkanethiols on a gold substrate. This method is widely used due to the strong and stable interaction between sulfur and gold.
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers with a titanium or chromium adhesion layer)
-
This compound-terminated alkanethiol (e.g., 1-undecanethiol-pentaethylene glycol)
-
Anhydrous ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
High-purity nitrogen gas
-
Glass or polypropylene containers
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water, followed by a rinse with anhydrous ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the this compound-terminated alkanethiol in anhydrous ethanol. For example, dissolve the appropriate mass of the thiol in a known volume of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
-
-
SAM Formation:
-
Immediately immerse the cleaned and dried gold substrates into the thiol solution.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution and rinse thoroughly with fresh anhydrous ethanol to remove non-chemisorbed molecules.
-
Sonicate the substrates in fresh ethanol for 1-2 minutes for a more thorough cleaning.
-
Dry the functionalized substrates under a stream of high-purity nitrogen gas.
-
Store the substrates in a clean, dry environment (e.g., a desiccator) until use.
-
Experimental Workflow for SAM Formation on Gold
Protocol 2: Grafting this compound to Silicon Oxide Surfaces via Silanization
This protocol details the covalent attachment of this compound to hydroxyl-bearing surfaces like silicon dioxide or glass. The process involves the activation of the surface to generate hydroxyl groups, followed by silanization to introduce a reactive amine group, and finally the coupling of an NHS-activated PEG5.
Materials:
-
Silicon or glass substrates
-
Piranha solution or Oxygen Plasma Cleaner
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
N-Hydroxysuccinimide-activated this compound (NHS-PEG5)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanol
-
Deionized (DI) water
-
High-purity nitrogen gas
Procedure:
-
Surface Cleaning and Activation:
-
Clean and hydroxylate the silicon/glass substrates by either immersing in piranha solution for 15-30 minutes (see caution in Protocol 1) or by treating with oxygen plasma for 2-5 minutes.
-
Rinse the substrates thoroughly with DI water and then ethanol.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110 °C for 1 hour.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinse the substrates with anhydrous toluene to remove excess APTES.
-
Cure the silanized substrates in an oven at 110 °C for 1 hour to form a stable amine-terminated surface.
-
-
Covalent Attachment of NHS-PEG5:
-
Prepare a solution of 10 mg/mL NHS-PEG5 in anhydrous DMF.
-
Add triethylamine (TEA) to the solution to act as a catalyst (approximately 1.5 equivalents relative to the NHS-PEG5).
-
Immerse the APTES-functionalized substrates in the NHS-PEG5 solution and react overnight at room temperature under an inert atmosphere.
-
Rinse the substrates sequentially with DMF, ethanol, and DI water.
-
Dry the PEG5-functionalized substrates under a stream of nitrogen gas.
-
Store in a desiccator until use.
-
Experimental Workflow for PEG5 Grafting on Silicon
Characterization Protocols
Protocol 3: Water Contact Angle Goniometry
Purpose: To assess the hydrophilicity of the functionalized surface. A decrease in the water contact angle after PEG5 functionalization indicates a more hydrophilic surface.
Equipment: Contact angle goniometer
Procedure:
-
Place the substrate (unmodified and PEG5-functionalized) on the sample stage.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.
-
Capture an image of the droplet at the solid-liquid interface.
-
Use the goniometer software to measure the static contact angle.
-
Perform measurements at multiple locations on each sample to ensure reproducibility.
Protocol 4: Protein Adsorption Assay (ELISA-based)
Purpose: To quantify the amount of protein that non-specifically adsorbs to the surface. A significant reduction in protein adsorption is expected for PEG5-functionalized surfaces.
Materials:
-
Protein solution (e.g., 1 mg/mL Fibrinogen or Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS))
-
Primary antibody specific to the adsorbed protein
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Place the test substrates (unmodified and PEG5-functionalized) in a multi-well plate.
-
Add the protein solution to each well and incubate for 1-2 hours at 37°C.
-
Wash the substrates thoroughly with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove loosely bound protein.
-
Add the primary antibody solution and incubate for 1 hour at room temperature.
-
Wash the substrates as in step 3.
-
Add the HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature.
-
Wash the substrates as in step 3.
-
Add the TMB substrate and allow the color to develop.
-
Add the stop solution and measure the absorbance at 450 nm using a plate reader.
-
The absorbance is proportional to the amount of adsorbed protein.
Protocol 5: Cell Adhesion Assay
Purpose: To evaluate the ability of the functionalized surface to resist cell attachment.
Materials:
-
Cell line (e.g., NIH 3T3 fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
PBS
-
Trypsin-EDTA
-
Fluorescent stains (e.g., Calcein-AM for live cells, DAPI for nuclei)
-
Fluorescence microscope
Procedure:
-
Sterilize the substrates (unmodified and PEG5-functionalized) using an appropriate method (e.g., UV irradiation or ethanol washes).
-
Place the sterile substrates in a multi-well tissue culture plate.
-
Seed the cells onto the substrates at a desired density (e.g., 5,000 cells/cm²).
-
Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for 24 hours.
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Stain the adherent cells with fluorescent dyes (e.g., Calcein-AM and DAPI).
-
Image the substrates using a fluorescence microscope.
-
Quantify the number of adherent cells per unit area using image analysis software.
Quantitative Data Summary
The following tables summarize representative quantitative data for oligo(ethylene glycol)-functionalized surfaces. Note that specific values for this compound may vary, but the trends are expected to be similar.
Table 1: Water Contact Angle Measurements
| Surface Modification Step | Typical Water Contact Angle (°) | Interpretation |
| Bare Gold | 80 - 90° | Hydrophobic |
| Bare Silicon Wafer (with native oxide) | 30 - 40° | Relatively hydrophilic |
| After Piranha/O₂ Plasma | < 10° | Highly hydrophilic |
| After OEG Functionalization | 20 - 40° | Hydrophilic, indicating successful PEG grafting |
Data compiled from representative values for similar oligo(ethylene glycol) functionalizations.
Table 2: Protein Adsorption Data
| Surface | Fibrinogen Adsorption (ng/cm²) | % Reduction vs. Control |
| Unmodified Polystyrene (Control) | ~200 - 400 | 0% |
| OEG-Functionalized Surface | < 10 - 20 | > 95% |
Data is representative for oligo(ethylene glycol) surfaces and shows a significant reduction in protein adsorption.
Table 3: Cell Adhesion Data (Fibroblasts)
| Surface | Adherent Cells / mm² (after 24h) | % Reduction vs. Control |
| Tissue Culture Polystyrene (Control) | ~2000 - 3000 | 0% |
| OEG-Functionalized Surface | < 100 | > 95% |
Data is representative for oligo(ethylene glycol) surfaces, demonstrating strong resistance to fibroblast adhesion.
Signaling Pathway Visualization
Mechanism of Reduced Cell Adhesion on PEG5-Functionalized Surfaces
Cell adhesion to a material surface is often mediated by the adsorption of extracellular matrix (ECM) proteins, such as fibronectin and vitronectin. These adsorbed proteins present binding sites for integrin receptors on the cell surface. The clustering of integrins upon binding to the ECM initiates a downstream signaling cascade, primarily through the activation of Focal Adhesion Kinase (FAK). Activated FAK autophosphorylates, creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates other proteins like paxillin and p130Cas, leading to the recruitment of additional proteins, cytoskeletal reorganization, and the formation of stable focal adhesions.
This compound functionalization creates a hydrophilic, protein-repellent surface. This prevents the initial adsorption of ECM proteins. Without the adsorbed protein layer, integrins cannot bind and cluster, and the FAK-mediated signaling cascade for focal adhesion formation is not initiated. This lack of signaling leads to a significant reduction in cell adhesion and spreading.
References
- 1. Tuning the Density of Poly(ethylene glycol) Chains to Control Mammalian Cell and Bacterial Attachment [mdpi.com]
- 2. Reduction of fibrinogen adsorption on PEG-coated polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface functionalization — MeBioS [biw.kuleuven.be]
- 5. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentaethylene Glycol (PEG5) in Nanoparticle Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of pentaethylene glycol (PEG5) and its derivatives in the stabilization of various nanoparticles for biomedical and research applications.
Introduction
This compound (PEG5), a monodisperse oligoethylene glycol, and its longer-chain polymer counterparts (polyethylene glycol), are widely employed as surface modifiers for nanoparticles. The process of attaching PEG chains, known as PEGylation, imparts a "stealth" characteristic to nanoparticles, enabling them to evade the mononuclear phagocyte system (MPS) and prolonging their circulation time in the bloodstream.[1][2][3][4] This hydrophilic polymer forms a protective layer on the nanoparticle surface, which reduces protein adsorption and nonspecific cellular uptake.[5] Consequently, PEGylated nanoparticles exhibit enhanced stability in biological media, improved biocompatibility, and increased accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
The choice of PEG length is critical; while longer chains can offer better steric hindrance, shorter chains like PEG5 can be advantageous for applications where a smaller hydrodynamic diameter is crucial. This document outlines the application of PEG5 and related PEG derivatives in the stabilization of gold nanoparticles, magnetic iron oxide nanoparticles, quantum dots, and liposomes, providing detailed experimental protocols and comparative data.
Key Applications
This compound-stabilized nanoparticles are instrumental in a variety of fields:
-
Drug Delivery: Encapsulating therapeutic agents within PEGylated nanoparticles protects the drug from premature degradation and recognition by the immune system, allowing for targeted delivery to disease sites.
-
Medical Imaging: Coating contrast agents, such as superparamagnetic iron oxide nanoparticles (SPIONs) or quantum dots, with PEG enhances their circulation time, leading to improved image quality and diagnostic accuracy in techniques like Magnetic Resonance Imaging (MRI).
-
Diagnostics and Sensing: The stability and biocompatibility of PEG-coated nanoparticles make them ideal for in vitro and in vivo sensing applications, where they can be functionalized with targeting ligands for the detection of specific biomarkers.
Experimental Protocols
This section provides detailed methodologies for the synthesis and stabilization of various nanoparticles using this compound and its derivatives.
Protocol 1: One-Step Synthesis of PEG-Functionalized Gold Nanoparticles (AuNPs)
This protocol describes a facile, one-step method where PEG acts as both a reducing and stabilizing agent for the synthesis of gold nanoparticles.
Materials:
-
Chloroauric acid (HAuCl₄) solution (e.g., 2.5 x 10⁻⁴ M)
-
Dicarboxylic PEG or unmodified PEG
-
Sodium hydroxide (NaOH) solution (1%) (optional, depending on the specific protocol)
-
Sodium borohydride (NaBH₄) solution (0.01 M) (optional, as a strong reducing agent)
-
Ultrapure water
Procedure:
-
In an Erlenmeyer flask, prepare a mixture of the chosen PEG derivative and ultrapure water. If using a protocol that requires it, add the NaOH solution.
-
Heat the mixture to a specific temperature (e.g., 50°C) with vigorous stirring.
-
Promptly add the aqueous HAuCl₄ solution to the PEG solution.
-
If not using an external reducing agent, gradually heat the resulting mixture to a higher temperature (e.g., 80°C) to facilitate the reduction of gold ions.
-
Alternatively, for a rapid reduction, add a freshly prepared, cold NaBH₄ solution at once to the mixture of HAuCl₄ and dicarboxylic PEG under vigorous stirring at room temperature. The color of the solution will change from yellow to red, indicating the formation of AuNPs.
-
Continue stirring for a designated period (e.g., 2 hours) to ensure complete reaction and stabilization.
-
Purify the PEG-AuNPs by centrifugation to remove excess reagents. Resuspend the pellet in ultrapure water.
Characterization:
-
UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the surface plasmon resonance (SPR) peak, typically between 520-530 nm.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI).
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of PEG on the nanoparticle surface.
Protocol 2: PEG Coating of Pre-Synthesized Magnetic Iron Oxide Nanoparticles (IONPs)
This protocol details the post-synthesis surface modification of IONPs with PEG.
Materials:
-
Pre-synthesized iron oxide nanoparticles (e.g., Fe₃O₄ or γ-Fe₂O₃)
-
Polyethylene glycol (PEG) of desired molecular weight
-
Deionized water or appropriate buffer (e.g., phosphate-buffered saline - PBS)
-
(3-Aminopropyl)triethoxysilane (APTS) (for silanization-based PEGylation)
-
N,N-Dimethylformamide (DMF) (for silanization-based PEGylation)
Procedure (Direct Adsorption):
-
Disperse the pre-synthesized IONPs in deionized water to create a stable ferrofluid. This may require sonication.
-
Prepare a separate aqueous solution of PEG (e.g., 3 wt%).
-
Slowly add the PEG solution to the IONP dispersion while stirring continuously.
-
Stir the mixture at room temperature for an extended period (e.g., 1-24 hours) to allow for the adsorption of PEG onto the nanoparticle surface.
-
Collect the PEG-coated IONPs using a strong magnet and discard the supernatant.
-
Wash the nanoparticles multiple times with deionized water to remove unbound PEG.
-
Dry the final product under vacuum.
Procedure (via Silanization):
-
Disperse PEG and APTS in DMF and stir at room temperature for 3 days to form a PEG-silane conjugate.
-
Disperse the IONPs in DMF and sonicate for 15 minutes.
-
Add the IONP dispersion to the PEG-silane solution.
-
Add a few drops of water to catalyze the hydrolysis of the silane groups.
-
Stir the mixture at room temperature for 2 days.
-
Separate the PEG-coated IONPs by centrifugation with an applied magnetic field.
-
Wash the nanoparticles thoroughly with water and dry under vacuum.
Characterization:
-
TEM/SEM: To assess the size and morphology of the coated nanoparticles.
-
DLS: To measure the hydrodynamic size and stability of the nanoparticles in solution.
-
FTIR: To confirm the successful coating of PEG on the IONP surface.
-
Vibrating Sample Magnetometer (VSM): To evaluate the magnetic properties of the nanoparticles.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticles.
Protocol 3: Surface Modification of Quantum Dots (QDs) with PEG
This protocol outlines the conjugation of PEG to the surface of amphiphilic polymer-coated quantum dots to reduce nonspecific binding.
Materials:
-
Amphiphilic polymer-coated quantum dots (e.g., with carboxyl surface groups)
-
Methoxy-terminated amino-PEG
-
N-hydroxysuccinimide (NHS)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Borate buffer
Procedure:
-
Disperse the quantum dots in borate buffer.
-
To activate the carboxyl groups on the QD surface, add NHS and EDC to the QD dispersion. The optimal ratio of PEG/NHS/EDC to quantum dots should be determined experimentally to maximize fluorescence quantum yield.
-
Allow the activation reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature.
-
Add the methoxy-terminated amino-PEG to the activated QD solution.
-
Let the conjugation reaction proceed for several hours or overnight at room temperature with gentle mixing.
-
Purify the PEG-conjugated QDs from excess reagents using methods such as size exclusion chromatography (e.g., Sephadex G-50).
Characterization:
-
Fluorescence Spectroscopy: To assess the quantum yield of the PEG-QDs and ensure that the conjugation process did not significantly quench fluorescence.
-
DLS: To measure the change in hydrodynamic diameter after PEGylation.
-
Fluorescamine Assay: To quantify the number of PEG molecules conjugated to each quantum dot.
-
Cell-based Assays: To evaluate the reduction in nonspecific binding to cells.
Protocol 4: Preparation of PEGylated Liposomes
This protocol describes the incorporation of PEG-derivatized phospholipids into liposomes to create long-circulating drug delivery vehicles.
Materials:
-
Phospholipids (e.g., egg phosphatidylcholine - EPC)
-
Cholesterol
-
PEG-derivatized phospholipid (e.g., DSPE-PEG)
-
Drug to be encapsulated (e.g., doxorubicin)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., saline or PBS)
Procedure (Thin-Film Hydration Method):
-
Dissolve the lipids (phospholipids, cholesterol, and PEG-derivatized phospholipid) in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. This is done by vortexing or gentle shaking, which leads to the formation of multilamellar vesicles (MLVs).
-
To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Characterization:
-
DLS: To determine the size distribution and zeta potential of the liposomes.
-
Cryo-TEM: To visualize the morphology of the liposomes and confirm drug encapsulation.
-
Drug Encapsulation Efficiency and Loading Capacity: Determined by separating the liposomes from the unencapsulated drug and quantifying the drug concentration in both fractions.
-
In Vitro Drug Release Studies: To evaluate the release kinetics of the encapsulated drug from the liposomes over time in a relevant buffer.
Quantitative Data Summary
The following tables summarize typical quantitative data for nanoparticles stabilized with this compound and related PEG derivatives, compiled from various studies.
Table 1: Physicochemical Properties of PEG-Stabilized Nanoparticles
| Nanoparticle Type | Core Material | PEG Derivative | Core Size (TEM, nm) | Hydrodynamic Size (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| Gold Nanoparticles | Au | PEG | 14.5 - 46.7 | 20 - 50 | < 0.1 | N/A | |
| Iron Oxide Nanoparticles | Fe₃O₄ | PEG | 4 - 6 | 13.5 | 0.15 | N/A | |
| Quantum Dots | CdSe/ZnS | PEG-GQD | ~3 | 3.58 | N/A | -32 ± 7 | |
| Liposomes (CLS NPs) | PLGA core | DSPE-PEG | N/A | 49.3 - 50.1 | N/A | -20.7 to -24.1 | |
| PLGA Nanoparticles | PLGA | PLA/PEG | N/A | 47.3 | 0.249 | N/A |
Table 2: Drug Loading and Release Characteristics of PEGylated Nanoparticles
| Nanoparticle Type | Polymer Matrix | Encapsulated Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Release Profile | Reference(s) |
| PLGA Nanoparticles | PLGA | Curcumin | 65.8 ± 0.45 | N/A | Sustained release (93% in 24h) | |
| PLA/PEG Nanoparticles | PLA/PEG | Curcumin | 13.6 ± 0.75 | N/A | Rapid release (~75% in 1h) | |
| PLGA Nanoparticles | PLGA | Paclitaxel | > 80 | 2.43 - 9.5 | N/A |
Signaling Pathways and Cellular Interactions
While specific signaling pathway diagrams are highly context-dependent on the nanoparticle application (e.g., a specific drug's mechanism of action), a general logical diagram for the interaction of PEGylated nanoparticles with a target cell leading to drug delivery can be visualized.
This diagram illustrates the journey of a PEGylated nanoparticle from systemic circulation to its therapeutic action within a target cell. The PEG coating is crucial for the initial "Evasion" step, which is fundamental to the nanoparticle's efficacy.
Conclusion
This compound and its longer-chain polymer analogs are indispensable tools in nanotechnology, offering a robust strategy for stabilizing a wide array of nanoparticles. The protocols and data presented herein provide a foundational guide for researchers to design and fabricate PEGylated nanoparticles with tailored properties for advanced applications in drug delivery, diagnostics, and medical imaging. The ability to control nanoparticle size, surface charge, and drug release kinetics through PEGylation underscores its importance in the development of next-generation nanomedicines.
References
- 1. careerchem.com [careerchem.com]
- 2. [PEG-liposome in DDS and clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 5. Room-temperature preparation and characterization of poly (ethylene glycol)-coated silica nanoparticles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentaethylene Glycol Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of pentaethylene glycol (PEG-5), a versatile hydrophilic linker used in various biomedical applications, including drug delivery, bioconjugation, and surface modification.[1][][3][4] The protocols outlined below describe the introduction of common functional groups such as amines, carboxylic acids, azides, and alkynes, enabling further conjugation to biomolecules and surfaces.
Introduction to this compound Functionalization
This compound is a discrete-length polyethylene glycol (PEG) derivative with five ethylene glycol units.[5] Its defined molecular weight and length are advantageous for applications requiring precise linker chemistry. Functionalization of the terminal hydroxyl groups of this compound allows for its incorporation into more complex molecular architectures. The choice of functional group depends on the desired subsequent conjugation chemistry. For instance, amine-functionalized PEG can react with carboxylic acids or activated esters, while azide and alkyne-functionalized PEGs are amenable to "click chemistry" reactions.
Data Presentation: Reaction Yields for PEG Functionalization
The following table summarizes typical reported yields for various functionalization reactions on polyethylene glycols. While specific yields for this compound may vary, these values provide a general expectation for the efficiency of these reactions.
| Functionalization Reaction | Functional Group Introduced | Typical Yield (%) | Reference |
| Tosylation/Mesylation | Tosyl/Mesyl (Good Leaving Group) | >95% | |
| Azidation (from Tosyl/Mesyl) | Azide (-N₃) | >90% | |
| Amination (from Tosyl/Mesyl) | Amine (-NH₂) | >95% | |
| Carboxylation | Carboxylic Acid (-COOH) | Variable | |
| Click Chemistry (Alkyne-Azide) | Triazole Linkage | ≥88% |
Experimental Protocols
The following protocols are generalized methods for the functionalization of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and analytical capabilities. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl groups of this compound to tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (or pyridine) to the solution (typically 1.2-1.5 equivalents per hydroxyl group).
-
Slowly add tosyl chloride (typically 1.1-1.3 equivalents per hydroxyl group) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Azide Functionalization of Tosylated this compound
This protocol details the conversion of tosylated this compound to azido-pentaethylene glycol via nucleophilic substitution with sodium azide.
Materials:
-
Tosylated this compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
Dissolve the tosylated this compound in anhydrous DMF in a round-bottom flask.
-
Add an excess of sodium azide (typically 3-5 equivalents per tosyl group) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC or NMR to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the azido-functionalized product.
Protocol 3: Amine Functionalization of Tosylated this compound
This protocol describes the synthesis of amino-pentaethylene glycol from its tosylated precursor.
Materials:
-
Tosylated this compound
-
Ammonia solution (concentrated) or Sodium amide
-
Tetrahydrofuran (THF) or Dioxane
-
Magnetic stirrer and stir bar
-
Sealed reaction vessel or pressure tube
Procedure:
-
Dissolve the tosylated this compound in THF or dioxane in a sealable reaction vessel.
-
Add a large excess of concentrated ammonia solution or sodium amide.
-
Seal the vessel and heat to 60-100 °C overnight. Caution: This reaction generates pressure.
-
After cooling to room temperature, carefully open the vessel.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The resulting crude amine can be purified by appropriate methods such as ion-exchange chromatography or precipitation.
Protocol 4: Carboxylic Acid Functionalization of this compound
This protocol outlines a method to introduce a carboxylic acid group onto this compound.
Materials:
-
This compound
-
Succinic anhydride or other suitable anhydride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add pyridine or TEA as a catalyst (typically 1.2 equivalents per hydroxyl group).
-
Add succinic anhydride (typically 1.1 equivalents per hydroxyl group) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1M HCl to remove the base.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid functionalized product.
Mandatory Visualizations
The following diagrams illustrate the key functionalization pathways and a general experimental workflow.
References
Application Notes and Protocols: Pentaethylene Glycol in Hydrogel Formulation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentaethylene glycol (PEG)-based hydrogels in tissue engineering. This document details the synthesis, characterization, and application of these versatile biomaterials, offering researchers the foundational knowledge to design and fabricate hydrogels with tunable properties for specific tissue engineering applications.
Introduction to PEG Hydrogels in Tissue Engineering
Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic polymer that has become a cornerstone in the field of biomedical engineering due to its excellent biocompatibility, non-immunogenicity, and resistance to protein adsorption.[1][2] When crosslinked, PEG forms a three-dimensional hydrogel network that can absorb large amounts of water, creating a microenvironment that mimics the native extracellular matrix (ECM) of soft tissues.[1][3]
The versatility of PEG hydrogels stems from the ability to precisely control their physical and chemical properties. By altering the molecular weight of the PEG precursor, the crosslinking density, and through the incorporation of bioactive molecules, researchers can tailor the hydrogel's mechanical stiffness, swelling behavior, degradation rate, and cell-interactive properties to suit a wide range of tissue engineering applications, including cartilage, bone, and vascular tissue regeneration. However, pristine PEG hydrogels are bio-inert and lack the necessary cues for cell adhesion and function, necessitating modification with bioactive moieties to elicit specific cellular responses.
Quantitative Data Summary
The following tables summarize key quantitative data for PEG hydrogels from various studies, providing a comparative reference for researchers.
Table 1: Mechanical Properties of PEG-based Hydrogels
| Hydrogel Formulation | PEG Derivative | Concentration (% w/v) | Compressive Modulus (E) | Shear Modulus (G) | Reference |
| Pure PEGDA | PEGDA (2 kDa) | 20 | 49 - 661 kPa | 25 - 230 kPa | |
| Pure PEGDA | PEGDA (3.4 kDa) | 20 | 49 - 661 kPa | 25 - 230 kPa | |
| Pure PEGDA | PEGDA (6 kDa) | 20 | 49 - 661 kPa | 25 - 230 kPa | |
| Agarose/PEGDA IPN | PEGDA (2, 3.4, 6 kDa) | 10, 15, 20 | Varies with composition | Varies with composition | |
| PU-PEGDA | PEGDA | N/A | Lower than pure PEGDA | N/A |
Table 2: Swelling and Diffusion Properties of PEG-based Hydrogels
| Hydrogel Formulation | PEG Derivative | Property Measured | Value | Reference |
| p(NIPAm-co-PEGDA) | PEGDA (6 kDa) | Swelling Ratio | Increases with PEGDA MW | |
| p(NIPAm-co-PEGDA) | PEGDA | Swelling Ratio | Decreases with increased PEGDA ratio | |
| PEG Hydrogels | PEG | Protein Diffusion Coefficient | 10⁻⁷ - 10⁻⁸ cm²/s |
Experimental Protocols
Protocol for Photopolymerization of PEG Diacrylate (PEGDA) Hydrogels
This protocol describes the fabrication of PEGDA hydrogels using a photoinitiator and UV light. This is a widely used method due to its rapid and controllable nature, allowing for the encapsulation of cells at physiological conditions.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solution: Dissolve PEGDA in PBS or cell culture medium to the desired concentration (e.g., 10-20% w/v).
-
Add Photoinitiator: Add the photoinitiator to the PEGDA solution at a concentration of 0.05-0.5% (w/v) and mix thoroughly until dissolved.
-
Cell Encapsulation (Optional): If encapsulating cells, centrifuge the cells to form a pellet and resuspend them in the PEGDA/photoinitiator solution at the desired cell density.
-
Molding: Pipette the precursor solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass slides with a spacer).
-
Photopolymerization: Expose the precursor solution to UV light (365 nm) for a specified time (typically 1-10 minutes) to initiate crosslinking. The exposure time will depend on the UV intensity, photoinitiator concentration, and desired hydrogel stiffness.
-
Hydrogel Retrieval and Washing: Carefully remove the crosslinked hydrogel from the mold and wash it extensively with PBS or cell culture medium to remove any unreacted components.
Protocol for Biofunctionalization of PEG Hydrogels with RGD Peptides
This protocol details the incorporation of the cell-adhesive peptide RGD (Arginine-Glycine-Aspartic acid) into a PEG hydrogel to promote cell adhesion.
Materials:
-
PEG-monoacrylate-mono-succinimidyl ester (PEG-Ac-NHS)
-
PEG-diacrylate (PEGDA)
-
RGD-containing peptide with a free amine group
-
Photoinitiator (e.g., Irgacure 2959)
-
Triethanolamine (TEOA) buffer (pH 8.5)
-
PBS
Procedure:
-
Conjugation of RGD to PEG:
-
Dissolve the RGD peptide and PEG-Ac-NHS in TEOA buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature to form PEG-RGD.
-
-
Prepare Precursor Solution:
-
Dissolve the PEG-RGD conjugate and PEGDA in PBS. The ratio of PEG-RGD to PEGDA will determine the final concentration of the adhesive ligand.
-
Add the photoinitiator to the solution.
-
-
Photopolymerization: Follow steps 4-6 from the PEGDA hydrogel polymerization protocol (Section 3.1).
Visualizations
Experimental Workflow: Hydrogel Synthesis and Cell Seeding
Caption: Workflow for PEG hydrogel synthesis and cell encapsulation.
Signaling Pathway: Cell Adhesion to a Bioactive PEG Hydrogel
Caption: Cell adhesion signaling initiated by an RGD-modified PEG hydrogel.
References
- 1. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogel scaffolds to study cell biology in four dimensions - PMC [pmc.ncbi.nlm.nih.gov]
Pentaethylene Glycol: A Versatile Catalyst for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pentaethylene glycol, a member of the polyethylene glycol (PEG) family, is emerging as a cost-effective, non-toxic, and environmentally benign phase-transfer catalyst (PTC) and reaction medium in a variety of organic reactions.[1] Its ability to complex alkali metal cations, similar to crown ethers, facilitates the transfer of anionic reagents between immiscible phases, thereby accelerating reaction rates and often improving yields under milder conditions.[2][3] These application notes provide detailed protocols and quantitative data for the use of this compound and related oligoethylene glycols as catalysts in key organic transformations.
Mechanism of Action: Phase-Transfer Catalysis
This compound functions as a phase-transfer catalyst by encapsulating metal cations (e.g., K⁺, Na⁺) within its flexible polyether chain. The oxygen atoms of the glycol coordinate with the cation, creating a lipophilic complex.[3] This complex can then transport the associated anion from an aqueous or solid phase into an organic phase, where it can react with the substrate.[4] This mechanism is particularly effective in reactions involving anionic nucleophiles.
Caption: Phase-transfer catalysis mechanism of this compound.
Applications in Organic Synthesis
Williamson Ether Synthesis
The Williamson ether synthesis, a robust method for forming C-O bonds, is significantly enhanced by using this compound or its derivatives as a phase-transfer catalyst. The catalyst facilitates the reaction between an alkoxide or phenoxide and an alkyl halide.
Quantitative Data Summary
While specific data for this compound is limited, the following table, adapted for tetraethylene glycol monoethyl ether, illustrates the catalyst's efficacy. Given their structural similarity, comparable results can be anticipated with this compound.
| Catalyst | Reaction Time (h) | Yield (%) |
| None | 24 | <10 |
| Tetraethylene glycol monoethyl ether | 4-6 | 85-95 |
| Tetrabutylammonium bromide | 3-5 | 90-98 |
| 18-Crown-6 | 2-4 | >95 |
Reaction Conditions: Phenol (1.0 eq), Benzyl Chloride (1.05 eq), KOH (1.5 eq), Toluene, 80°C.
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
This protocol details the synthesis of benzyl phenyl ether from phenol and benzyl chloride, employing a PEG ether as the phase-transfer catalyst.
Caption: Experimental workflow for Williamson ether synthesis.
Materials:
-
Phenol
-
Potassium hydroxide (KOH), pellets
-
This compound
-
Toluene
-
Benzyl chloride
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenol (1.0 eq), powdered potassium hydroxide (1.5 eq), this compound (0.05-0.1 eq), and toluene.
-
Stir the mixture vigorously at room temperature for 15 minutes to facilitate the formation of potassium phenoxide.
-
Add benzyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and maintain vigorous stirring.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield pure benzyl phenyl ether.
Synthesis of Organic Azides
This compound can serve as an effective medium and catalyst for the nucleophilic substitution of alkyl halides with sodium azide to produce organic azides, which are versatile intermediates in organic synthesis.
Quantitative Data Summary
The following data is for the synthesis of various organic azides using PEG-400 as the reaction medium at room temperature. Similar reactivity is expected with this compound.
| Alkyl Halide | Time (h) | Yield (%) |
| Benzyl bromide | 0.5 | 98 |
| 1-Bromobutane | 2 | 92 |
| 1-Bromohexane | 2 | 93 |
| 1-Bromooctane | 2.5 | 90 |
Experimental Protocol: General Procedure for Alkyl Azide Synthesis
Materials:
-
Alkyl halide
-
Sodium azide (NaN₃)
-
This compound
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the alkyl halide (1.0 mmol) and sodium azide (1.2-1.5 mmol) in this compound (2-3 mL).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for the time indicated by TLC monitoring.
-
Upon completion, cool the reaction mixture to room temperature and add deionized water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude alkyl azide. Further purification can be done by chromatography if necessary.
Knoevenagel Condensation
The Knoevenagel condensation, a key C-C bond-forming reaction, can be efficiently catalyzed by this compound in aqueous media, aligning with the principles of green chemistry.
Experimental Protocol: General Procedure for Knoevenagel Condensation
Materials:
-
Aromatic aldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
This compound
-
Water
Procedure:
-
In a flask, combine the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and this compound (5-10 mol%).
-
Add water as the solvent and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The product often precipitates out of the reaction mixture upon formation.
-
After the reaction is complete, filter the solid product, wash with cold water, and dry to obtain the pure condensed product.
Conclusion
This compound and related oligoethylene glycols are versatile and environmentally friendly catalysts for a range of important organic reactions. Their low cost, low toxicity, and high efficiency make them attractive alternatives to traditional phase-transfer catalysts and organic solvents. The protocols provided herein offer a foundation for researchers to explore the application of this compound in their synthetic endeavors.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pentaethylene Glycol Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol (PEG-5) is a member of the polyethylene glycol family of polymers and finds applications in various fields, including pharmaceuticals, as a solvent, plasticizer, and in the synthesis of other molecules. The purity of this compound is crucial for its intended use, as impurities can affect its physical properties and reactivity, and in pharmaceutical applications, could have an impact on safety and efficacy.
This application note provides a detailed protocol for the determination of the purity of this compound and the quantification of related impurities using High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection. Due to the lack of a significant UV chromophore in polyethylene glycols, RI or Evaporative Light Scattering Detection (ELSD) are the preferred detection methods.[1][2] This method is designed to be robust, accurate, and suitable for quality control and research environments.
Principle of the Method
The analytical method is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity.[1] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. In this system, more polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
For the analysis of this compound, a gradient elution is employed to ensure the separation of oligomers with varying chain lengths (e.g., tetraethylene glycol, hexaethylene glycol) which are the most common process-related impurities. The quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Certified purity)
-
This compound Sample for analysis
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
0.45 µm Syringe Filters (hydrophilic)
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10-40% B over 15 minutes; then hold at 40% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | Refractive Index (RI) Detector |
| RI Cell Temperature | 35°C |
Preparation of Standard Solutions
-
Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with HPLC grade water.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with HPLC grade water to obtain concentrations in the range of 0.5 mg/mL to 5 mg/mL.
Preparation of Sample Solution
-
Accurately weigh approximately 100 mg of the this compound sample to be analyzed and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with HPLC grade water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis and Quantification
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to this compound and its potential impurities based on their retention times.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the purity of the this compound sample as a percentage. The percentage of any impurity can be calculated based on the peak area relative to the total area of all peaks (area percent method), or by using a reference standard for each impurity if available.
Data Presentation
Table 1: Typical Retention Times of this compound and Related Impurities
| Compound | Expected Retention Time (min) |
| Tetraethylene Glycol | ~ 5.8 |
| This compound | ~ 7.2 |
| Hexaethylene Glycol | ~ 8.5 |
| Heptaethylene Glycol | ~ 9.6 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Table 2: Example Purity Calculation
| Peak ID | Retention Time (min) | Peak Area | Area % |
| Tetraethylene Glycol | 5.82 | 15,234 | 0.8 |
| This compound | 7.21 | 1,885,678 | 98.5 |
| Hexaethylene Glycol | 8.53 | 11,489 | 0.6 |
| Unknown Impurity | 9.15 | 1,914 | 0.1 |
| Total | - | 1,914,315 | 100.0 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Principle of reversed-phase HPLC separation for this compound.
Conclusion
The described HPLC method with RI detection provides a reliable and accurate means for determining the purity of this compound and quantifying its related impurities. The protocol is straightforward and utilizes common HPLC instrumentation, making it suitable for routine quality control in pharmaceutical and other industries. The detailed experimental conditions and data presentation guidelines should enable researchers and scientists to implement this method effectively in their laboratories.
References
Characterizing Pentaethylene Glycol Conjugates with NMR: An Application Note and Protocol
Introduction
Pentaethylene glycol (PEG5) is a discrete-length polyethylene glycol (PEG) linker that is increasingly utilized in drug development and bioconjugation. Its defined molecular weight and length provide greater homogeneity to the resulting conjugates compared to polydisperse PEG polymers. This homogeneity is critical for consistent therapeutic efficacy and safety profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these conjugates. It provides detailed information on the covalent attachment, the integrity of both the PEG5 linker and the conjugated molecule, and the degree of substitution.
This application note provides a detailed protocol for the characterization of this compound conjugates using ¹H and ¹³C NMR spectroscopy. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural confirmation of PEGylated compounds.
Key Applications of NMR in PEG5 Conjugate Characterization
-
Confirmation of Covalent Conjugation: Observing chemical shift changes in protons and carbons near the conjugation site.
-
Structural Integrity: Verifying that the chemical structures of the PEG5 linker and the conjugated molecule remain intact after the conjugation reaction.
-
Determination of Degree of Substitution (DOS): Quantifying the extent of PEGylation by comparing the integration of signals from the PEG5 moiety to those of the conjugated molecule.
-
Purity Assessment: Identifying and quantifying any unreacted starting materials or side products.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the dried this compound conjugate directly into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the conjugate. Common solvents for PEG derivatives include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterium oxide (D₂O). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (e.g., -OH, -NH).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently sonicate the sample until it is fully dissolved.
-
Internal Standard (Optional but Recommended): For quantitative analysis (e.g., determining purity or concentration), add a known amount of an internal standard. The standard should have a sharp signal that does not overlap with any of the analyte signals. Tetramethylsilane (TMS) is often used as a reference standard (0 ppm) in organic solvents.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no air bubbles in the sample.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest for accurate integration. For PEG conjugates, a delay of 2-5 seconds is generally adequate.
-
Acquisition Time (AQ): Set an acquisition time of 2-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient for most organic molecules.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer Setup: Use the same sample and ensure the spectrometer is tuned to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient.
-
Spectral Width (SW): A spectral width of 200-250 ppm is standard for ¹³C NMR.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
Data Presentation and Interpretation
The following is a representative example of NMR data for a hypothetical conjugate of this compound with a generic molecule via an ester linkage.
Workflow for Synthesis and NMR Characterization of a PEG5 Conjugate
Caption: A flowchart illustrating the key stages from synthesis to final NMR characterization of a PEG5 conjugate.
¹H NMR Data
The most prominent signal in the ¹H NMR spectrum of a PEG5 conjugate is a large, broad singlet around 3.6-3.7 ppm, which corresponds to the repeating ethylene glycol units (-O-CH₂-CH₂-O-). Upon conjugation, the terminal methylene protons of the PEG5 chain will experience a change in their chemical environment, leading to a downfield shift. For example, in an esterification reaction, the -CH₂-OH protons of the terminal ethylene glycol unit will shift from around 3.7 ppm to approximately 4.2 ppm for the resulting -CH₂-O-C(=O)- group.
Table 1: Representative ¹H NMR Data for a this compound Conjugate
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |
| Protons of Conjugated Moiety | Varies | Varies | Varies | Signals characteristic of the specific molecule conjugated to PEG5. |
| -C(=O)-O-CH₂ -CH₂-O- | ~ 4.2 | Triplet | 2H | Downfield shift confirms ester linkage. |
| -C(=O)-O-CH₂-CH₂ -O- | ~ 3.7 | Triplet | 2H | Methylene group adjacent to the ester-linked methylene. |
| -O-CH₂-CH₂-O- (internal) | ~ 3.65 | Singlet | 12H | The main repeating units of the PEG5 chain. |
| HO-CH₂ -CH₂-O- | ~ 3.7 | Triplet | 2H | Terminal methylene of the unreacted hydroxyl end (if monosubstituted). |
| HO-CH₂-CH₂ -O- | ~ 3.6 | Triplet | 2H | Methylene adjacent to the terminal hydroxyl group. |
¹³C NMR Data
Similar to the ¹H NMR, the ¹³C NMR spectrum will be dominated by the signal from the repeating ethylene glycol carbons at approximately 70 ppm. The carbons at the termini of the PEG5 chain will show distinct chemical shifts that are sensitive to conjugation.
Table 2: Representative ¹³C NMR Data for a this compound Conjugate
| Assignment | Chemical Shift (δ) ppm | Notes |
| Carbons of Conjugated Moiety | Varies | Signals characteristic of the specific molecule conjugated to PEG5. |
| C =O (Ester) | ~ 170-175 | Carbonyl carbon of the ester linkage. |
| -C(=O)-O-CH₂ -CH₂-O- | ~ 69 | Shifted slightly downfield compared to the internal carbons. |
| -C(=O)-O-CH₂-CH₂ -O- | ~ 64 | Carbon adjacent to the ester linkage, shifted downfield. |
| -O-CH₂ -CH₂ -O- | ~ 70.5 | The main repeating units of the PEG5 chain. |
| HO-CH₂ -CH₂-O- | ~ 61 | Terminal carbon of the unreacted hydroxyl end. |
| HO-CH₂-CH₂ -O- | ~ 72.5 | Carbon adjacent to the terminal hydroxyl group. |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and the specific structure of the conjugate.
Logical Relationship of PEGylation Benefits
Caption: A diagram illustrating how PEGylation enhances the therapeutic properties of a drug molecule.
Conclusion
NMR spectroscopy is a powerful and quantitative technique for the comprehensive characterization of this compound conjugates. By following the detailed protocols outlined in this application note, researchers can confidently confirm the identity, purity, and structure of their PEGylated compounds. The ability to precisely determine the degree of substitution and verify the integrity of the conjugate is crucial for ensuring the quality and consistency of materials used in research and drug development. The use of both ¹H and ¹³C NMR provides orthogonal data that strengthens the structural assignment and overall characterization.
Pentaethylene Glycol: Application and Protocols for Protein Crystallization Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol (PEG 220), a low-molecular-weight polymer of ethylene glycol, is a valuable and versatile tool in the structural biology toolbox. It functions as both a precipitant and a cryoprotectant, offering unique advantages in protein crystallization screens. Its hygroscopic nature and ability to induce phase separation through excluded volume effects make it an effective agent for gently driving proteins out of solution and into a crystalline state. This application note provides detailed protocols and data for the use of this compound in protein crystallization, aiding researchers in optimizing their screening strategies and increasing the likelihood of obtaining high-quality crystals for structural analysis.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its effective application in crystallization experiments.
| Property | Value | Reference |
| Molecular Formula | C10H22O6 | [1][2] |
| Molecular Weight | 238.28 g/mol | [1][2] |
| Synonyms | 3,6,9,12-tetraoxatetradocane-1,14-diol, Pentaglycol | [3] |
| Appearance | Clear, colorless to yellow liquid | |
| Density | 1.126 g/mL at 25 °C | |
| Boiling Point | 184 °C at 2 mmHg | |
| Melting Point | -8.6 °C | |
| Refractive Index | n20/D 1.462 | |
| Water Solubility | Miscible | |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. |
Application in Protein Crystallization
This compound is utilized in protein crystallization primarily in two roles: as a precipitating agent to induce crystal formation and as a cryoprotectant to prevent ice crystal formation during flash-cooling for X-ray diffraction data collection.
As a Precipitating Agent
Low-molecular-weight polyethylene glycols (PEGs), including this compound, act as effective precipitants by exerting a "volume exclusion" effect. By occupying a significant portion of the solvent volume, they reduce the amount of water available to solvate the protein molecules, thereby increasing the effective protein concentration and promoting the intermolecular interactions necessary for crystallization.
This compound is a component of commercially available crystallization screens, such as the MORPHEUS and FUSION screens developed at the MRC Laboratory of Molecular Biology. In the FUSION screen, a mix of diethylene, triethylene, tetraethylene, and this compound is used at a concentration of 0.3 M each in one of the additive mixes. The MORPHEUS screen also includes a mix of n-ethylene glycols (where n=2-5), highlighting the utility of these short-chain PEGs in exploring a wider range of crystallization conditions.
As a Cryoprotectant
Low-molecular-weight PEGs are also excellent cryoprotectants. They can penetrate the solvent channels of a crystal lattice, displacing water molecules and preventing the formation of damaging ice crystals when the crystal is flash-cooled in liquid nitrogen. This vitrification of the solvent is essential for collecting high-quality diffraction data. The concentration of low-molecular-weight PEGs required for cryoprotection is typically in the range of 25-50% (v/v or w/v). Often, the concentration of the PEG used as a precipitant is sufficient for cryoprotection, or it can be increased slightly in the harvesting solution.
Experimental Protocols
The following protocols provide a general framework for using this compound in protein crystallization experiments. Optimization will be required for each specific protein.
Protocol 1: Vapor Diffusion Crystallization using this compound as a Precipitant
This protocol describes a typical hanging-drop vapor diffusion experiment. It can be adapted for sitting-drop and microbatch methods.
Materials:
-
Purified protein solution (5-25 mg/mL in a suitable buffer)
-
This compound stock solution (e.g., 50% w/v in ultrapure water)
-
Buffer stock solutions (e.g., 1 M Tris-HCl, 1 M HEPES, etc.)
-
Salt stock solutions (e.g., 1 M NaCl, 1 M (NH4)2SO4, etc.)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Cover slips (for hanging drop)
-
Micropipettes and tips
Procedure:
-
Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare a series of reservoir solutions containing varying concentrations of this compound (e.g., 5-30% w/v), a buffer to control the pH (e.g., 0.1 M), and potentially a salt (e.g., 0.1-0.2 M).
-
Set up the Crystallization Drop:
-
Hanging Drop: On a siliconized cover slip, mix 1-2 µL of the protein solution with 1-2 µL of the reservoir solution. Invert the cover slip and seal the well of the crystallization plate.
-
Sitting Drop: In the designated drop chamber of a sitting drop plate, mix 1-2 µL of the protein solution with 1-2 µL of the reservoir solution. Seal the well.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C, 18°C, or 20°C) and monitor for crystal growth over several days to weeks.
-
Optimization: If initial crystals are obtained, optimize the conditions by performing a finer screen around the successful condition, varying the concentrations of this compound, buffer pH, and salt, as well as the protein concentration and drop ratio.
Protocol 2: Cryoprotection of Protein Crystals using this compound
This protocol describes how to use this compound as a cryoprotectant for crystals grown in conditions that do not contain a sufficient concentration of a cryoprotectant.
Materials:
-
Protein crystals in their mother liquor.
-
Cryoprotectant solution: A solution containing the original mother liquor supplemented with a higher concentration of this compound (e.g., 25-40% v/v).
-
Cryo-loops.
-
Liquid nitrogen.
Procedure:
-
Prepare the Cryoprotectant Solution: Prepare a solution that is as close as possible to the crystallization condition but with an increased concentration of this compound.
-
Crystal Soaking (if necessary): If the crystals are sensitive to osmotic shock, a stepwise transfer to the final cryoprotectant concentration may be necessary. Prepare a series of cryoprotectant solutions with increasing concentrations of this compound (e.g., in 5% increments). Transfer the crystal sequentially through these drops, allowing it to equilibrate for a few minutes in each. For many robust crystals, a single, quick soak is sufficient.
-
Crystal Harvesting: Using a cryo-loop of appropriate size, carefully scoop the crystal from the drop.
-
Flash-Cooling: Immediately plunge the loop with the crystal into liquid nitrogen.
-
Storage and Data Collection: Store the frozen crystal in liquid nitrogen until it is ready for data collection.
Data Presentation
The following table summarizes typical concentration ranges for this compound in crystallization screens.
| Application | Component | Concentration Range | Notes |
| Precipitant | This compound | 5 - 40% (w/v) | Often used in combination with buffers and salts. |
| Buffer | 0.1 M | pH is a critical variable to screen. | |
| Salt | 0.1 - 1.0 M | Can have synergistic effects with PEGs. | |
| Cryoprotectant | This compound | 25 - 50% (v/v or w/v) | Concentration should be sufficient to vitrify the solution. |
Visualizations
Caption: Workflow for protein crystallization using this compound.
Caption: Volume exclusion effect of this compound in protein crystallization.
Conclusion
This compound is a valuable reagent for protein crystallization, acting as both a precipitant and a cryoprotectant. Its inclusion in modern crystallization screens like MORPHEUS and FUSION underscores its utility in exploring novel chemical space for crystal growth. By understanding its physicochemical properties and following systematic protocols, researchers can effectively incorporate this compound into their crystallization strategies to increase the likelihood of obtaining diffraction-quality crystals for structure determination, a critical step in academic research and drug development.
References
Application Notes and Protocols for Pentaethylene glycol-based Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pentaethylene glycol (PEG5) in the formation of self-assembled monolayers (SAMs). These SAMs are of significant interest in various fields, including biomedical research, biosensor development, and drug delivery, primarily due to their excellent resistance to non-specific protein adsorption and cell adhesion.
Introduction to this compound Self-Assembled Monolayers
This compound-terminated alkanethiols are molecules designed to spontaneously form highly ordered, single-layer films on gold surfaces. The underlying principle involves the strong affinity of the thiol group (-SH) for gold, leading to the formation of a stable gold-thiolate bond. The alkyl chain provides van der Waals interactions that drive the formation of a densely packed monolayer, while the terminal this compound moiety extends into the surrounding environment.
The key feature of PEG5-SAMs is their exceptional ability to resist the non-specific adsorption of proteins and other biomolecules. This "antifouling" property is attributed to the hydrophilic nature and conformational flexibility of the ethylene glycol chains, which create a sterically hindered and energetically unfavorable interface for protein attachment. This characteristic is crucial for applications requiring precise control over surface interactions, such as in biosensors where minimizing background noise is essential for accurate detection, and in drug delivery systems to prevent premature clearance by the immune system.
Applications
This compound SAMs are versatile tools with a broad range of applications in research and development:
-
Biosensors: By preventing non-specific protein adsorption, PEG5-SAMs significantly improve the signal-to-noise ratio of various biosensing platforms, including Surface Plasmon Resonance (SPR) and electrochemical biosensors. This allows for the sensitive and specific detection of target analytes in complex biological media like blood serum or plasma.
-
Drug Delivery: Coating nanoparticles or other drug delivery vehicles with PEG5 can enhance their biocompatibility and circulation time in the bloodstream. The "stealth" properties imparted by the PEG layer reduce opsonization and subsequent clearance by the reticuloendothelial system.
-
Cell Adhesion Studies: PEG5-SAMs provide an inert background for studying specific cell adhesion events. By selectively patterning the SAM with cell-adhesive ligands, researchers can create well-defined microenvironments to investigate cell behavior and signaling.
-
Biomaterial Coatings: Implants and other medical devices coated with PEG5-SAMs can exhibit improved biocompatibility by minimizing the foreign body response, which is often initiated by protein adsorption and subsequent macrophage activation.
Quantitative Data
The following tables summarize key quantitative data for oligo(ethylene glycol)-terminated SAMs. While specific data for this compound (EG5) is limited, the presented values for similar oligo(ethylene glycol) lengths provide a strong indication of the expected performance.
Table 1: Physicochemical Properties of Oligo(ethylene glycol)-Terminated SAMs on Gold
| Parameter | Value | Technique | Reference |
| Ellipsometric Thickness (HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH) | 2.9 ± 0.1 nm | Spectroscopic Ellipsometry | [1] |
| Advancing Water Contact Angle (HS-(CH₂)₁₅CONH(CH₂CH₂O)₆H) | ~30° | Contact Angle Goniometry | [2] |
| Surface Energy | Low (qualitative) | Contact Angle Goniometry | [3] |
Note: The ellipsometric thickness for a this compound (EG5) derivative would be slightly less than the value reported for the hexaethylene glycol (EG6) derivative.
Table 2: Protein Adsorption on Oligo(ethylene glycol)-Terminated SAMs on Gold
| Protein | Adsorbed Amount (ng/cm²) on EG6-SAM | Technique | Reference |
| Fibrinogen | < 5 | Surface Plasmon Resonance | [4] |
| Lysozyme | < 2 | Surface Plasmon Resonance | [4] |
| Bovine Serum Albumin (BSA) | ~10 | Surface Plasmon Resonance |
Note: The protein adsorption values are for hexa(ethylene glycol) (EG6) SAMs and are expected to be similarly low for this compound (EG5) SAMs, demonstrating their excellent protein resistance.
Experimental Protocols
Protocol for Formation of this compound SAMs on Gold
This protocol describes the standard procedure for forming a high-quality this compound-terminated alkanethiol SAM on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer with a titanium or chromium adhesion layer)
-
This compound-terminated alkanethiol (e.g., 11-(penta(ethylene glycol)oxy)undecane-1-thiol)
-
Absolute ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass vials with PTFE-lined caps
-
Tweezers (non-magnetic, stainless steel)
-
Sonicator
Procedure:
-
Substrate Cleaning: a. Thoroughly rinse the gold substrate with absolute ethanol, followed by DI water. b. Dry the substrate under a gentle stream of nitrogen gas. c. For a more rigorous cleaning, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive. After piranha treatment, rinse extensively with DI water and then ethanol before drying with nitrogen.
-
Thiol Solution Preparation: a. Prepare a 1 mM solution of the this compound-terminated alkanethiol in absolute ethanol in a clean glass vial. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution of the thiol.
-
SAM Formation: a. Immerse the cleaned and dried gold substrate into the thiol solution using clean tweezers. b. To minimize oxidation, it is recommended to purge the vial with nitrogen gas before sealing the cap. c. Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing and Drying: a. After incubation, remove the substrate from the thiol solution with tweezers. b. Rinse the substrate thoroughly with absolute ethanol to remove any non-specifically adsorbed thiol molecules. c. Dry the substrate under a gentle stream of nitrogen gas.
-
Storage: a. Store the prepared SAM-coated substrates in a clean, dry environment, preferably under a nitrogen atmosphere, to prevent contamination and degradation.
Characterization Protocols
This protocol measures the static water contact angle to assess the hydrophilicity of the SAM surface.
Procedure:
-
Place the SAM-coated substrate on the sample stage of the contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at several different locations on the surface to ensure reproducibility. A low contact angle (typically < 40°) is indicative of a hydrophilic, well-formed oligo(ethylene glycol) SAM.
This protocol measures the thickness of the SAM.
Procedure:
-
Measure the optical properties (Ψ and Δ) of the bare gold substrate before SAM formation. This serves as the reference.
-
After SAM formation, place the coated substrate on the ellipsometer stage.
-
Measure the change in the polarization of light upon reflection from the surface at a known angle of incidence (e.g., 70°).
-
Use a suitable optical model (e.g., a Cauchy layer on a gold substrate) to fit the experimental data and calculate the thickness of the SAM layer. A refractive index of ~1.45 is typically assumed for oligo(ethylene glycol) SAMs.
This protocol provides information about the elemental composition and chemical states of the SAM.
Procedure:
-
Place the SAM-coated substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface. Expect to see peaks for Au, C, O, and S.
-
Acquire high-resolution spectra for the C 1s, O 1s, and S 2p regions.
-
Analyze the high-resolution spectra:
-
C 1s: Deconvolute the peak to identify components corresponding to the alkyl chain (C-C, ~285.0 eV) and the ethylene glycol units (C-O, ~286.5 eV).
-
O 1s: A single peak corresponding to the ether and hydroxyl oxygens of the ethylene glycol units should be observed (~533 eV).
-
S 2p: The spectrum should show a doublet (S 2p₃/₂ and S 2p₁/₂) with the S 2p₃/₂ peak at ~162 eV, characteristic of a gold-thiolate bond.
-
This protocol is used to quantitatively assess the protein resistance of the SAM in real-time.
Procedure:
-
Functionalize a gold SPR sensor chip with the this compound SAM according to the protocol in section 4.1.
-
Dock the sensor chip into the SPR instrument.
-
Establish a stable baseline by flowing a running buffer (e.g., phosphate-buffered saline, PBS) over the sensor surface.
-
Inject a solution of the protein of interest (e.g., fibrinogen, lysozyme, or BSA at a concentration of 1 mg/mL in the running buffer) over the surface for a defined period (e.g., 5-10 minutes).
-
Monitor the change in the SPR signal (response units, RU). A minimal change in the SPR signal indicates low protein adsorption and high resistance of the SAM.
-
Flow the running buffer over the surface again to observe any dissociation of weakly bound proteins.
-
The surface can be regenerated for subsequent experiments using an appropriate regeneration solution (e.g., a brief pulse of a low pH solution or a surfactant), depending on the nature of the adsorbed protein.
Visualizations
Experimental Workflow for Evaluating Protein Resistance
The following diagram illustrates a typical experimental workflow for the formation and characterization of a this compound SAM and the subsequent evaluation of its protein resistance.
Caption: Workflow for SAM preparation, characterization, and protein resistance testing.
Signaling Pathway of Macrophage Response to Biomaterials
This compound SAMs are designed to prevent the initial protein adsorption that triggers the foreign body response, a key aspect of which is macrophage activation. The following diagram illustrates a simplified signaling pathway of macrophage activation upon interaction with a biomaterial surface that is not sufficiently protein-resistant.
Caption: Macrophage activation by biomaterials and its inhibition by PEG5-SAMs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Temperature-responsive self-assembled monolayers of oligo(ethylene glycol): control of biomolecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pentaethylene Glycol Solubility in Organic Solvents: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of pentaethylene glycol (PEG-5) in various organic solvents. The content is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in organic solvents?
This compound is a relatively low molecular weight polyethylene glycol, which generally exhibits good solubility in many polar organic solvents. Its solubility tends to decrease as the polarity of the solvent decreases. For instance, it is soluble in alcohols and chlorinated solvents but has limited solubility in nonpolar solvents like hydrocarbons.
Q2: Is this compound soluble in water?
Yes, this compound is miscible with water in all proportions.[1][2][3][4][5] This high water solubility is a key characteristic of low molecular weight polyethylene glycols.
Q3: In which common organic solvents is this compound known to be soluble?
Polyethylene glycols, including lower molecular weight variants like this compound, are generally soluble in a range of organic solvents such as:
-
Alcohols (e.g., methanol, ethanol)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Ketones (e.g., acetone)
-
Aromatic hydrocarbons (e.g., toluene, benzene)
Q4: Are there any organic solvents in which this compound is poorly soluble or insoluble?
Yes, this compound, like other PEGs, is generally insoluble or has very low solubility in most aliphatic hydrocarbons, such as hexane and diethyl ether. One source specifically indicates that this compound is only slightly soluble in chloroform and ethyl acetate.
Solubility Data
| Solvent Class | Solvent | Qualitative Solubility |
| Polar Protic | Water | Miscible |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Polar Aprotic | Acetone | Soluble |
| Ethyl Acetate | Slightly Soluble | |
| Chlorinated | Dichloromethane | Soluble |
| Chloroform | Slightly Soluble | |
| Aromatic | Toluene | Soluble |
| Benzene | Soluble | |
| Nonpolar | Hexane | Insoluble |
| Diethyl Ether | Insoluble |
Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocol for determining the miscibility and solubility of this compound in a specific organic solvent is recommended.
Objective: To determine the qualitative miscibility and quantitative solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Calibrated pipettes or burettes
-
Analytical balance
-
Vortex mixer
-
Temperature-controlled water bath or incubator
-
Spectrophotometer or refractometer (for quantitative analysis, optional)
Methodology Workflow:
Detailed Steps:
-
Qualitative Miscibility Test: a. Add 1 mL of this compound to 9 mL of the organic solvent in a clear glass vial. b. Cap the vial and vortex for 30 seconds. c. Let the vial stand at the desired experimental temperature for at least one hour. d. Visually inspect the mixture. A clear, single-phase solution indicates miscibility at this concentration. The presence of cloudiness, distinct layers, or droplets indicates immiscibility or partial solubility.
-
Quantitative Solubility Determination (Gravimetric Method): a. Add an excess amount of this compound to a known volume (e.g., 10 mL) of the organic solvent in a sealed vial. b. Place the vial in a temperature-controlled shaker or use a magnetic stirrer and stir the mixture for several hours to ensure equilibrium is reached. c. After stirring, allow the mixture to stand undisturbed at the constant temperature until the undissolved this compound has settled. d. Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a calibrated pipette, ensuring no undissolved material is transferred. e. Weigh an empty, dry evaporating dish on an analytical balance. f. Transfer the aliquot of the supernatant to the evaporating dish. g. Gently evaporate the solvent under a fume hood or in a vacuum oven at a temperature below the boiling point of this compound. h. Once the solvent is fully evaporated, weigh the evaporating dish with the remaining this compound residue. i. Calculate the solubility in g/100 mL using the following formula: Solubility = (mass of residue / volume of aliquot) * 100
Troubleshooting Guide
Issue 1: Slow or Incomplete Dissolution
-
Symptom: this compound dissolves very slowly, or a portion remains undissolved even after prolonged mixing.
-
Possible Cause: Due to its viscosity and potential for strong intermolecular hydrogen bonding, the dissolution of PEGs can be a slow process.
-
Solution:
-
Increase Temperature: Gently warm the solvent while stirring. For many organic solvents, a slight increase in temperature can significantly improve the rate of dissolution.
-
Continuous Agitation: Use a magnetic stirrer or overhead mixer for continuous and gentle agitation.
-
Incremental Addition: Add the this compound to the solvent in small increments while stirring to prevent the formation of large, slow-to-dissolve agglomerates.
-
Issue 2: Formation of a Gel-like Phase
-
Symptom: Upon adding this compound to the solvent, a viscous, gel-like substance forms instead of a clear solution.
-
Possible Cause: This can occur if the local concentration of this compound becomes too high before it is fully dispersed in the solvent.
-
Solution:
-
Reverse Addition: Add the solvent to the this compound slowly while vigorously stirring.
-
Vigorous Initial Mixing: Ensure rapid and thorough mixing immediately upon the addition of this compound to the solvent to promote rapid dispersion.
-
Issue 3: Phase Separation Upon Cooling
-
Symptom: A clear solution is formed at an elevated temperature, but upon cooling to room temperature, the solution becomes cloudy or separates into two phases.
-
Possible Cause: The solubility of this compound in the specific solvent is highly temperature-dependent, and the concentration exceeds the solubility limit at the lower temperature.
-
Solution:
-
Maintain Elevated Temperature: If the experimental conditions allow, maintain the solution at the higher temperature at which it is soluble.
-
Use a Co-solvent: The addition of a small amount of a co-solvent in which both components are highly soluble can sometimes prevent phase separation.
-
Work with Lower Concentrations: Reduce the concentration of this compound to below its saturation point at the working temperature.
-
Troubleshooting Logic Diagram:
References
Technical Support Center: Purification of Pentaethylene Glycol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of pentaethylene glycol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are fractional vacuum distillation and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. For removing volatile impurities or separating this compound from other glycols with different boiling points, fractional vacuum distillation is highly effective.[1][2] Column chromatography is preferred for removing non-volatile or structurally similar impurities that are difficult to separate by distillation.[3][4]
Q2: What are the typical impurities found in commercial this compound?
A2: Commercial this compound may contain impurities such as lower and higher polyethylene glycol oligomers (e.g., tetraethylene glycol, hexaethylene glycol), residual catalysts from synthesis, and oxidation byproducts.[5] Water is also a common impurity that may need to be removed depending on the application.
Q3: How can I remove water from my this compound sample?
A3: Water can be effectively removed from this compound by azeotropic distillation with a solvent like toluene. The this compound and toluene are heated together, and the water-toluene azeotrope is distilled off. Alternatively, for small amounts of water, drying agents like molecular sieves can be used, followed by filtration.
Q4: My this compound decomposes during distillation. What can I do to prevent this?
A4: this compound has a high boiling point (338-340 °C at atmospheric pressure), which can lead to thermal decomposition. To prevent this, it is crucial to perform the distillation under reduced pressure (vacuum distillation). This significantly lowers the boiling point; for example, at 2 mmHg, the boiling point of this compound is approximately 184 °C. Using an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation at high temperatures.
Q5: When performing column chromatography, my this compound streaks on the silica gel. How can I improve the separation?
A5: Streaking of polar compounds like this compound on silica gel is a common issue, often caused by strong interactions with the acidic silica surface. To mitigate this, you can:
-
Use a more polar eluent system: A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from ethyl acetate to a mixture of dichloromethane and methanol), can improve peak shape.
-
Deactivate the silica gel: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica gel.
-
Consider a different stationary phase: Alumina or reversed-phase silica (C18) can be effective alternatives for purifying highly polar compounds.
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Action(s) |
| Bumping or Uneven Boiling | - Lack of boiling chips or stir bar. - High viscosity of the liquid. | - Always add fresh boiling chips or a magnetic stir bar before heating. - Ensure vigorous stirring to promote smooth boiling. |
| Product is not distilling at the expected temperature | - Inaccurate pressure reading. - Presence of significant amounts of lower-boiling impurities. | - Verify the vacuum pressure with a calibrated gauge. - Collect a forerun fraction to remove more volatile impurities before collecting the main product fraction. |
| Product solidifies in the condenser | - Cooling water is too cold. | - Use room temperature water or drain the condenser jacket and allow for air cooling, especially if the distillation is performed at very low pressure. |
| Poor separation of components | - Inefficient fractionating column. - Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column). - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Action(s) |
| Compound does not move from the baseline | - Eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. For this compound, a mixture of dichloromethane and methanol is often effective. |
| Poor separation of closely eluting impurities | - The polarity difference between the compound and impurities is small. | - Use a shallow gradient elution, slowly increasing the percentage of the more polar solvent. - Try a different stationary phase that may offer different selectivity. |
| Compound elutes with the solvent front | - Eluent is too polar. | - Start with a less polar solvent system and gradually increase the polarity. |
| Low recovery of the product | - Irreversible adsorption onto the silica gel. - Decomposition on the acidic silica gel. | - Deactivate the silica gel with a small amount of triethylamine in the eluent. - Use a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
This protocol describes a general procedure for the purification of this compound. The exact parameters may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask.
-
Connect the apparatus to the vacuum source.
-
Slowly reduce the pressure to the desired level (e.g., 2-5 mmHg).
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature on the thermometer. Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure (approx. 184 °C at 2 mmHg), change to a clean receiving flask to collect the purified product.
-
Continue distillation until most of the this compound has been collected, leaving a small amount of residue in the distillation flask.
-
Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel chromatography with a gradient elution.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., Dichloromethane, Methanol)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp or staining solution for visualization
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% Dichloromethane).
-
Pour the slurry into the chromatography column and allow the silica to pack, draining the excess solvent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10% methanol in dichloromethane).
-
The optimal gradient will depend on the separation and should be determined by preliminary TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes.
-
Monitor the elution of the product by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H22O6 |
| Molecular Weight | 238.28 g/mol |
| Boiling Point (atm) | 338-340 °C |
| Boiling Point (2 mmHg) | 184 °C |
| Density (25 °C) | 1.126 g/mL |
| Refractive Index (n20/D) | 1.462 |
Data sourced from various safety data sheets and chemical suppliers.
Table 2: Representative Purity Analysis of this compound by GC-FID Before and After Purification
| Impurity | Concentration Before Purification (%) | Concentration After Fractional Vacuum Distillation (%) |
| Tetraethylene Glycol | 1.5 | < 0.1 |
| Hexaethylene Glycol | 1.2 | < 0.1 |
| Water | 0.5 | < 0.05 |
| This compound Purity | 96.8 | > 99.7 |
Note: These are representative values. Actual impurity levels and purification efficiency will vary depending on the starting material and the specific purification conditions used. The analysis of glycols is commonly performed using Gas Chromatography with Flame Ionization Detection (GC-FID).
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Stability and degradation of pentaethylene glycol under reaction conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of pentaethylene glycol (PEG5) under common reaction conditions. It includes troubleshooting advice for issues encountered during experiments and frequently asked questions regarding its handling and storage.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound in experimental settings.
Q1: My reaction mixture containing this compound turned yellow and/or the results are not reproducible. What could be the cause?
A: This is a common sign of this compound degradation, likely due to thermal and/or oxidative stress. The primary degradation mechanism for polyethylene glycols (PEGs) is thermo-oxidative degradation, which occurs when PEG is heated in the presence of oxygen (air).[1][2] This process can be significant even at moderate temperatures (above 70-75°C).[2][3] Degradation leads to the formation of impurities, including aldehydes and formic esters, which can interfere with your reaction.[4]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the PEG5 was stored in a tightly sealed container, protected from light, and in a cool environment. For optimal stability, storage at 4°C or frozen at -20°C is recommended over room temperature.
-
Use an Inert Atmosphere: If your reaction requires heating, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Check for Impurities: Before use, consider testing the PEG5 for degradation products, especially if it's from an older batch or has been stored improperly. A simple pH and conductivity measurement can indicate aging; a decrease in pH and an increase in conductivity suggest degradation.
-
Purify the PEG: If you suspect the presence of aldehydes or peroxides, you can purify the PEG solution before use. A common method involves treatment with sodium borohydride to reduce aldehydes and subsequent purification.
Q2: After heating my reaction mixture, the this compound separated into distinct liquid, pasty, and solid phases upon cooling. Why did this happen?
A: Phase separation is a clear indicator of significant degradation. When heated in the presence of air, the long this compound chains undergo a process called random chain scission, breaking down into a mixture of lower molecular weight PEGs, ethylene glycol, and other oxygenated byproducts. This creates a polydisperse mixture with different physical properties (like melting and freezing points), causing it to separate into different phases upon cooling. This phenomenon has been observed when heating PEGs to 75°C in air for as little as four hours.
Q3: My reaction is highly sensitive to aldehydes and peroxides. How can I ensure my this compound is free of these contaminants?
A: Aldehydes and peroxides are common byproducts of PEG oxidation.
-
Prevention: The best approach is prevention. Always use high-purity grade this compound, store it properly under an inert atmosphere, and avoid prolonged exposure to heat and light.
-
Testing: Specific tests for peroxides (e.g., using peroxide test strips) and aldehydes can be performed.
-
Purification: A documented procedure exists for removing these contaminants from aqueous PEG solutions, which can be adapted for your needs. See the "Experimental Protocols" section for a detailed method.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A: The main factors are:
-
Temperature: Elevated temperatures significantly accelerate degradation.
-
Presence of Oxygen: Degradation is predominantly an oxidative process. In a vacuum or inert atmosphere, PEG is much more stable even at higher temperatures.
-
Light: Exposure to light can contribute to the aging and degradation of PEG solutions.
-
Incompatible Materials: Contact with strong oxidizing agents, acid anhydrides, and acid chlorides should be avoided.
Q2: What are the typical degradation products of this compound?
A: Degradation primarily occurs via random chain scission of the main polymer chain. This results in a variety of products, including:
-
Lower molecular weight PEGs and ethylene glycol.
-
Formic esters.
-
Compounds containing carbonyl groups, such as aldehydes.
-
In advanced oxidation processes, organic acids like acetic, formic, and glycolic acid can be formed.
Q3: How should I store this compound to ensure its stability?
A: For maximum stability, this compound and its solutions should be stored in a cool, dark place in a tightly sealed container. To minimize oxidation, especially for long-term storage or high-purity applications, purge the container with an inert gas like argon before sealing.
| Storage Condition | Relative Stability | Recommendations |
| Frozen (-20°C) | Most Stable | Ideal for long-term storage of aqueous solutions. |
| Refrigerated (4°C) | High Stability | Recommended for routine use. |
| Room Temperature (in air) | Least Stable | Prone to gradual oxidation and aging. |
| Room Temperature (under Argon) | Good Stability | Purging with inert gas minimizes oxidation if refrigeration is not possible. |
Q4: Can I use analytical techniques to check the quality of my this compound?
A: Yes, several methods can be used to assess the purity and degradation of this compound:
-
NMR Spectroscopy: ¹H NMR can detect degradation products, which may appear as new peaks.
-
HPLC: High-Performance Liquid Chromatography can be used to analyze the molecular weight distribution and quantify degradation products.
-
Mass Spectrometry: Techniques like MALDI-TOF MS are effective for identifying the specific chemical structures of degradation byproducts.
-
pH and Conductivity: A simple and quick check. A decrease in pH and an increase in conductivity of a PEG solution are indicators of aging.
Experimental Protocols
Protocol 1: Assessment of this compound Degradation via pH and Conductivity
This protocol provides a rapid quality control check for aqueous solutions of this compound.
Methodology:
-
Prepare a solution of your this compound in deionized water at a known concentration (e.g., 10% w/v).
-
Calibrate a standard laboratory pH meter and conductivity meter according to the manufacturer's instructions.
-
Measure the pH and conductivity of your PEG solution at a controlled temperature (e.g., 25°C).
-
Compare the results to a freshly prepared solution from a new, unopened bottle of high-purity this compound.
-
Interpretation: A significantly lower pH and/or higher conductivity in the test sample compared to the fresh standard indicates the presence of acidic degradation byproducts.
Protocol 2: Purification of this compound to Remove Aldehyde and Peroxide Impurities
This protocol is based on established methods for purifying polyethylene glycols.
Methodology:
-
Preparation: Dissolve the this compound in an appropriate aqueous buffer suitable for your application.
-
Reduction of Aldehydes: Add sodium borohydride (NaBH₄) to the solution to a final concentration of approximately 10 mM.
-
Incubation: Gently stir the solution at room temperature overnight in a fume hood. The borohydride will reduce aldehyde contaminants to their corresponding alcohols.
-
Decomposition of Excess Borohydride: Carefully and slowly adjust the pH of the solution to ~5.5 with a suitable acid (e.g., HCl) to decompose any remaining sodium borohydride. Ensure this is done in a well-ventilated area as hydrogen gas will be evolved.
-
Final Purification: Purify the this compound from the reaction byproducts and salts using an appropriate method such as dialysis against your target buffer or size-exclusion chromatography.
-
Storage: Store the purified solution at 4°C or -20°C.
Visualizations
Caption: Thermo-oxidative degradation pathway of PEG.
Caption: Workflow for assessing PEG stability.
Caption: Troubleshooting logic for reactions with PEG.
References
Preventing oxidation of pentaethylene glycol during storage
Welcome to the Technical Support Center for Pentaethylene Glycol (PEG-5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxidation?
A1: this compound (PEG-5) can undergo autoxidation, a free-radical chain reaction with atmospheric oxygen, particularly when exposed to certain conditions. This process leads to the formation of impurities such as peroxides, aldehydes (like formaldehyde and acetaldehyde), and carboxylic acids (like formic acid).[1][2] This degradation can compromise the quality and performance of PEG-5 in experimental and pharmaceutical formulations.
Q2: What are the primary causes of this compound oxidation?
A2: The primary factors that accelerate the oxidation of this compound include:
-
Exposure to Oxygen: The presence of atmospheric oxygen is essential for the autoxidation process.
-
Elevated Temperatures: Higher storage temperatures increase the rate of oxidation.[3]
-
Exposure to Light: UV light can initiate the free-radical chain reaction.
-
Presence of Metal Ions: Transition metal ions can catalyze the decomposition of hydroperoxides, further propagating the oxidation process.
-
Presence of Water: The presence of water can increase the rate of formation of acidic impurities.[1]
Q3: What are the consequences of using oxidized this compound in research and drug development?
A3: Using oxidized this compound can have several negative consequences:
-
Altered Physicochemical Properties: Oxidation can change the viscosity and other physical properties of PEG-5.
-
Formation of Reactive Impurities: The degradation products, such as aldehydes and peroxides, are reactive and can degrade active pharmaceutical ingredients (APIs) or other components in a formulation.[1]
-
Impact on Drug Stability: Reactive impurities can lead to the degradation of sensitive drug molecules, affecting the stability and shelf-life of the final product.
-
Inaccurate Experimental Results: In a research setting, the presence of these impurities can interfere with assays and lead to unreliable or irreproducible results.
Q4: How can I visually identify if my this compound has oxidized?
A4: While visual inspection is not a definitive method for detecting oxidation, signs of degradation can include a change in color (yellowing) or a noticeable change in viscosity. However, significant levels of oxidation, particularly the formation of peroxides, can occur without any visible changes. Therefore, analytical testing is crucial for confirming the quality of your this compound.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Suspected Oxidation (e.g., discoloration, unexpected reaction outcomes) | - Improper storage conditions (exposure to light, high temperatures, oxygen).- Contamination with metal ions. | - Test for the presence of peroxides using the Ferrous Oxidation-Xylenol Orange (FOX) assay (see Experimental Protocols).- Analyze for the presence of aldehydes and carboxylic acids using HPLC or GC-MS (see Experimental Protocols).- If oxidation is confirmed, consider purifying the this compound or obtaining a new, high-purity batch. |
| Inconsistent Experimental Results | - Lot-to-lot variability in the quality of this compound.- Gradual degradation of a single lot over time. | - Qualify new lots of this compound upon receipt by testing for peroxides and other degradation products.- Re-test stored material periodically to ensure its quality has not changed. |
| Precipitation or Instability in Formulations | - Interaction of the API or other excipients with degradation products in the this compound. | - Perform forced degradation studies of your formulation to identify potential interactions.- Use high-purity, low-peroxide this compound.- Consider the addition of a compatible antioxidant. |
Prevention of Oxidation
Proactive measures are the most effective way to prevent the oxidation of this compound.
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Reduces the rate of chemical reactions, including oxidation. |
| Light Exposure | Store in a tightly closed, light-resistant container. | Prevents photo-initiated oxidation. |
| Atmosphere | For long-term storage or high-purity applications, blanket the container with an inert gas (e.g., nitrogen or argon). | Displaces oxygen, a key reactant in the autoxidation process. |
| Container Material | Use containers made of inert materials (e.g., amber glass, stainless steel). | Avoids leaching of metal ions that can catalyze oxidation. |
| Handling | - Avoid prolonged exposure to air.- Use clean, dry dispensing equipment. | Minimizes the introduction of oxygen and contaminants. |
Use of Antioxidants
The addition of antioxidants can significantly inhibit the oxidation of this compound. The choice of antioxidant should be based on its compatibility with the overall formulation and its intended application.
| Antioxidant | Typical Concentration | Comments |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Effective radical scavenger. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Effective radical scavenger, often used in combination with BHA. |
| Propyl Gallate | 0.005 - 0.15% | |
| d-alpha Tocopherol (Vitamin E) | 0.01 - 0.05% | A natural antioxidant. |
| Sodium Metabisulfite | 0.01 - 1.0% | Particularly effective in aqueous solutions. |
Note: The effectiveness of antioxidants can be concentration-dependent and may vary based on the specific conditions.
Experimental Protocols
Protocol 1: Quantification of Peroxides using the Ferrous Oxidation-Xylenol Orange (FOX) Assay
This method is used to determine the concentration of hydroperoxides in this compound.
Principle: The assay is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides in an acidic medium. The resulting ferric ions form a colored complex with xylenol orange, which can be quantified spectrophotometrically at 560 nm.
Materials:
-
Xylenol orange
-
Ferrous ammonium sulfate
-
Sorbitol
-
Sulfuric acid (H₂SO₄)
-
Methanol
-
This compound sample
-
Hydrogen peroxide (H₂O₂) or t-butyl hydroperoxide for standard curve
Procedure:
-
FOX Reagent Preparation:
-
Dissolve xylenol orange (e.g., 38 mg) in methanol (e.g., 900 mL).
-
Add ferrous ammonium sulfate (e.g., 98 mg).
-
Add sulfuric acid (e.g., 7.5 mL of a 1M solution).
-
Add sorbitol (e.g., 7.9 g).
-
Bring the final volume to 1 L with methanol.
-
Store the reagent in a dark, airtight container.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of a known hydroperoxide (e.g., H₂O₂) in this compound at concentrations ranging from 0 to 100 µM.
-
-
Sample Preparation:
-
Dissolve a known weight of the this compound sample in methanol to a suitable concentration.
-
-
Assay:
-
To 1 mL of the FOX reagent, add 100 µL of the standard or sample solution.
-
Incubate the mixture at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
-
Calculation:
-
Subtract the absorbance of the blank (reagent with pure solvent) from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the peroxide concentration in the sample by interpolating its absorbance on the standard curve.
-
Protocol 2: Analysis of Aldehydes and Carboxylic Acids by HPLC
This protocol provides a general guideline for the analysis of formaldehyde, acetaldehyde, formic acid, and acetic acid in this compound.
Principle: Aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be detected by UV-Vis spectrophotometry. Carboxylic acids can be analyzed directly by HPLC with UV detection.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase adjustment)
-
2,4-dinitrophenylhydrazine (DNPH)
-
Standards for formaldehyde, acetaldehyde, formic acid, and acetic acid
-
This compound sample
-
C18 HPLC column
Procedure for Aldehyde Analysis (with DNPH derivatization):
-
Derivatizing Solution: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 0.1% phosphoric acid).
-
Sample and Standard Derivatization:
-
Mix a known volume of the this compound sample or standard solution with the DNPH derivatizing solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
Cool the solution to room temperature.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Column: C18 reverse-phase column.
-
Detection: UV detector at 360 nm.
-
Inject the derivatized sample and standards into the HPLC system.
-
Identify and quantify the aldehyde-DNPH derivatives based on the retention times and peak areas of the standards.
-
Procedure for Carboxylic Acid Analysis:
-
Sample Preparation: Dilute the this compound sample with the mobile phase.
-
HPLC Analysis:
-
Mobile Phase: An aqueous mobile phase with a low pH (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile.
-
Column: C18 reverse-phase column.
-
Detection: UV detector at a low wavelength (e.g., 210 nm).
-
Inject the sample and standards into the HPLC system.
-
Identify and quantify the carboxylic acids based on the retention times and peak areas of the standards.
-
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Key strategies for preventing PEG-5 oxidation.
References
Technical Support Center: Pentaethylene Glycol Removal
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of pentaethylene glycol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound (PEG-5) from a reaction mixture?
There are several established techniques for removing this compound, chosen based on the properties of your desired compound, the scale of the reaction, and the required purity. The most common methods include:
-
Liquid-Liquid Extraction: Ideal for water-insoluble or organic-soluble products. This compound's high water solubility allows it to be partitioned into an aqueous phase.[1][2]
-
Chromatography: A versatile method for purifying compounds based on polarity, size, or charge. Techniques like flash chromatography, size exclusion, and reversed-phase HPLC are effective.[3][4][]
-
Precipitation: This can be used in two ways: precipitating the target compound from the PEG-containing solution or precipitating the PEG itself to isolate a soluble product.
-
Distillation: Suitable for non-volatile, thermally stable compounds, as this compound can be removed under high vacuum due to its high boiling point.
-
Aqueous Two-Phase Separation (ATPS): An effective technique, particularly for biomolecules like proteins, where salts are used to create two immiscible aqueous layers, partitioning the PEG away from the product.
-
Adsorption: Primarily used for aqueous solutions, where activated carbon can be used to adsorb PEG.
Q2: How do I select the best removal method for my specific experiment?
Choosing the right method depends on your product's properties. The flowchart below provides a decision-making framework to guide your selection.
Caption: Decision workflow for selecting a purification method.
Q3: My compound streaks during silica gel chromatography. What can I do to improve the separation?
Streaking is a common issue when purifying highly polar, PEG-containing compounds on silica gel. Here are some troubleshooting steps:
-
Adjust the Solvent System: Standard eluents like ethyl acetate/hexanes or methanol/dichloromethane can be ineffective. A less polar, hydrogen-bond-accepting solvent mixed with an alcohol can improve peak shape. A reported effective system is a gradient of 1-10% of a 1:1 ethanol/isopropanol mixture in chloroform.
-
Use a Different Stationary Phase: Consider using reversed-phase silica (C18) for better separation of PEG and its derivatives based on hydrophobicity. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful alternative for polar compounds.
-
Pre-adsorb the Sample: Dissolve your crude mixture in a minimal amount of the column solvent, add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Load this powder onto the column to improve the initial separation band.
Q4: Can I use precipitation to remove this compound?
Yes, precipitation can be very effective. The strategy depends on the solubility of your product.
-
If your product is soluble in a solvent where PEG is not (e.g., cold diethyl ether):
-
Dissolve the crude reaction mixture in a minimal amount of a solvent like dichloromethane or ethanol.
-
Add this solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
The PEG should precipitate, allowing you to isolate your soluble product from the filtrate.
-
-
If your product is insoluble in a solvent where PEG is (e.g., water/ethanol):
-
Dissolve the crude mixture in a suitable buffer or solvent.
-
Add a co-solvent like ethanol or isopropanol to induce the precipitation of your product, leaving the PEG in solution. This method is common for purifying proteins and nucleic acids.
-
Q5: My product is water-sensitive. How can I remove the highly water-soluble this compound?
If your compound degrades in the presence of water, aqueous extraction is not an option. Consider these alternatives:
-
High Vacuum Distillation: If your product is non-volatile, you can distill off the this compound. Its boiling point is high (~184 °C at 2 mmHg), so a good vacuum pump is necessary to keep the temperature moderate.
-
Precipitation with a Non-Aqueous Solvent: As described in Q4, you can precipitate the PEG using a solvent like cold diethyl ether while your product remains in solution.
-
Non-Aqueous Chromatography: Use silica gel or reversed-phase chromatography with anhydrous organic solvents.
Data Summary: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Liquid-Liquid Extraction | Partitioning between immiscible aqueous and organic phases. | Fast, simple, and scalable for water-insoluble products. | Not suitable for water-soluble or emulsion-forming products. Requires multiple washes. | >90% removal with sufficient washes. |
| Precipitation | Differential solubility in a solvent/anti-solvent system. | Simple, cost-effective, and can handle large scales. | May not be selective; product can co-precipitate. Finding a suitable solvent system can be empirical. | Variable; depends heavily on the specific solubilities of the product and PEG. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution and purity achievable. Adaptable to different compound types (normal, reversed-phase, SEC). | Can be slow and solvent-intensive. PEG compounds can streak on silica. | Can achieve >99% purity depending on the method. |
| High Vacuum Distillation | Separation based on differences in boiling points. | Effective for non-volatile, thermally stable products. No additional solvents are needed. | Requires high vacuum and high temperatures, which can degrade sensitive compounds. | High; can remove nearly all volatile components. |
| Aqueous Two-Phase Separation | Partitioning between two immiscible aqueous phases (PEG-rich and salt-rich). | Very gentle, ideal for biomolecules. Can be highly efficient. | Limited to aqueous systems; requires removal of salts afterward. | Can remove over 95-98% of PEG from the product phase. |
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This protocol is suitable for organic-soluble products.
-
Dissolution: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with deionized water (e.g., 5-10 times the volume of the reaction mixture).
-
Extraction: Add an appropriate organic solvent in which your product is highly soluble (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve the product completely.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the organic layer.
-
Washing: Re-extract the aqueous layer 2-3 more times with the organic solvent to maximize product recovery. Combine all organic extracts.
-
Back-Washing: Wash the combined organic layers with deionized water or a saturated NaCl solution (brine) multiple times (at least 3-5 times) to remove residual this compound.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Removal by Precipitation of PEG
This protocol is for products that are soluble in organic solvents like diethyl ether.
-
Concentration: If your reaction was run in a high-boiling solvent, first remove it under reduced pressure. Dissolve the crude residue in a minimal amount of a solvent like dichloromethane or THF.
-
Precipitation: In a separate flask, place a large volume (e.g., 20 times the volume of your dissolved sample) of cold (0 °C) diethyl ether.
-
Addition: While stirring the cold ether vigorously, add your dissolved crude mixture dropwise. A white precipitate of this compound should form immediately.
-
Incubation: Continue stirring the suspension at 0 °C for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Filter the cold suspension through a Büchner funnel. The this compound will be retained on the filter paper. Your product will be in the filtrate.
-
Recovery: Collect the filtrate and remove the solvent under reduced pressure to yield your purified product. Confirm purity by an appropriate analytical method (e.g., NMR, LC-MS).
References
Incompatible reagents with pentaethylene glycol
Welcome to the technical support center for pentaethylene glycol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safe handling and to troubleshoot potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2][3][4][5] Contact with these substances can lead to vigorous, exothermic reactions, potentially causing a dangerous increase in temperature and pressure. It is crucial to avoid mixing this compound with these classes of compounds.
Q2: What happens when this compound is mixed with an incompatible reagent?
A2: Mixing this compound with strong oxidizing agents, acid chlorides, or acid anhydrides can result in a rapid and uncontrolled reaction. This may lead to the generation of significant heat, fuming, and the potential for a runaway reaction, which could rupture the container.
Q3: What are the hazardous decomposition products of this compound?
A3: The primary hazardous decomposition products of this compound are carbon monoxide (CO) and carbon dioxide (CO2). These gases can be generated upon combustion or in runaway reactions with incompatible materials.
Q4: Is this compound stable under normal conditions?
A4: Yes, this compound is stable under normal storage and handling conditions. To ensure stability, it should be stored in a tightly closed container in a cool, dry place, away from incompatible chemicals.
Q5: Can this compound be heated?
A5: While this compound is combustible, it has a high flash point. However, strong heating can lead to thermal degradation. In the presence of air (oxygen), thermal degradation can be more severe, leading to a reduction in its physical properties.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
| Issue | Possible Cause | Recommended Action |
| Unexpected temperature increase upon mixing reagents. | Incompatible reagent. You may have inadvertently mixed this compound with a strong oxidizing agent, acid anhydride, or acid chloride. | 1. IMMEDIATELY and safely cool the reaction vessel using an ice bath or other appropriate cooling method. 2. If the reaction is vigorous, evacuate the immediate area and follow your laboratory's emergency procedures. 3. Do not attempt to neutralize the reaction without a thorough understanding of the chemistry involved. 4. Once the situation is stable, carefully review your experimental protocol to identify the incompatible reagent. |
| Visible fuming or gas evolution from the reaction mixture. | Decomposition of this compound. This is likely due to a reaction with an incompatible substance or excessive heating. The evolved gases are likely carbon monoxide and carbon dioxide. | 1. Ensure adequate ventilation. If working in a fume hood, ensure the sash is at the appropriate height. 2. If fumes are significant, evacuate the area and follow safety protocols. 3. Stop any heating and, if safe to do so, cool the reaction. |
| Change in color or viscosity of the this compound. | Contamination or degradation. The material may have been contaminated with an incompatible substance, or it may have started to degrade due to improper storage or handling. | 1. Do not use the suspect reagent in your experiment. 2. Safely dispose of the contaminated or degraded this compound according to your institution's hazardous waste disposal guidelines. 3. Obtain a fresh, unopened container of this compound for your experiment. 4. Review storage conditions to ensure they meet the recommendations (cool, dry, tightly sealed). |
| Inconsistent experimental results. | Reagent purity. If this compound has been exposed to incompatible materials or has degraded, its purity will be compromised, leading to unreliable experimental outcomes. | 1. Verify the purity of your this compound using appropriate analytical methods (e.g., NMR, GC-MS) if you suspect degradation. 2. Use a fresh stock of the reagent. 3. Carefully re-examine your experimental setup and protocol to eliminate any potential sources of contamination. |
Experimental Protocols: General Guidance for Compatibility Testing
Objective: To determine if a reagent is compatible with this compound by observing for signs of a reaction, such as heat generation, gas evolution, or changes in appearance.
Materials:
-
This compound
-
Reagent to be tested
-
Small-scale reaction vessel (e.g., a small test tube or vial)
-
Thermometer or thermocouple
-
Stirring mechanism (e.g., magnetic stir bar and stir plate)
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Preparation: Conduct the entire experiment within a fume hood. Ensure all equipment is clean and dry.
-
Initial Measurement: Dispense a small, known volume (e.g., 1-2 mL) of this compound into the reaction vessel. Measure and record the initial temperature.
-
Controlled Addition: Slowly add a small, stoichiometric, or desired proportional amount of the test reagent to the this compound while stirring.
-
Observation: Carefully observe the mixture for any of the following signs of incompatibility:
-
Temperature Change: Monitor the temperature closely. A significant increase indicates an exothermic reaction.
-
Gas Evolution: Look for bubbling or the release of fumes.
-
Color Change: Note any immediate or gradual change in the color of the mixture.
-
Precipitation: Observe if a solid precipitate forms.
-
Viscosity Change: Note any changes in the viscosity of the solution.
-
-
Data Recording: Record all observations, including the initial and final temperatures, the rate of any temperature change, and a description of any visual changes.
-
Analysis: Based on your observations, determine if the reagent is compatible. A lack of any significant change suggests compatibility under the tested conditions. Any significant change indicates an incompatibility that should be investigated further before scaling up.
Logical Workflow for Troubleshooting Incompatibility
The following diagram illustrates a logical workflow for identifying and addressing potential incompatibility issues when working with this compound.
References
Technical Support Center: Managing Viscosity of Pentaethylene Glycol Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of pentaethylene glycol solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of a this compound solution?
A1: The viscosity of this compound solutions is primarily influenced by three main factors:
-
Temperature: Viscosity has an inverse relationship with temperature. As the temperature of the solution increases, its viscosity decreases. Conversely, lowering the temperature will increase the viscosity.
-
Concentration: The viscosity of the solution increases as the concentration of this compound increases.
-
Additives (Salts/Co-solvents): The addition of salts or co-solvents can either increase or decrease the viscosity of the solution depending on the specific additive and its interaction with this compound and water. For instance, adding certain salts can increase viscosity, while the addition of co-solvents like ethanol can lead to more complex, non-linear changes in viscosity.[1][2]
Q2: How does the molecular weight of polyethylene glycol (PEG) affect solution viscosity?
A2: Generally, for polyethylene glycol solutions, viscosity increases with higher molecular weight.[1] While this compound has a fixed molecular weight, this principle is important when considering the use of other PEG variants.
Q3: Are this compound solutions Newtonian or non-Newtonian fluids?
A3: Aqueous solutions of polyethylene glycols can exhibit both Newtonian and non-Newtonian (specifically, shear-thinning) behavior. At lower concentrations, they tend to behave as Newtonian fluids, meaning their viscosity is independent of the shear rate. However, at higher concentrations, they can exhibit shear-thinning properties, where the viscosity decreases as the shear rate increases.
Data Presentation: Viscosity of Aqueous Polyethylene Glycol Solutions
The following table provides illustrative data on the relationship between concentration, temperature, and viscosity for aqueous solutions of polyethylene glycols with varying molecular weights. Please note that while this compound is a type of polyethylene glycol, the exact viscosity values for its solutions may differ. The data demonstrates the general trends you can expect.
| Polyethylene Glycol (PEG) Molecular Weight | Concentration (wt%) | Temperature (°C) | Viscosity (cP) |
| Ethylene Glycol | 50 | 25 | ~4 |
| Triethylene Glycol | 50 | 25 | ~7 |
| PEG 400 | 50 | 25 | ~10 |
| PEG 1000 | 50 | 25 | ~20 |
| PEG 6000 | 30 | 20 | ~25 |
| PEG 6000 | 30 | 40 | ~10 |
| PEG 6000 | 50 | 20 | ~200 |
| PEG 6000 | 50 | 40 | ~50 |
Note: The values in this table are approximate and have been compiled from various sources for illustrative purposes.[2][3] Actual viscosity will depend on the specific experimental conditions.
Troubleshooting Guide
Q1: My this compound solution is unexpectedly thick and difficult to work with. What could be the cause and how can I fix it?
A1: Unusually high viscosity in your this compound solution can stem from several factors:
-
Low Temperature: A decrease in the ambient or solution temperature can significantly increase viscosity.
-
Solution: Gently warm the solution in a temperature-controlled water bath to your desired working temperature. Ensure the temperature is uniform throughout the solution before use.
-
-
Incorrect Concentration: The concentration of this compound may be higher than intended.
-
Solution: Carefully review your preparation protocol and calculations. If necessary, you can dilute the solution with the appropriate solvent (e.g., deionized water) to achieve the desired viscosity.
-
-
Contamination: The presence of contaminants can sometimes lead to an increase in viscosity.
-
Solution: Ensure all glassware is thoroughly clean and that you are using high-purity reagents.
-
Q2: I'm observing inconsistent viscosity readings between different batches of my this compound solution, even though I'm following the same protocol. What could be the issue?
A2: Inconsistent viscosity readings between batches can be frustrating. Here are some potential causes:
-
Temperature Fluctuations: Even small variations in temperature between batches can lead to different viscosity measurements.
-
Solution: Use a calibrated thermometer and a temperature-controlled bath to ensure all measurements are taken at the exact same temperature.
-
-
Inaccurate Measurements: Minor errors in weighing the this compound or measuring the solvent volume can lead to batch-to-batch variations in concentration.
-
Solution: Use a calibrated analytical balance and volumetric flasks to ensure precise measurements.
-
-
Hygroscopic Nature of Glycols: Lower molecular weight glycols can absorb moisture from the air, which can alter the concentration of your stock material.
-
Solution: Store this compound in a tightly sealed container in a desiccator or a dry environment.
-
Q3: How can I intentionally and controllably reduce the viscosity of my this compound solution?
A3: To reduce the viscosity of your this compound solution in a controlled manner, you can:
-
Increase the Temperature: As previously mentioned, increasing the temperature is a reliable way to decrease viscosity.
-
Dilute the Solution: Adding more of the solvent will decrease the concentration of this compound and thus lower the viscosity.
-
Add a Co-solvent: In some cases, adding a co-solvent like ethanol can reduce the viscosity. However, the effect can be complex, so this should be done systematically while monitoring the viscosity.
Experimental Protocols
Protocol for Measuring Viscosity using a Capillary Viscometer
This protocol outlines the steps for measuring the kinematic viscosity of a this compound solution using a U-tube capillary viscometer (e.g., Ostwald or Ubbelohde type).
Materials:
-
Capillary viscometer of the appropriate size for the expected viscosity range.
-
Temperature-controlled water bath.
-
Calibrated thermometer.
-
Stopwatch.
-
Pipettes.
-
This compound solution.
-
Cleaning solvents (e.g., deionized water, acetone).
Procedure:
-
Viscometer Selection: Choose a viscometer where the expected flow time is between 200 and 1000 seconds to minimize measurement errors.
-
Cleaning: Thoroughly clean and dry the viscometer before use.
-
Sample Loading: Carefully load the precise volume of the this compound solution into the viscometer.
-
Temperature Equilibration: Submerge the viscometer in the temperature-controlled water bath. Allow at least 15-20 minutes for the sample to reach thermal equilibrium.
-
Flow Measurement:
-
Using a pipette bulb or by applying pressure, draw the liquid up through the capillary tube to a point above the upper timing mark.
-
Release the pressure and allow the liquid to flow freely down the capillary.
-
Start the stopwatch the moment the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch the moment the meniscus passes the lower timing mark.
-
-
Repeat Measurements: Perform at least three measurements and ensure the flow times are within close agreement (e.g., ±0.2%).
-
Calculation: Calculate the kinematic viscosity using the following formula:
-
ν = C * t
-
Where:
-
ν is the kinematic viscosity (in cSt or mm²/s).
-
C is the calibration constant of the viscometer (provided by the manufacturer).
-
t is the average flow time in seconds.
-
-
-
Dynamic Viscosity (Optional): To obtain the dynamic viscosity (in cP or mPa·s), multiply the kinematic viscosity by the density of the solution at the same temperature.
Visualizations
Caption: Experimental workflow for preparing and testing this compound solutions.
Caption: Troubleshooting decision tree for viscosity issues.
References
Addressing hygroscopicity of pentaethylene glycol in experiments
Technical Support Center: Pentaethylene Glycol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the hygroscopic nature of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
This compound is a polyether compound with the chemical formula HO(CH₂CH₂O)₅H.[1] Its structure contains multiple ether linkages and terminal hydroxyl groups, which can form hydrogen bonds with water molecules. This affinity for water makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This property is common to polyethylene glycols (PEGs), with the tendency to absorb water varying with molecular weight and environmental conditions such as temperature and relative humidity.
Q2: How should I store this compound to minimize water absorption?
To maintain the anhydrous nature of this compound, proper storage is crucial. It should be stored in a tightly sealed, airtight container to prevent exposure to atmospheric moisture.[4] For highly sensitive experiments, storage in a desiccator with a suitable drying agent (e.g., silica gel, molecular sieves) or under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5] It is also advisable to store it in a cool, dry place.
Q3: What are the potential consequences of using this compound with high water content in my experiments?
Water contamination in this compound can have several detrimental effects on experiments:
-
Altered Reaction Kinetics: The presence of water can change the polarity of the reaction medium, potentially altering reaction rates and outcomes. Some reactions are sensitive to protic solvents, and water can interfere with catalysts or reagents.
-
Inaccurate Concentrations: If this compound is used as a solvent or a stock solution is prepared by weight, absorbed water will lead to inaccuracies in the actual concentration.
-
Side Reactions: Water can participate in unwanted side reactions, such as hydrolysis of sensitive functional groups.
-
Impact on PROTACs: When used as a linker in Proteolysis Targeting Chimeras (PROTACs), the hydrophilicity of the PEG chain is a critical design element. Uncontrolled water content can affect the conformational dynamics and cell permeability of the PROTAC.
Q4: How can I determine the water content in my this compound?
The most accurate and widely used method for determining the water content in glycols is Karl Fischer titration . This technique can be performed using either volumetric or coulometric methods, with coulometry being particularly suitable for detecting very low levels of water (ppm range).
For a qualitative or semi-quantitative assessment, Proton NMR (¹H-NMR) can be used. When dissolved in a deuterated solvent like DMSO-d₆, the hydroxyl peak of this compound appears at a characteristic chemical shift (around 4.56 ppm for PEGs), which is well-separated from the main polymer backbone resonance. The presence of a distinct water peak and the integration of the hydroxyl protons can give an indication of the water content.
Troubleshooting Guide
Problem: My reaction is not proceeding as expected (e.g., low yield, slow reaction rate, unexpected byproducts). I am using this compound as a solvent.
-
Possible Cause: Excess water in the this compound may be inhibiting the reaction or causing side reactions.
-
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of your this compound using Karl Fischer titration.
-
Dry the Solvent: If the water content is found to be high, dry the this compound using an appropriate method, such as azeotropic distillation.
-
Use Anhydrous Techniques: For moisture-sensitive reactions, handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and use oven-dried glassware.
-
Re-run the Reaction: Repeat the experiment using the dried this compound and anhydrous techniques.
-
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₆ |
| Molecular Weight | 238.28 g/mol |
| Appearance | Colorless to yellow liquid |
| Density | 1.126 g/mL at 25 °C |
| Boiling Point | 184 °C at 2 mmHg |
| Water Solubility | Miscible |
| Hygroscopicity | Yes |
Experimental Protocols
Protocol 1: Drying this compound via Azeotropic Distillation
This protocol describes the removal of water from this compound using azeotropic distillation with toluene. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark or Barrett distilling receiver
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Add the this compound and toluene to a one-necked round-bottom flask (e.g., 50 g of this compound to 200 mL of toluene).
-
Add a magnetic stir bar to the flask.
-
Set up the distillation apparatus with the distilling receiver and condenser.
-
Begin stirring the mixture.
-
Heat the flask using a heating mantle to a temperature that maintains a steady reflux (the boiling point of the toluene-water azeotrope is approximately 85 °C).
-
Water will co-distill with the toluene and be collected in the receiver.
-
Continue the distillation until no more water is collected in the receiver.
-
Allow the apparatus to cool to room temperature.
-
The dried this compound (dissolved in toluene) can be used directly, or the toluene can be removed under reduced pressure.
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content in this compound using a one-component volumetric Karl Fischer titrator.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer titrant (e.g., CombiTitrant 5)
-
Karl Fischer solvent (e.g., CombiSolvent)
-
This compound sample
-
Syringe and needle for sample injection
Procedure:
-
Prepare the Titration Cell: Add the Karl Fischer solvent to the titration cell.
-
Pre-titration: Start the titrator to titrate any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Sample Preparation: Accurately weigh a syringe containing the this compound sample.
-
Sample Injection: Inject a known amount of the this compound sample into the titration cell.
-
Reweigh the Syringe: Immediately reweigh the syringe to determine the exact mass of the sample added.
-
Titration: The titrator will automatically add the Karl Fischer titrant to the cell until the endpoint is reached.
-
Calculation: The instrument will calculate the water content based on the volume of titrant used, the titer of the titrant, and the mass of the sample. The result is typically given as a percentage or in parts per million (ppm).
References
Validation & Comparative
Pentaethylene Glycol (PEG5) vs. Hexaethylene Glycol (PEG6) as Linkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the therapeutic efficacy and pharmacokinetic profile of bioconjugates. Among the most utilized linkers are polyethylene glycols (PEGs), valued for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of two commonly used short-chain PEG linkers: pentaethylene glycol (PEG5) and hexaethylene glycol (PEG6). This analysis is supported by experimental data from studies on antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), providing a comprehensive resource for informed linker selection.
Core Properties and Performance Comparison
The addition of a single ethylene glycol unit distinguishes PEG6 from PEG5, leading to subtle yet significant differences in their physicochemical properties. These differences can impact the overall performance of the resulting bioconjugate.
| Property | This compound (PEG5) | Hexaethylene Glycol (PEG6) | Impact on Bioconjugate Performance |
| Molecular Weight | 238.28 g/mol [1] | 282.33 g/mol | A slight increase in molecular weight with PEG6 can marginally alter the hydrodynamic radius, potentially influencing renal clearance and circulation half-life.[2] |
| Hydrophilicity (LogP) | More Hydrophilic | Most Hydrophilic | Increased PEG length enhances hydrophilicity, which can improve the solubility of hydrophobic payloads, reduce aggregation, and facilitate formulation.[3][4] |
| Length | Shorter | Longer | The longer PEG6 linker provides greater spatial separation between the conjugated molecules, which can be critical for optimizing binding interactions and reducing steric hindrance.[3] |
Performance in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The linker's properties are crucial for the ADC's stability, pharmacokinetics, and therapeutic index.
| Performance Metric | This compound (PEG5) | Hexaethylene Glycol (PEG6) | Rationale and Experimental Insights |
| Drug-to-Antibody Ratio (DAR) | Generally allows for high and consistent DAR | May allow for slightly higher DAR | The increased hydrophilicity of PEG6 can better mitigate the aggregation propensity of hydrophobic payloads, potentially allowing for higher drug loading without compromising ADC stability. |
| In Vitro Cytotoxicity (IC50) | Potentially higher potency (lower IC50) | Potentially lower potency (higher IC50) | While longer PEG chains can sometimes decrease in vitro cytotoxicity, the difference between PEG5 and PEG6 is expected to be minimal. The specific cell line, antibody, and payload have a more significant impact. |
| In Vivo Pharmacokinetics (Half-life) | Shorter half-life | Longer half-life | Longer PEG chains generally increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life. This can result in greater tumor accumulation. |
| Aggregation | Higher propensity for aggregation | Lower propensity for aggregation | The enhanced hydrophilicity of PEG6 provides a better shielding effect for hydrophobic payloads, thus reducing the likelihood of aggregation. |
Performance in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex.
| Performance Metric | This compound (PEG5) | Hexaethylene Glycol (PEG6) | Rationale and Experimental Insights |
| Degradation Efficacy (DC50 & Dmax) | Can be highly potent | Often shows improved potency | The optimal linker length for PROTACs is target-dependent. However, studies have shown that for some targets, a slightly longer linker like PEG6 can better facilitate the formation of a stable ternary complex, leading to lower DC50 and higher Dmax values. |
| Cell Permeability | Potentially higher permeability | Potentially lower permeability | Increased hydrophilicity from longer PEG chains can sometimes hinder passive diffusion across the cell membrane. However, the flexibility of PEG linkers can allow them to adopt folded conformations that shield polar surface area, aiding permeability. |
| Ternary Complex Formation | Effective | Potentially enhanced stability | The additional length and flexibility of PEG6 may allow for more optimal positioning of the target protein and E3 ligase, leading to a more stable ternary complex. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PEG5 and PEG6 linkers in your specific application.
Synthesis of a Heterobifunctional PEG5/PEG6 Linker (General Protocol)
This protocol describes a general method for synthesizing an alkyne-PEG-iodo linker, which can be further functionalized.
Materials:
-
This compound or Hexaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium iodide (NaI)
-
Anhydrous solvents (THF, DCM, Acetone)
-
Silica gel for chromatography
Procedure:
-
Monopropargylation: Dissolve the respective PEG in anhydrous THF, cool to 0°C, and add NaH portion-wise. After stirring, add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight. Quench the reaction, extract the product, and purify by silica gel chromatography to obtain alkyne-PEG-OH.
-
Mesylation: Dissolve the alkyne-PEG-OH and TEA in DCM at 0°C. Add MsCl dropwise and stir for 2 hours at room temperature. Work up the reaction to obtain alkyne-PEG-OMs.
-
Iodination: Dissolve the alkyne-PEG-OMs and NaI in acetone and reflux the mixture. After workup and purification, the alkyne-PEG-I linker is obtained.
ADC In Vitro Cytotoxicity Assay
Procedure:
-
Cell Culture: Seed target cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs containing either the PEG5 or PEG6 linker.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay (e.g., MTT) or a fluorescence-based assay.
-
IC50 Calculation: Determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
PROTAC Protein Degradation Assay (Western Blot)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of the PROTACs with either PEG5 or PEG6 linkers for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).
Measurement of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Procedure:
-
Sample Preparation: Dilute the ADC samples in an appropriate mobile phase.
-
SEC Analysis: Inject the samples onto an SEC column (e.g., Agilent AdvanceBio SEC 300Å) using an HPLC system. The mobile phase is typically an aqueous buffer.
-
Data Analysis: Monitor the elution profile at 280 nm. The appearance of high molecular weight species eluting before the main monomer peak indicates aggregation. Quantify the percentage of aggregates by integrating the peak areas.
In Vivo Pharmacokinetic Study
Procedure:
-
Dosing: Administer a single intravenous dose of the ADC to a cohort of mice.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Separate plasma from the blood samples.
-
ADC Quantification: Quantify the concentration of the ADC in plasma using an appropriate method such as ELISA or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as clearance and half-life.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate key workflows.
Conclusion
The choice between a this compound (PEG5) and a hexaethylene glycol (PEG6) linker, while seemingly minor, can have a discernible impact on the properties and performance of a bioconjugate. The selection should be guided by the specific requirements of the therapeutic modality.
-
For ADCs , where maintaining solubility and stability with high drug loading is often a primary concern, the slightly more hydrophilic PEG6 may offer an advantage in reducing aggregation and improving pharmacokinetics.
-
For PROTACs , the optimal linker length is highly dependent on the specific target and E3 ligase pair. A systematic evaluation of both PEG5 and PEG6 is recommended to identify the linker that best facilitates the formation of a productive ternary complex, leading to efficient protein degradation.
Ultimately, empirical testing using the detailed experimental protocols provided in this guide is crucial for selecting the optimal linker to advance the development of novel and effective therapeutics.
References
A Comparative Guide to Pentaethylene Glycol and Other Oligoethylene Glycols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Oligoethylene glycols (OEGs) are a class of hydrophilic polymers that have garnered significant interest in the field of drug development. Their unique properties, including biocompatibility, water solubility, and low immunogenicity, make them ideal candidates for a variety of applications, from linkers in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to excipients in drug formulations. This guide provides a comparative analysis of pentaethylene glycol (PEG5) against other common short-chain OEGs, namely diethylene glycol (DEG), triethylene glycol (TEG), and tetraethylene glycol (PEG4), with a focus on their performance and applications in drug development, supported by experimental data and detailed protocols.
Physico-Chemical Properties of Oligoethylene Glycols
The fundamental properties of OEGs, such as molecular weight, boiling point, viscosity, and hydrophilicity, are dictated by the number of ethylene glycol units in their structure. These properties, in turn, influence their behavior in biological systems and their suitability for specific applications. As the chain length increases from DEG to this compound, there is a corresponding increase in molecular weight, boiling point, and viscosity. This trend also correlates with increased hydrophilicity, a crucial factor for improving the solubility and pharmacokinetic profiles of conjugated drugs.[1]
| Property | Diethylene Glycol (DEG) | Triethylene Glycol (TEG) | Tetraethylene Glycol (PEG4) | This compound (PEG5) |
| Molecular Formula | C4H10O3 | C6H14O4 | C8H18O5 | C10H22O6 |
| Molecular Weight ( g/mol ) | 106.12[2] | 150.17[3] | 194.23[4] | 238.28[5] |
| Boiling Point (°C) | 245 | 288 | 329 | 184 (°C/2 mmHg) |
| Melting Point (°C) | -10 | -7 | -4 | -8.6 |
| Density (g/mL at 25°C) | 1.118 | 1.124 (at 20°C) | 1.126 (at 20°C) | 1.126 |
| Solubility in Water | Miscible | Miscible | Completely Soluble | Miscible |
Oligoethylene Glycols as Linkers in ADCs and PROTACs
The linker is a critical component of both ADCs and PROTACs, influencing their stability, solubility, pharmacokinetics, and efficacy. OEGs are frequently employed as linkers due to their ability to impart hydrophilicity, which can help to mitigate the aggregation often associated with hydrophobic drug payloads. The length of the OEG linker is a key parameter that can be optimized to achieve the desired therapeutic index.
Impact of OEG Linker Length on Performance
Systematic studies have demonstrated that varying the OEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC, as well as the in vitro and in vivo efficacy of an ADC.
-
Shorter OEGs (DEG, TEG): While potentially offering greater stability by positioning the payload closer to the antibody in ADCs, shorter linkers may not provide a sufficient "stealth" effect, potentially leading to faster clearance. In PROTACs, a linker that is too short can lead to steric hindrance, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Longer OEGs (PEG4, this compound): Longer OEG linkers generally enhance the pharmacokinetic properties of ADCs, leading to longer circulation times and increased tumor accumulation, particularly for hydrophobic payloads. For PROTACs, longer linkers can provide the necessary flexibility and reach to facilitate the formation of a stable ternary complex, which is essential for efficient protein ubiquitination and degradation. However, excessively long linkers can sometimes lead to a decrease in in vitro potency.
While direct comparative data for this compound against its shorter counterparts in a single study is limited, the general trend observed in the literature suggests that longer OEG chains within this short oligomer range can be beneficial for optimizing the performance of both ADCs and PROTACs. The optimal linker length, however, is highly dependent on the specific antibody, payload, target protein, and E3 ligase combination and must be determined empirically.
Experimental Protocols
To aid researchers in the evaluation of different OEG linkers, the following are detailed methodologies for key experiments.
Synthesis of a this compound-Based PROTAC Linker
This protocol describes a general approach for the synthesis of a bifunctional this compound linker that can be used to connect a target protein ligand and an E3 ligase ligand.
Step 1: Monofunctionalization of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) and imidazole (1.2 eq), to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-protected this compound.
Step 2: Functionalization of the Free Hydroxyl Group
-
Dissolve the mono-protected this compound (1.0 eq) in anhydrous DCM.
-
Add a reagent to introduce a reactive group, for example, tosyl chloride (1.2 eq) and triethylamine (1.5 eq) at 0 °C to introduce a tosylate group for subsequent nucleophilic substitution.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Work up the reaction as described in Step 1 and purify by flash column chromatography.
Step 3: Introduction of a Second Functional Group and Deprotection
-
The functionalized end can then be reacted with a molecule containing a complementary reactive group (e.g., an azide for click chemistry).
-
Following this reaction, the protecting group on the other end of the linker is removed (e.g., using tetra-n-butylammonium fluoride (TBAF) for a TBDMS ether).
-
The deprotected hydroxyl group can then be functionalized with another reactive moiety, creating a heterobifunctional linker ready for conjugation to the warhead and E3 ligase ligand.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic potential of OEG-linked drugs, such as ADCs.
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC with different OEG linkers and a control antibody in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
Ternary Complex Formation Assay (AlphaLISA)
This assay is used to assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), a critical step in PROTAC-mediated protein degradation.
-
Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged), the tagged E3 ligase (e.g., FLAG-tagged), the PROTAC with different OEG linkers, and AlphaLISA acceptor and donor beads (e.g., anti-GST acceptor beads and anti-FLAG donor beads).
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor beads and incubate. Then, add the donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The formation of the ternary complex brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
Visualizing Key Processes in Drug Development
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
The selection of an appropriate oligoethylene glycol is a critical consideration in the design of effective drug delivery systems and targeted therapeutics. While shorter OEGs like di- and triethylene glycol have their utility, longer counterparts such as tetraethylene glycol and particularly this compound often provide a more favorable balance of properties for applications in ADCs and PROTACs. The increased hydrophilicity and chain length of this compound can enhance solubility, improve pharmacokinetic profiles, and facilitate the formation of stable ternary complexes, ultimately leading to improved therapeutic outcomes. However, the optimal OEG linker length is context-dependent and requires empirical validation through rigorous experimental evaluation. The protocols and comparative data presented in this guide provide a framework for the rational design and selection of oligoethylene glycol linkers in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. coastalchem.com [coastalchem.com]
- 3. Triethylene Glycol | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetraethylene Glycol | C8H18O5 | CID 8200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H22O6 | CID 62551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is critical to the efficacy and safety of therapeutic molecules like antibody-drug conjugates (ADCs). While Poly(ethylene glycol) (PEG) has long been the gold standard, its limitations, including potential immunogenicity and non-biodegradability, have spurred the development of innovative alternatives.[1][2][3] This guide provides an objective comparison of promising alternatives to pentaethylene glycol and other PEG derivatives, supported by experimental data, to aid in the selection of the optimal linker for your bioconjugation needs.
The Limitations of Poly(ethylene glycol) (PEG) Linkers
Poly(ethylene glycol) has been widely used to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][3] Its hydrophilic and flexible nature can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity. However, the "PEG dilemma" has become more apparent in recent years. A significant portion of the population exhibits pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of PEGylated therapeutics and potential hypersensitivity reactions. Furthermore, PEG is not biodegradable, raising concerns about potential long-term accumulation and toxicity. These drawbacks have created a pressing need for alternative linkers that can match or exceed the benefits of PEG without its associated liabilities.
Emerging Alternatives to PEG Linkers
Several classes of alternative linkers have emerged, offering distinct advantages in terms of biocompatibility, biodegradability, and performance. This guide focuses on a comparative analysis of the most promising candidates.
Polysarcosine (pSar)
Polysarcosine (pSar) is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid. It is considered a leading alternative to PEG due to its excellent biocompatibility, hydrophilicity, and non-immunogenic profile.
Key Advantages:
-
Low Immunogenicity: pSar is not recognized by the immune system and does not elicit anti-polymer antibodies, avoiding the accelerated blood clearance seen with PEG.
-
Biodegradability: It degrades into the natural amino acid sarcosine, minimizing risks of long-term toxicity.
-
Comparable or Superior Performance: Studies have shown that pSar conjugates have similar physicochemical properties to PEG conjugates, including high water solubility and a large hydrodynamic radius. In some cases, pSar-conjugated therapeutics demonstrate higher potency and better tumor accumulation than their PEGylated counterparts.
Comparative Performance Data: pSar vs. PEG
| Parameter | Polysarcosine (pSar) Conjugate | Poly(ethylene glycol) (PEG) Conjugate | Key Findings | Citations |
| In Vitro Potency (IFN) | More potent in inhibiting tumor cell proliferation | Standard benchmark | PSar-IFN retains more in vitro activity. | |
| In Vivo Tumor Growth Inhibition (IFN) | Significantly more potent | Less potent than pSar-IFN | PSar-IFN showed superior in vivo antitumor efficacy. | |
| Immunogenicity (Anti-IFN Antibodies) | Elicited considerably fewer anti-IFN antibodies | Higher antibody response | pSar modification reduces the immunogenicity of the conjugated protein. | |
| Pharmacokinetics (IFN) | Prolonged circulation half-life, comparable to PEG | Prolonged circulation half-life | Both polymers effectively extend the in vivo half-life. | |
| Tumor Accumulation (IFN) | Accumulates more in tumor sites | Lower accumulation than pSar-IFN | PSar may enhance tumor targeting. | |
| Protease Stability (IFN) | Comparable stability against protease digestion | Comparable stability | Both polymers provide effective shielding from enzymatic degradation. |
Poly(2-ethyl-2-oxazoline) (PEtOx / POZ)
Poly(2-ethyl-2-oxazoline), a member of the poly(2-oxazoline) (POx) family, is another promising synthetic polymer alternative. It shares many of PEG's beneficial properties, such as being highly hydrophilic and biocompatible, while offering advantages in synthesis and stability.
Key Advantages:
-
Low Immunogenicity: PEtOx is considered a "stealth" polymer and has shown reduced immunogenicity compared to PEG.
-
High Stability: PEtOx exhibits high stability, which can be advantageous for manufacturing and storage.
-
Tunable Properties: The synthesis of PEtOx allows for precise control over molecular weight and low polydispersity, leading to more homogeneous bioconjugates.
-
Comparable Performance: Studies comparing PEtOx- and PEG-conjugated proteins and drugs have demonstrated similar hydrodynamic volumes, drug release profiles, and in vitro cytotoxicity.
Comparative Performance Data: PEtOx vs. PEG
| Parameter | Poly(2-ethyl-2-oxazoline) (PEtOx) Conjugate | Poly(ethylene glycol) (PEG) Conjugate | Key Findings | Citations |
| In Vitro Cytotoxicity (General) | Well-tolerated, comparable to PEG | Well-tolerated | Both polymers show low cytotoxicity at therapeutic concentrations. | |
| Hemocompatibility | Comparable to PEG | Standard benchmark | Both polymers are compatible with blood components. | |
| Hydrodynamic Volume (Trypsin Conjugate) | Similar to PEG-conjugate | Standard benchmark | PEtOx provides a similar "stealth" shield in terms of size. | |
| Drug Release Profile (Ara-C Conjugate) | Comparable to PEG-conjugate | Standard benchmark | PEtOx does not negatively impact the release of the conjugated drug. | |
| Enzymatic Activity (Trypsin Conjugate) | Unaffected for low mass substrates | Unaffected for low mass substrates | Conjugation with either polymer does not hinder activity on small molecules. |
Other Promising Alternatives
-
Polypeptides: Linkers based on natural amino acid sequences, such as (Gly-Ser)n, offer excellent biodegradability and low immunogenicity. They can be designed to be flexible and hydrophilic, mimicking some of PEG's physical properties.
-
Polysaccharides: Natural polymers like dextran are highly hydrophilic and biocompatible. Their biodegradability is a significant advantage over PEG.
-
Zwitterionic Polymers: These polymers contain both positive and negative charges, making them exceptionally hydrophilic and effective at resisting non-specific protein adsorption. Their charge neutrality reduces the risk of an immune response.
-
Hydrophilic Polymers: Other classes, including polyglycerols (PGs), polyvinylpyrrolidone (PVP), and poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA), have been investigated as PEG alternatives, showing good biocompatibility and hydrophilicity.
Experimental Workflows and Methodologies
Reproducible and well-characterized experimental data is the foundation for selecting an appropriate linker. Below are diagrams and detailed protocols for key assays used in the evaluation of bioconjugates.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Characterization
Workflow for In Vitro Cytotoxicity (MTT Assay)
Detailed Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol is used to determine the average number of drug-linker molecules conjugated to each antibody, a critical quality attribute of an ADC.
-
Sample Preparation: Dilute the purified ADC sample to a concentration of approximately 1 mg/mL using Mobile Phase A.
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by species with increasing DARs (DAR2, DAR4, etc.), which are more hydrophobic.
-
Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.
-
Protocol 2: In Vitro Cytotoxicity MTT Assay
This protocol measures the metabolic activity of cells to determine the concentration of an ADC that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant control antibody in cell culture medium. Remove the existing medium from the wells and add the ADC dilutions.
-
Incubation: Incubate the plate for 72 to 96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of each well using a plate reader (typically at 570 nm). Plot the absorbance against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The landscape of bioconjugation is evolving beyond the traditional reliance on PEG linkers. Alternatives such as polysarcosine and poly(2-ethyl-2-oxazoline) offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity. Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key performance metrics for ADCs and other bioconjugates. While more direct comparative data is needed for some of the other alternatives, the available evidence strongly suggests that these novel linkers will play a crucial role in the development of the next generation of safer and more effective bioconjugates. The choice of linker should be guided by a thorough evaluation of the specific requirements of the therapeutic molecule and its intended application, with the experimental protocols provided serving as a foundation for such assessments.
References
The Solubilizing Power of Pentaethylene Glycol: A Comparative Guide
For researchers, scientists, and professionals in drug development, identifying the optimal solubilizing agent is a critical step in formulating poorly water-soluble drugs. This guide provides a detailed comparison of the efficacy of pentaethylene glycol, represented by its close analog polyethylene glycol 400 (PEG 400), against other common solubilizing agents. The information herein is supported by experimental data to facilitate informed decisions in formulation development.
This compound, a low-molecular-weight polyethylene glycol, is a versatile liquid polymer known for its excellent solvent properties and biocompatibility.[1] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it a valuable excipient in the development of oral and parenteral drug formulations. This guide will delve into its performance in comparison to other widely used co-solvents.
Comparative Analysis of Solubilizing Efficacy
The primary measure of a solubilizing agent's effectiveness is its ability to increase the equilibrium solubility of a poorly soluble drug. The following tables summarize the solubility of several COX-2 inhibitors in various pure and mixed solvent systems, offering a direct comparison of PEG 400 with other common solvents.
Table 1: Solubility of COX-2 Inhibitors in Various Pure Solvents at 25°C
| Solvent | Celecoxib (mg/mL) | Rofecoxib (mg/mL) | Meloxicam (mg/mL) | Nimesulide (mg/mL) |
| Water | 0.004 | 0.009 | 0.008 | 0.011 |
| Propylene Glycol | 15.630 | 0.489 | 0.198 | 3.683 |
| PEG 400 | 414.804 | 11.234 | 3.763 | 63.120 |
| Ethanol | 10.352 | 0.653 | 0.153 | 1.788 |
| Glycerol | -* | 0.087 | 0.023 | 0.098 |
*Solubility of celecoxib in glycerol could not be determined due to the very high viscosity of the saturated solution.[2][3]
Table 2: Solubility of Etoricoxib in Different Co-solvents
| Co-solvent | Solubility (mg/mL) |
| Water | 0.0767 |
| Propylene Glycol | > 50 (in 90% PG) |
| PEG 400 | > 70 (in 90% PEG 400) |
| Glycerin | > 30 (in 90% Glycerin) |
[Data derived from solubility profile graphs in the cited study][1][4]
As the data indicates, PEG 400 demonstrates a significantly higher solubilizing capacity for the tested COX-2 inhibitors compared to water, propylene glycol, ethanol, and glycerol. For celecoxib, the solubility in PEG 400 is remarkably higher than in any other tested solvent. Similarly, for etoricoxib, PEG 400 shows the highest potential for solubility enhancement among the tested co-solvents.
Experimental Protocols
The data presented in this guide is primarily based on the widely accepted shake-flask method for determining equilibrium solubility. This method provides a reliable measure of the true solubility of a compound in a given solvent system.
Shake-Flask Method for Equilibrium Solubility Determination
-
Preparation of Supersaturated Solution: An excess amount of the drug is added to a known volume of the solvent system (e.g., pure this compound, or a mixture with other co-solvents) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved drug.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration through a non-adsorptive filter (e.g., a 0.45 µm PTFE syringe filter).
-
Quantification: The concentration of the drug in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for accurate quantification.
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL).
Logical Workflow for Solubility Enhancement Studies
The process of evaluating and selecting a suitable solubilizing agent follows a logical progression from initial screening to formulation development. The following diagram illustrates a typical workflow.
Caption: Workflow for selecting a solubilizing agent.
Signaling Pathways in Drug Action
While solubilizing agents are inert carriers, the drugs they deliver often act on specific signaling pathways. For instance, the COX-2 inhibitors discussed in this guide primarily target the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory pathway.
Caption: Inhibition of the COX-2 pathway by NSAIDs.
Conclusion
The experimental data strongly supports the use of low-molecular-weight polyethylene glycols, such as this compound (represented by PEG 400), as highly effective solubilizing agents for poorly water-soluble drugs. Its ability to significantly enhance the solubility of various compounds, coupled with its favorable safety profile, makes it a compelling choice for formulation scientists. When compared to other common co-solvents like propylene glycol and ethanol, PEG 400 often demonstrates superior performance. However, the optimal choice of a solubilizing agent or a co-solvent system is drug-specific and requires empirical determination through systematic solubility studies. This guide provides a foundational framework and comparative data to aid in this critical decision-making process.
References
Cytotoxicity of Polyethylene Glycol (PEG) Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a range of PEG derivatives, providing a quantitative comparison of their cytotoxic effects on different cell lines. Lower IC50 values indicate higher cytotoxicity.
| Compound | Molecular Weight ( g/mol ) | Cell Line | Incubation Time (h) | IC50 (mg/mL) | Reference |
| Triethylene Glycol (TEG) | 150.17 | HeLa | 24 | 19.8 | [1] |
| Triethylene Glycol (TEG) | 150.17 | L929 | 24 | 12.4 | [1] |
| PEG-400 | ~400 | L929 | 24 | > 20 | [2] |
| PEG-1000 | ~1000 | L929 | 24 | 22.5 | [1] |
| PEG-2000 | ~2000 | L929 | 24 | > 20 | [2] |
| PEG-4000 | ~4000 | L929 | 24 | 20.0 | |
| mPEGA-480 | ~480 | HeLa | 24 | 0.018 | |
| mPEGA-480 | ~480 | L929 | 24 | 0.012 | |
| mPEGMA-500 | ~500 | HeLa | 24 | 0.32 | |
| mPEGMA-500 | ~500 | L929 | 24 | 0.11 | |
| mPEGMA-950 | ~950 | HeLa | 24 | 1.8 | |
| mPEGMA-950 | ~950 | L929 | 24 | 1.2 |
Note: HeLa cells are derived from human cervical cancer, while L929 cells are a fibroblast cell line from mice. mPEGA stands for poly(ethylene glycol) methyl ether acrylate, and mPEGMA stands for poly(ethylene glycol) methyl ether methacrylate. These acrylate and methacrylate derivatives generally exhibit higher cytotoxicity compared to their unmodified PEG counterparts.
Experimental Protocols
The data presented in this guide were primarily generated using cell viability assays, such as the Cell Counting Kit-8 (CCK-8) assay, which is an improved version of the MTT assay.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cells (e.g., HeLa or L929) are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/mL in 100 µL of the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Adherence: The plates are incubated to allow the cells to adhere to the well surface.
-
Treatment: After adherence, the culture medium is removed, and the cells are washed with a phosphate-buffered saline (PBS) solution. Subsequently, the cells are exposed to various concentrations of the PEG derivatives in fresh culture medium for a specified period (e.g., 24 hours).
-
Assay: Following the treatment period, the cells are washed again with PBS. A 100 µL solution of fresh medium containing 10% CCK-8 solution is then added to each well.
-
Incubation and Measurement: The plates are incubated for approximately 2 hours at 37°C. The absorbance is then measured using a microplate reader at a wavelength of 450 nm. Cell viability is calculated as a percentage relative to the untreated control cells.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of chemical compounds using a cell viability assay.
Caption: Workflow of a typical in vitro cytotoxicity assay.
Signaling Pathways in Cytotoxicity
The cytotoxicity of certain PEG derivatives, particularly the more reactive acrylate and methacrylate monomers, has been linked to the induction of oxidative stress. This can involve the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), a key antioxidant.
Caption: Oxidative stress-induced cytotoxicity pathway.
References
A Comparative Guide to Purity Validation of Pentaethylene Glycol: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the precise determination of purity for raw materials like pentaethylene glycol is paramount to ensure the quality, safety, and efficacy of final products. As a versatile hydrophilic linker and excipient, even minor impurities in this compound can have significant downstream consequences. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)—for the purity validation of this compound.
At a Glance: Comparison of Analytical Techniques
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] In contrast, chromatographic methods rely on the physical separation of components in a mixture.[1] The choice of technique often depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of potential impurities, and available instrumentation.
| Analytical Technique | Principle | Typical Purity Results | Advantages | Limitations |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[2] | High accuracy, often expressed with uncertainty (e.g., 99.8% ± 0.2%). | Absolute quantification, structural confirmation of the analyte and impurities, non-destructive, and rapid sample analysis.[3] | Lower sensitivity for trace impurities compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| GC-FID | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection via flame ionization.[4] | Typically >98% for commercial-grade this compound. | High resolution for volatile impurities, robust, and widely available. | May require derivatization for non-volatile impurities, potential for thermal degradation of labile compounds. |
| HPLC-ELSD | Separation based on polarity using a liquid mobile phase, with detection of non-volatile analytes after nebulization and solvent evaporation. | Can detect a wide range of non-volatile impurities. | Suitable for non-volatile and thermally labile compounds, complementary to GC. | ELSD response can be non-linear and dependent on analyte properties, requiring careful calibration. |
In-Depth Analysis and Experimental Protocols
A comprehensive purity assessment often involves a multi-pronged approach. While qNMR provides a highly accurate absolute purity value, chromatographic techniques are invaluable for identifying and quantifying specific impurities.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
qNMR is a powerful technique that provides a direct and absolute measure of the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.
Experimental Workflow for qNMR Analysis
Caption: A streamlined workflow for determining the purity of this compound using qNMR.
Detailed qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The chosen standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the this compound and the internal standard in a known volume of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: D₂O or DMSO-d₆.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Flip Angle: 30-90 degrees (a 90-degree pulse provides the best signal-to-noise per scan, but requires a longer relaxation delay).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. For accurate quantification, a longer delay (e.g., 30-60 seconds) is recommended.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).
-
Integrate a well-resolved signal of this compound (e.g., the ethylene glycol backbone protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Chromatographic Techniques: Resolving Impurities
Chromatographic methods are indispensable for separating and identifying structurally related impurities that may not be distinguishable by NMR.
Logical Comparison of Analytical Methods
Caption: A comparative overview of the primary analytical techniques for this compound purity assessment.
GC-FID Protocol for Volatile Impurities:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000), is often a good choice for analyzing glycols to minimize peak tailing.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or water) to an appropriate concentration.
-
Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to a standard or by area percent normalization.
HPLC-ELSD Protocol for Non-Volatile Impurities:
-
Instrument: High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a polymeric reversed-phase column like PLRP-S.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient: Start with a low percentage of B, and gradually increase to elute less polar components. A typical gradient might be 10-50% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
ELSD Settings:
-
Nebulizer Temperature: 30-50 °C.
-
Evaporator Temperature: 50-70 °C.
-
Gas Flow Rate: Adjusted for optimal signal-to-noise.
-
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
-
Data Analysis: Quantify impurities based on peak areas, using a calibration curve if absolute quantification is required.
Conclusion: A Synergistic Approach to Purity Validation
For the most comprehensive and reliable validation of this compound purity, a synergistic approach is recommended. qNMR should be employed to determine the absolute purity of the main component with high accuracy. Complementary chromatographic techniques, such as GC-FID and HPLC-ELSD, are essential for the separation, identification, and quantification of volatile and non-volatile impurities, respectively. By integrating the data from these orthogonal methods, researchers can have the highest confidence in the quality and purity of their this compound, ensuring the integrity of their research and the safety of their developed products.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
Anti-PEG Antibodies and Pentaethylene Glycol: A Comparative Guide on Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The increasing use of polyethylene glycol (PEG) in therapeutic proteins, nanoparticles, and drug delivery systems has brought the immunogenicity of this polymer to the forefront of research. The presence of pre-existing or treatment-induced anti-PEG antibodies can significantly impact the efficacy and safety of PEGylated therapeutics. A critical question for researchers is the extent to which these antibodies cross-react with smaller ethylene glycol oligomers, such as pentaethylene glycol (5PEG), which may be used as linkers or components in novel drug formulations. This guide provides a comprehensive comparison of the cross-reactivity of anti-PEG antibodies with this compound, supported by experimental data and detailed methodologies.
Quantitative Data Summary
While direct quantitative binding affinity data (e.g., K_d_ values) for the interaction between anti-PEG antibodies and this compound is not extensively available in the literature, the existing evidence strongly suggests that cross-reactivity occurs, albeit likely with a lower affinity compared to longer PEG chains. The binding of anti-PEG antibodies is known to be dependent on the length of the polyethylene glycol chain.
| Attribute | Polyethylene Glycol (Long Chain) | This compound (5PEG) | Key Findings & References |
| Antibody Binding | High affinity and avidity | Lower affinity binding is expected | Studies have shown that the binding affinity of anti-PEG antibodies is dependent on the length of the PEG backbone.[1] Shorter PEG chains are expected to have lower binding affinity. |
| Minimum Recognition Unit | Not applicable | Anti-PEG antibodies can recognize and bind to PEG-like oligomers with as few as three oxyethylene units.[1] | This indicates that the five ethylene glycol units of 5PEG are sufficient for recognition by some anti-PEG antibodies. |
| Immunogenicity | Can induce a robust anti-PEG antibody response, especially when conjugated to a carrier protein. | Less likely to induce a primary immune response due to its smaller size and lower valency.[2][3] | Shorter PEG chains are generally considered less immunogenic.[2] |
| Cross-Reactivity Potential | High (serves as the primary antigen) | Moderate to High (dependent on the specific antibody clone and its epitope) | The shared repeating ethylene glycol subunit is the basis for cross-reactivity. |
Experimental Protocols
The cross-reactivity of anti-PEG antibodies with this compound can be assessed using various immunoassays. A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method.
Competitive ELISA Protocol to Determine Cross-Reactivity
Objective: To determine the relative binding affinity of anti-PEG antibodies to this compound by measuring its ability to inhibit the binding of the antibody to a long-chain PEG conjugate.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-PEG antibody (monoclonal or polyclonal)
-
PEG-conjugated protein for coating (e.g., PEG-BSA)
-
This compound (5PEG) as the competitor
-
Long-chain PEG (of the same type used for immunization, if known) as a positive control competitor
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (specific for the anti-PEG primary antibody species)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a PEG-conjugated protein (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare a series of dilutions of the competitor, this compound, in assay buffer.
-
Prepare a similar dilution series for the positive control (long-chain PEG).
-
In a separate plate or tubes, pre-incubate a fixed concentration of the anti-PEG antibody with the various concentrations of the competitors for 1-2 hours at room temperature.
-
-
Binding: Transfer the antibody-competitor mixtures to the washed and blocked PEG-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the HRP-conjugated secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen. A lower IC50 value indicates a higher binding affinity.
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for competitive ELISA to assess anti-PEG antibody cross-reactivity.
Signaling Pathways
B Cell Activation by a PEGylated Antigen
The recognition of a PEGylated antigen by a B cell can initiate a signaling cascade leading to antibody production. This is a T-cell dependent process.
Caption: B cell receptor signaling cascade initiated by a PEGylated antigen.
Fc Receptor-Mediated Signaling by Anti-PEG Immune Complexes
Once anti-PEG antibodies are produced, they can form immune complexes with PEGylated substances. These complexes can then be recognized by Fc receptors on various immune cells, leading to effector functions.
Caption: Fc-gamma receptor signaling activated by an anti-PEG immune complex.
References
- 1. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Pentaethylene Glycol in Diverse Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentaethylene glycol (PEG-5), a low-molecular-weight member of the polyethylene glycol family, is a versatile excipient in various biochemical and pharmaceutical applications. Its utility as a protein precipitant, cryoprotectant, and solubilizing agent is significantly influenced by the surrounding buffer system. This guide provides a comparative analysis of this compound's performance in common biological buffers, supported by experimental data and detailed protocols to aid in optimizing its application.
Executive Summary
The choice of buffer system—primarily defined by its buffering species and pH—plays a pivotal role in the efficacy and stability of this compound. While PEG-5 is generally stable, its performance in applications such as protein precipitation can be modulated by the buffer environment. This guide explores these nuances, offering insights into selecting the optimal buffer for specific experimental needs.
Stability of this compound in Different Buffer Systems
The stability of polyethylene glycols, including this compound, can be affected by factors such as temperature, light, and the presence of oxygen, which can lead to oxidation and a decrease in the pH of the solution over time.[1][2] Therefore, the choice of buffer and its buffering capacity is crucial for maintaining a stable pH environment.
While specific quantitative data on the stability of this compound across a range of buffers is limited, studies on various PEGs indicate that storage at lower temperatures (4°C or -20°C) enhances stability.[1][2] It is also important to note that dissolving PEG in a buffered solution can cause a significant shift in the initial pH of the solution, necessitating pH readjustment of the stock solution.[3]
Table 1: General Stability Considerations for this compound in Common Buffers
| Buffer System | pH Range | Potential Interactions and Stability Considerations |
| Phosphate Buffer | 5.8 - 8.0 | Phosphate ions can interact with PEGs. Some commercial PEGs may even contain phosphate as a contaminant. This interaction could potentially influence the hydration shell of both the PEG and the protein, thereby affecting precipitation efficiency. |
| Tris Buffer | 7.0 - 9.0 | Tris buffer is known to interact with the peptide backbone of proteins and can act as an inhibitor for some enzymes. This interaction might modulate the protein's surface properties and its propensity to precipitate in the presence of PEG-5. |
| Citrate Buffer | 3.0 - 6.2 | Citrate is a chelating agent and can interact with metal ions that may be present as cofactors for proteins. This could indirectly affect protein stability and solubility during PEG-5 induced precipitation. |
Performance in Protein Precipitation
This compound, like other PEGs, induces protein precipitation primarily through the principle of excluded volume. By occupying a significant portion of the solvent volume, it effectively increases the concentration of the protein, leading to its precipitation. The efficiency of this process is dependent on the molecular weight of the PEG, the size and surface characteristics of the protein, temperature, and the properties of the buffer system.
While direct comparative studies on this compound's protein precipitation efficiency in different buffers are scarce, the principles governing PEG-protein interactions suggest that buffer choice is critical. The pH of the buffer, in particular, influences the net charge of the protein, which in turn affects its solubility and interaction with PEG.
Table 2: Hypothetical Comparative Performance of this compound in Protein Precipitation
This table is based on general principles of protein chemistry and PEG-protein interactions, as direct comparative experimental data for this compound is limited.
| Buffer System | Typical pH for Protein Work | Expected Relative Precipitation Efficiency | Rationale |
| Phosphate Buffer | 7.4 | Moderate to High | The interaction between phosphate ions and PEG may enhance the excluded volume effect. |
| Tris Buffer | 7.5 - 8.5 | Moderate | Tris may interact with the protein surface, potentially altering its hydration and precipitation characteristics. |
| Citrate Buffer | 4.0 - 6.0 | Variable | Efficiency will be highly dependent on the specific protein's isoelectric point (pI). At a pH near the pI, protein solubility is minimal, and precipitation by PEG-5 would be enhanced. |
Experimental Protocols
General Protocol for Protein Precipitation using this compound
This protocol provides a general framework for precipitating a protein from a solution using this compound. The optimal PEG-5 concentration and incubation time should be determined empirically for each specific protein and buffer system.
Materials:
-
Protein solution in the desired buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (PEG-5) stock solution (e.g., 50% w/v in the same buffer, with pH adjusted)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Spectrophotometer or other protein quantification assay materials
Procedure:
-
Prepare a stock solution of 50% (w/v) this compound in the desired buffer. Crucially, adjust the pH of the PEG stock solution to match the pH of the protein solution.
-
In a microcentrifuge tube, add the calculated volume of the PEG-5 stock solution to your protein solution to achieve the desired final PEG-5 concentration. It is recommended to test a range of final concentrations (e.g., 5%, 10%, 15%, 20% w/v).
-
Mix the solution gently by inverting the tube several times. Avoid vigorous vortexing, which could denature the protein.
-
Incubate the mixture on ice for a predetermined time (e.g., 30-60 minutes). The optimal incubation time may vary.
-
Centrifuge the tube at a high speed (e.g., 10,000 x g) for a specified duration (e.g., 15-30 minutes) at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant.
-
The protein pellet can be washed with a solution containing a lower concentration of PEG-5 in the same buffer to remove impurities.
-
Resuspend the protein pellet in a suitable buffer for downstream applications.
-
Quantify the protein concentration in the supernatant and the resuspended pellet to determine the precipitation efficiency.
Experimental Workflow for Comparing this compound Performance
Caption: Experimental workflow for comparing protein precipitation.
Alternatives to this compound
While this compound is effective in many applications, other reagents are also commonly used for protein precipitation and as cryoprotectants.
Table 3: Comparison of this compound with Other Common Precipitants
| Precipitant | Mechanism of Action | Advantages | Disadvantages |
| This compound | Excluded Volume | Mild, non-denaturing; low viscosity compared to higher MW PEGs. | Lower precipitation efficiency for some proteins compared to higher MW PEGs. |
| Higher MW PEGs (e.g., PEG 4000, 8000) | Excluded Volume | More efficient at lower concentrations than low MW PEGs. | Higher viscosity can make handling difficult. |
| Ammonium Sulfate | Salting Out | Highly effective; can stabilize proteins. | High salt concentrations may interfere with downstream applications; can be denaturing for some proteins. |
| Organic Solvents (e.g., Acetone, Ethanol) | Dielectric Constant Reduction | Can be very effective for precipitating certain proteins. | Often cause protein denaturation; require low temperatures. |
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate buffer system for use with this compound involves considering several interrelated factors.
Caption: Logic for buffer selection with this compound.
Conclusion
The performance of this compound is intricately linked to the choice of buffer system. While it is a versatile and mild reagent, its efficacy can be significantly enhanced by careful consideration of the buffer's pH, ionic composition, and potential interactions with both the PEG molecule and the target protein. For applications such as protein precipitation, empirical optimization of the buffer system and PEG-5 concentration is crucial for achieving desired outcomes. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific experimental contexts.
References
- 1. Rapid self-healable poly(ethylene glycol) hydrogels formed by selective metal-phosphate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility of Lysozyme in Polyethylene Glycol-Electrolyte Mixtures: The Depletion Interaction and Ion-Specific Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorus Contamination in Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
Review of pentaethylene glycol applications in biomedical research
Pentaethylene glycol, a discrete and monodisperse polyethylene glycol (PEG) derivative, is emerging as a critical component in advanced biomedical research, particularly in the design of sophisticated drug delivery systems. Its well-defined structure offers significant advantages over traditional polydisperse PEG polymers, enabling precise control over the physicochemical properties of bioconjugates. This guide provides a comprehensive review of this compound's applications, objectively comparing its performance with alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Primary Applications in Bioconjugation
This compound's primary role in biomedical research is as a hydrophilic linker or spacer in bioconjugates. Its applications are most prominent in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker plays a crucial role in the overall efficacy and safety of the therapeutic.
Antibody-Drug Conjugates (ADCs)
In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody, which targets a specific antigen on cancer cells. The linker's properties are critical for the ADC's stability in circulation and the efficient release of the payload at the target site. Discrete PEG linkers, such as this compound, are employed to enhance the hydrophilicity of the ADC, which is particularly beneficial when conjugating hydrophobic drug molecules.[1] This increased hydrophilicity can mitigate aggregation, improve stability, and favorably modulate the pharmacokinetic properties of the conjugate.[1][2]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a key determinant of PROTAC efficacy. The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein and the E3 ligase.[3] Short, discrete PEG linkers like this compound are utilized to provide the necessary spacing and flexibility for optimal ternary complex formation, while also improving the solubility and cell permeability of the PROTAC molecule.[4]
Performance Comparison with Alternatives
The selection of a linker is a critical optimization step in the development of ADCs and PROTACs. While direct quantitative comparisons for this compound against other discrete PEG linkers are not always available in the literature, general trends can be extrapolated from studies comparing different short-chain PEGs.
Key Performance Indicators for Comparison:
-
Hydrophilicity and Solubility: The number of ethylene glycol units directly correlates with the hydrophilicity of the linker. This compound, with five ethylene glycol units, offers a balance of hydrophilicity that can improve the solubility of hydrophobic payloads without being excessively long.
-
Pharmacokinetics (PK): Longer PEG chains generally lead to a longer plasma half-life and reduced clearance of ADCs. However, for smaller constructs like PROTACs, increased linker length does not always correlate with improved performance and can sometimes negatively impact cell permeability.
-
In Vitro Efficacy: For ADCs, linker length can have a variable impact on in vitro cytotoxicity (IC50). Some studies show little change in potency with different short PEG linker lengths, while others report a decrease in cytotoxicity with longer PEG chains. For PROTACs, linker length is crucial for achieving optimal degradation, with both excessively short and long linkers being detrimental to efficacy (DC50 and Dmax).
-
Cell Permeability (for PROTACs): The ability of a PROTAC to cross the cell membrane is influenced by its overall physicochemical properties. While PEG linkers increase solubility, they can also increase the polar surface area, potentially reducing passive permeability. The flexibility of the PEG chain may, however, allow the molecule to adopt conformations that shield polar groups, aiding in cell entry.
Data Summary
The following tables summarize the general trends and available data on the impact of discrete PEG linker length on the performance of ADCs and PROTACs. It is important to note that direct comparative data for this compound is limited, and the optimal linker is highly dependent on the specific antibody, payload, target protein, and E3 ligase.
Table 1: General Impact of Discrete PEG Linker Length on ADC Properties
| Property | Shorter PEG Linkers (e.g., Triethylene Glycol) | Mid-length dPEGs (e.g., this compound) | Longer dPEGs (e.g., Hexaethylene Glycol and above) | References |
| Solubility Enhancement | Moderate | Good | High | |
| In Vitro Cytotoxicity (IC50) | Often high potency | Generally high potency, but can be slightly reduced | May show a decrease in potency | |
| Plasma Half-life | Shorter | Moderately extended | Longer | |
| In Vivo Efficacy | Dependent on balance of PK and potency | Often shows a good balance | Can be improved due to better PK |
Table 2: General Impact of Discrete PEG Linker Length on PROTAC Properties
| Property | Shorter PEG Linkers (e.g., Triethylene Glycol) | Mid-length dPEGs (e.g., this compound) | Longer dPEGs (e.g., Hexaethylene Glycol and above) | References |
| Ternary Complex Formation | May be sterically hindered | Can provide optimal spacing and flexibility | May be too flexible, leading to entropic penalty | |
| Degradation Efficacy (DC50/Dmax) | Often suboptimal | Can achieve high potency and maximal degradation | Potency may decrease with excessive length | |
| Cell Permeability | Potentially higher due to lower PSA | Balance between solubility and permeability | May be reduced due to increased PSA | |
| In Vivo Efficacy | Dependent on achieving effective degradation | Can be high if cellular potency is achieved | Dependent on PK/PD balance |
Experimental Protocols
Detailed experimental protocols for the synthesis and conjugation of this compound derivatives are crucial for their successful application. The following are representative methodologies adapted from general PEGylation procedures.
Synthesis of Amine-Functionalized this compound
Amine-functionalized PEGs are versatile intermediates for bioconjugation. A common route involves a two-step process from the commercially available this compound.
Protocol:
-
Mesylation of this compound:
-
Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a base, such as triethylamine (TEA), to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add methanesulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent under reduced pressure to obtain the crude this compound dimesylate.
-
-
Azide Substitution and Reduction:
-
Dissolve the crude this compound dimesylate in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide in excess and heat the reaction mixture (e.g., to 80°C) for 24-48 hours.
-
After cooling, the reaction mixture can be worked up by partitioning between water and an organic solvent.
-
The resulting this compound diazide is then reduced to the diamine. A common method is the Staudinger reaction using triphenylphosphine followed by hydrolysis, or reduction using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. A greener alternative involves reduction with dithiothreitol (DTT) in water.
-
Conjugation to a Protein via Maleimide-Thiol Chemistry
Maleimide-functionalized PEGs are widely used for site-specific conjugation to cysteine residues in proteins.
Protocol:
-
Preparation of this compound-Maleimide:
-
Start with a heterobifunctional this compound, for example, one with an amine group and a protected hydroxyl group.
-
React the amine group with a maleimide-containing reagent, such as N-succinimidyl 3-maleimidopropionate (SMP).
-
Deprotect the hydroxyl group and activate it for conjugation, or use a starting material with a different orthogonal reactive group.
-
-
Protein Reduction (if necessary):
-
If the protein does not have free cysteine residues, disulfide bonds can be selectively reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
-
Conjugation Reaction:
-
Dissolve the thiol-containing protein in a suitable buffer, typically at a pH between 6.5 and 7.5.
-
Dissolve the this compound-maleimide in the same buffer or a compatible solvent.
-
Add the maleimide-PEG reagent to the protein solution in a slight molar excess.
-
Incubate the reaction mixture at room temperature or 4°C for several hours.
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine.
-
-
Purification:
-
The resulting conjugate can be purified from unreacted PEG reagent and protein using techniques like size-exclusion chromatography (SEC) or dialysis.
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Pentaethylene Glycol
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of pentaethylene glycol in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel and maintaining a secure research environment. This information is intended for researchers, scientists, and drug development professionals.
Essential Safety Information
This compound is a chemical that requires careful handling to prevent irritation and potential harm. It is classified as causing skin and eye irritation, and may cause respiratory irritation.[1] There are currently no established occupational exposure limits (e.g., PEL, TLV) for this compound, underscoring the importance of rigorous adherence to safety protocols to minimize exposure.[1]
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat, long-sleeved garments, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if ventilation is inadequate or if irritation is experienced. | Protects against inhalation of vapors or mists, which can cause respiratory tract irritation. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical for preventing accidental exposure and spills.
Handling Procedures
-
Work Area Preparation: Ensure a well-ventilated work area. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Dispensing: Avoid breathing vapors or mists during transfer. Use a fume hood if available.
-
Compatibility: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
Storage Procedures
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Segregation: Store away from incompatible materials.
Emergency Response Protocols
Immediate and appropriate action during an emergency can significantly mitigate potential harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Clean-up Protocol
A prompt and systematic response is crucial for managing spills effectively and safely.
For Small Spills (less than 100 mL):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the container and any contaminated cleaning materials as chemical waste.
For Large Spills (greater than 100 mL):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Restrict Access: Prevent entry into the spill area until it has been cleared by EHS.
Disposal Plan
Proper disposal of this compound is essential to protect the environment and comply with regulations.
Waste Characterization
Before disposal, a determination must be made as to whether the this compound waste is hazardous. This should be done in accordance with federal, state, and local regulations. While pure this compound is not typically classified as a hazardous waste, it is the responsibility of the waste generator to make this determination.
Disposal Protocol for Non-Hazardous this compound
If determined to be non-hazardous, the following general steps should be followed. However, always consult with your institution's EHS department for specific guidance.
-
Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Labeling: The label should clearly identify the contents as "Waste this compound" and indicate that it is non-hazardous.
-
Storage: Store the waste container in a designated waste accumulation area.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal contractor. Do not pour down the drain or dispose of in regular trash.
Disposal Protocol for Hazardous this compound
If the waste is determined to be hazardous (e.g., mixed with a hazardous substance), it must be managed as hazardous waste.
-
Collection: Collect in a dedicated, properly labeled hazardous waste container.
-
Labeling: The label must include the words "Hazardous Waste," the chemical name, and the specific hazards.
-
Storage: Store in a designated satellite accumulation area or central hazardous waste storage area, following all institutional and regulatory requirements.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor.
Visual Workflow Guides
The following diagrams illustrate the logical flow for key operational and emergency procedures.
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
